Phevamine A
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKFBJCYYQNKC-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Phevamine A: A Technical Guide to its Structure, Synthesis, and Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a novel small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role in suppressing plant immune responses. The information presented herein is intended to support further research and potential applications in drug development and crop protection.
Chemical Structure of this compound
This compound is a unique conjugate molecule composed of L-phenylalanine, L-valine, and a modified spermidine moiety.[1][2] This distinct structure sets it apart from previously identified bacterial phytotoxins.[1][2] The precise chemical identity of this compound has been confirmed through a combination of in vitro biosynthesis, total chemical synthesis, and extensive spectroscopic analysis, including 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS).[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide | [3] |
| Molecular Formula | C22H39N7O2 | [3] |
| Molecular Weight | 433.60 g/mol | [3] |
| CAS Number | 2280874-34-0 | [3] |
Biological Activity and Mechanism of Action
This compound plays a crucial role in the virulence of P. syringae by actively suppressing the host plant's immune system.[1] Its primary mechanism of action involves the inhibition of key defense responses, namely the production of reactive oxygen species (ROS) and the deposition of callose at the site of infection.[1]
Suppression of Reactive Oxygen Species (ROS) Burst
A key event in plant innate immunity is the rapid production of ROS, often referred to as the oxidative burst, upon recognition of pathogen-associated molecular patterns (PAMPs) like the bacterial flagellin peptide flg22. This ROS burst is potentiated by polyamines such as spermidine and L-arginine. This compound has been shown to effectively suppress this potentiation of the flg22-induced ROS burst in both Arabidopsis thaliana and Nicotiana benthamiana.[4][5][6]
Table 2: Quantitative Analysis of this compound-mediated Inhibition of flg22-induced ROS Burst in N. benthamiana
| Treatment | Relative Light Units (RLU) - Peak Mean ± SEM |
| Water | 100 ± 20 |
| flg22 (100 nM) | 500 ± 50 |
| flg22 + Spermidine (1 mM) | 1500 ± 150 |
| flg22 + Spermidine + this compound (100 µM) | 600 ± 70 |
Note: Data is hypothetical and representative of trends described in the literature. Actual values should be consulted from the primary source.
Inhibition of Callose Deposition
Callose is a β-1,3-glucan polymer that is deposited at the plant cell wall to reinforce it against pathogen invasion. The biosynthesis of this compound by the hsv operon in P. syringae has been demonstrated to suppress this T3SS/harpin-induced callose deposition.[4][5] In mutant strains of P. syringae lacking the ability to produce this compound, a significant increase in callose deposition is observed, highlighting the importance of this molecule in overcoming host defenses.[4]
Table 3: Effect of hsv Operon on Callose Deposition in A. thaliana
| Bacterial Strain | Average Number of Callose Deposits per Leaf Area |
| P. syringae (Wild Type) | 50 ± 10 |
| P. syringae (Δhsv) | 150 ± 25 |
| P. syringae (Δhsv + hsv complementation) | 60 ± 12 |
Note: Data is hypothetical and representative of trends described in the literature. Actual values should be consulted from the primary source.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its study.
Caption: Proposed signaling pathway of this compound-mediated immunosuppression.
Caption: General experimental workflow for the study of this compound.
Experimental Protocols
In Vitro Biosynthesis of this compound
The enzymatic synthesis of this compound can be achieved in a one-pot reaction using the purified enzymes encoded by the hsv operon.[1]
Materials:
-
L-arginine
-
Spermidine
-
L-valine
-
L-phenylalanine
-
HEPES buffer (pH 7.5)
-
MgCl2
-
ATP
-
Purified HsvA, HsvB, and HsvC enzymes
-
Acetonitrile
Procedure:
-
Prepare a reaction mixture containing 5 mM L-arginine, 5 mM spermidine, 1 mM L-valine, 0.5 mM L-phenylalanine, 100 mM HEPES (pH 7.5), 2 mM MgCl2, and 1 mM ATP.[1]
-
Add the purified enzymes to the following final concentrations: 20 µM HsvA, 10 µM HsvB, and 10 µM HsvC.[1]
-
Incubate the reaction at room temperature for 2 hours.[1]
-
Quench the reaction by adding an equal volume of acetonitrile to precipitate the proteins.[1]
-
Incubate at -20°C overnight to ensure complete protein precipitation.[1]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
The supernatant containing this compound can then be collected for purification and analysis.
Total Chemical Synthesis of this compound
The total synthesis of this compound involves a multi-step process that confirms its absolute stereochemistry. A detailed protocol can be found in the supplementary materials of O'Neill et al., 2018. The general strategy involves the protection of functional groups, peptide coupling reactions, and final deprotection steps.
Flg22-induced ROS Burst Assay (Luminol-based)
This assay quantifies the production of ROS in plant leaf tissue in response to the PAMP flg22.[7][8][9][10][11]
Materials:
-
Plant leaf discs
-
Luminol
-
Horseradish peroxidase (HRP)
-
flg22 peptide
-
This compound (and other test compounds)
-
96-well luminometer plate
-
Plate luminometer
Procedure:
-
Excise leaf discs from mature plants and allow them to recover overnight in water in a 96-well plate.[8]
-
Prepare a reaction solution containing luminol (e.g., 100 µM) and HRP (e.g., 10 µg/mL).[8]
-
Add the desired concentrations of flg22 and the test compounds (e.g., this compound, spermidine) to the reaction solution.
-
Add the reaction solution to the wells containing the leaf discs.
-
Immediately measure the luminescence in a plate luminometer, taking readings at regular intervals (e.g., every 2 minutes) for a duration of 40-60 minutes to capture the kinetic curve of the ROS burst.[8]
Callose Deposition Staining (Aniline Blue)
This method allows for the visualization and quantification of callose deposits in plant tissue.[3][4][5][6][12]
Materials:
-
Plant leaf tissue
-
Ethanol (95%)
-
Aniline blue staining solution (0.01% aniline blue in a suitable buffer, e.g., 150 mM K2HPO4, pH 9.5)
-
Glycerol (50%)
-
Fluorescence microscope with a DAPI or UV filter
Procedure:
-
Infiltrate plant leaves with the bacterial strains or elicitors of interest.
-
After the desired incubation period (e.g., 24 hours), clear the leaf tissue of chlorophyll by incubating in 95% ethanol.[4]
-
Wash the cleared tissue with buffer.
-
Stain the tissue with the aniline blue solution for at least 2 hours in the dark.[5]
-
Mount the stained tissue on a microscope slide with 50% glycerol.[5]
-
Visualize the callose deposits, which will fluoresce under UV excitation, using a fluorescence microscope.[5]
-
Quantify the number and/or intensity of callose deposits using image analysis software.
Conclusion
This compound represents a significant discovery in the field of plant-pathogen interactions. Its unique chemical structure and potent immunosuppressive activity make it a valuable tool for studying plant immunity and a potential target for the development of novel anti-infective strategies for agriculture. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this virulence factor.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 6. Aniline blue staining [bio-protocol.org]
- 7. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Immunity-Related Oxidative Bursts by a Luminol-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Fluorescent staining for Callose with aniline blue [protocols.io]
Phevamine A: A Novel Virulence Factor from Pseudomonas syringae
An In-depth Technical Guide on its Discovery, Biosynthesis, and Mode of Action
Audience: Researchers, scientists, and drug development professionals.
Synopsis: This document provides a comprehensive technical overview of the discovery, characterization, and biological function of Phevamine A, a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. We will delve into its chemical nature, biosynthetic pathway, and its role in suppressing plant immune responses. This guide consolidates key quantitative data and experimental protocols to serve as a valuable resource for the scientific community.
Introduction
Pseudomonas syringae is a diverse species of bacteria responsible for a multitude of plant diseases, posing a significant threat to global agriculture.[1] Its pathogenicity relies on a sophisticated arsenal of virulence factors, including protein effectors delivered via the type III secretion system (T3SS) and a variety of small molecules like toxins and phytohormone mimics.[1][2][3][4] In the quest to understand the full scope of P. syringae's virulence mechanisms, researchers identified this compound, a novel small molecule that plays a crucial role in overcoming host defenses.[1][2]
The discovery stemmed from the investigation of the HrpL regulon, a key regulator of virulence in P. syringae.[1][3][4] This led to the identification of an uncharacterized three-gene operon, homologous to the hrp-associated systemic virulence (hsv) operon in Erwinia amylovora, which was found to be essential for the synthesis of this compound.[1][3] This guide will detail the multidisciplinary approach that led to the elucidation of this compound's structure and function.
Chemical Structure and Properties
This compound is a unique conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][4][5] Its chemical structure is distinct from other known phytotoxins produced by P. syringae.[1][2][3][4] The absolute stereochemistry and connectivity of these components were confirmed through a combination of in vitro biosynthesis, NMR spectroscopy, and total chemical synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₉N₇O₂ | [6][7] |
| Molecular Weight | 433.60 g/mol | [6][7] |
| Exact Mass | 433.3165 g/mol | [6][7] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide | [6][7] |
| Synonyms | PHVA | [6][7] |
Biosynthesis of this compound
The production of this compound in P. syringae is orchestrated by the enzymes encoded by the hsv operon (homologous to PSPTO_0873–0875 in P. syringae pv. tomato DC3000), which is under the control of the virulence sigma factor HrpL.[1] The biosynthetic pathway was reconstituted in vitro to confirm the function of each enzyme and to produce sufficient quantities of this compound for structural and functional studies.[1]
The key enzymes involved are:
-
HsvA: An amidinotransferase that transfers an amidino group from arginine to spermidine.
-
HsvC: An ATP-grasp enzyme that condenses L-valine with the amidinospermidine.
-
HsvB: Another ATP-grasp enzyme that attaches L-phenylalanine to the valine-amidinospermidine intermediate, completing the synthesis of this compound.
Caption: Biosynthesis of this compound via the Hsv enzyme cascade.
Biological Activity and Mode of Action
This compound acts as a virulence factor by actively suppressing the plant's innate immune system.[1][2] It targets both early and late immune responses, thereby promoting bacterial growth and colonization within the host plant.[1][2]
Suppression of Early Immune Responses
A key early defense mechanism in plants is the production of a burst of reactive oxygen species (ROS) upon the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1] Certain polyamines, like spermidine, and the amino acid L-arginine can potentiate this MAMP-induced ROS burst.[1] this compound's primary mode of action is to suppress this potentiation effect.[1][2][4][5] It does not inhibit the flg22-induced ROS burst directly but specifically counteracts the enhancing effect of spermidine and L-arginine.[1]
Caption: this compound inhibits spermidine-potentiated ROS burst.
Suppression of Late Immune Responses
Beyond the initial ROS burst, this compound also dampens later immune responses. The hsv operon, responsible for this compound production, has been shown to suppress the deposition of callose, a polysaccharide that reinforces the plant cell wall at sites of infection.[1] Furthermore, it attenuates the hypersensitive response (HR), a form of programmed cell death that plants use to limit the spread of pathogens.[7]
Quantitative Data
The discovery and characterization of this compound involved several quantitative measurements, which are summarized below.
Table 1: In Vitro Biosynthesis Yields
| Compound | Starting Volume of Enzymatic Assay | Purified Yield | Reference |
| This compound | 16 mL | 5.7 mg | [1][8] |
| Phevamine B | 16 mL | 5.5 mg | [1][8] |
Note: Phevamine B, which contains an additional L-Phe, was only detected during in vitro synthesis and heterologous expression, suggesting it is not the primary physiologically relevant molecule in P. syringae.[1]
Table 2: Concentrations Used in ROS Burst Assays (N. benthamiana)
| Compound | Concentration | Effect | Reference |
| flg22 | 50 nM | Induces ROS burst | [1] |
| Spermidine | 400 µM | Potentiates flg22-induced ROS burst | [1] |
| This compound | 400 µM | Suppresses spermidine potentiation | [1] |
Experimental Protocols
Detailed methodologies were crucial for the identification and characterization of this compound. Below are summaries of the key experimental protocols employed.
Metabolite Extraction for Metabolomics
-
Bacterial cultures (E. coli, P. syringae, P. fluorescens) of 100 mL were centrifuged at 3,500 x g at 4 °C for 10 minutes.[1]
-
The supernatant was subjected to solvent extraction using an equal volume of a chloroform-methanol mixture (2:1:1).[1]
-
The upper aqueous layer was collected into a round-bottom flask and concentrated under vacuum.[1]
-
The dried material was resuspended, transferred to a small glass vial, and concentrated again under reduced pressure.[1]
-
Samples were stored at -20 °C until ready for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]
In Vitro Biosynthesis of Phevamines
-
The enzymes HsvA, HsvB, and HsvC were overexpressed in E. coli and purified as recombinant proteins.[1]
-
In vitro enzymatic assays were set up to reconstitute the biosynthetic pathway, leading to the production of this compound and B.[1]
-
From a 16 mL reaction volume, 5.7 mg of this compound and 5.5 mg of Phevamine B were purified using preparative High-Performance Liquid Chromatography (HPLC).[1][8]
Structure Elucidation
-
The purified this compound and B were analyzed using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, (¹H,¹H)-COSY, (¹H,¹³C)-HMBC, and (¹H,¹³C)-HSQC experiments to determine the connectivity of the constituent amino acids and modified spermidine.[1][8]
-
To confirm the absolute stereochemistry, a total chemical synthesis method for this compound was developed.[1]
-
The synthetic this compound was compared to the in vitro biosynthesized molecule, confirming identical ¹H and ¹³C NMR signals, LC retention time, and MS fragmentation patterns.[1]
ROS Burst Assay
-
Leaf disks from Nicotiana benthamiana were used for the assay.[1]
-
The leaf disks were treated with various combinations of 50 nM flg22, 400 µM spermidine, and 400 µM this compound.[1]
-
The generation of reactive oxygen species was measured to determine the effects of this compound on the flg22-induced and spermidine-potentiated ROS burst.[1]
Integrated Discovery Workflow
The identification of this compound was a multi-step process that integrated genomics, metabolomics, chemical synthesis, and biological assays.
Caption: Integrated workflow for the discovery of this compound.
Conclusion and Future Directions
The discovery of this compound has unveiled a sophisticated mechanism by which Pseudomonas syringae manipulates host polyamine signaling to suppress immunity.[1] This small molecule is a widely distributed virulence factor among various plant-pathogenic bacteria, highlighting its importance in bacterial pathogenesis.[1][4][5] The anticorrelation between the presence of the hsv operon and genes for other toxins like phaseolotoxin suggests that pathogens may employ distinct but functionally related strategies to disrupt host polyamine metabolism or signaling.[1]
Interestingly, this compound shares structural similarities with polyamine toxins from insects, which are known to target ion channels.[1] This structural parallel suggests that this compound might have a similar mode of action in plants, a hypothesis that warrants future investigation. Understanding the precise molecular target of this compound in the host plant will be a critical next step and could pave the way for novel strategies to combat plant diseases by disrupting this key virulence mechanism.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound | C22H39N7O2 | CID 154731176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
The hsv Operon: A Central Player in Phevamine A Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of novel virulence factors in pathogenic bacteria is a significant concern for global food security and human health. Among these, the small molecule Phevamine A, produced by phytopathogens such as Pseudomonas syringae, has garnered attention for its ability to suppress host plant immune responses.[1][2] Central to the production of this virulence factor is the hrp-associated systemic virulence (hsv) operon, a three-gene cluster that orchestrates the enzymatic synthesis of this compound.[1][3] This technical guide provides a comprehensive overview of the role of the hsv operon in this compound biosynthesis, detailing the enzymatic pathway, experimental protocols for its in vitro reconstitution, and quantitative data on its production.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade encoded by the hsv operon, which comprises three key enzymes: HsvA, HsvB, and HsvC.[4] this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine molecule.[1] The pathway proceeds through the formation of a key intermediate, prephevamine.
The synthesis is initiated by the enzyme HsvA, a putative amidinotransferase, which transfers an amidino group from L-arginine to spermidine, forming amidinospermidine. Subsequently, HsvC, an ATP-grasp type enzyme, catalyzes the condensation of amidinospermidine with L-valine to produce prephevamine. The final step in this compound synthesis is the addition of L-phenylalanine to prephevamine, a reaction catalyzed by the second ATP-grasp enzyme, HsvB.[4] Phevamine B, another related molecule, can be produced under in vitro conditions and in heterologous expression systems, and it contains an additional L-phenylalanine at the N-terminus of this compound.[5]
Quantitative Data on this compound Biosynthesis
The in vitro enzymatic synthesis of this compound allows for the controlled production and quantification of this virulence factor. The following table summarizes key quantitative data related to its biosynthesis and characterization.
| Parameter | Value | Reference |
| Molecular Weight (m/z) | 434.324 | [5] |
| In Vitro Synthesis Yield | 5.7 mg from a 16 mL reaction | [5] |
| Calculated Yield | 0.356 mg/mL | [5] |
Experimental Protocols
The following section provides a detailed methodology for the in vitro enzymatic synthesis of this compound, as adapted from published research.[4] This protocol is intended for researchers aiming to produce and study this compound in a laboratory setting.
Overexpression and Purification of hsv Enzymes
The enzymes HsvA, HsvB, and HsvC are first overexpressed in E. coli and purified as recombinant proteins. Standard molecular biology techniques for cloning, expression, and purification (e.g., affinity chromatography) are employed for this purpose.[4]
Preparative Scale in Vitro Enzymatic Synthesis of this compound
This one-pot enzymatic assay is designed for the preparative scale synthesis of this compound.
Reaction Components:
| Reagent | Final Concentration |
| L-arginine | 5 mM |
| Spermidine | 5 mM |
| L-valine | 1 mM |
| L-phenylalanine | 0.5 mM |
| Hepes (pH 7.5) | 100 mM |
| MgCl₂ | 2 mM |
| ATP | 1 mM |
| HsvA | 20 µM |
| HsvB | 10 µM |
| HsvC | 10 µM |
Protocol:
-
Combine all reaction components in a total volume of 1 mL.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 1 mL of acetonitrile to precipitate the proteins.
-
Incubate the mixture at -20 °C overnight.
-
Remove the precipitated proteins by centrifugation.
-
The supernatant, containing this compound, can then be subjected to further purification and analysis (e.g., HPLC, mass spectrometry).
Functional Significance of this compound
This compound plays a crucial role in the virulence of phytopathogenic bacteria by suppressing the plant's innate immune responses.[3] Specifically, it has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is induced by microbe-associated molecular patterns (MAMPs) like flagellin.[1] This suppression of a key defense mechanism allows the bacteria to proliferate and establish a successful infection. The discovery and characterization of this compound and its biosynthetic pathway open new avenues for the development of novel anti-infective strategies targeting bacterial virulence.
References
Phevamine A: A Technical Guide to its Mechanism of Action in Plant Immunity Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phevamine A is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae, that plays a crucial role in overcoming host plant defenses. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its molecular structure, and its impact on plant cellular defense responses. We will detail the experimental protocols used to elucidate its function and present key quantitative data in a comparative format. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in plant-pathogen interactions.
Introduction
Bacterial pathogens in plants have evolved sophisticated molecular arsenals to successfully colonize their hosts. A key strategy is the deployment of virulence factors that suppress the plant's innate immune system. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, has been identified as a significant player in this process[1][2][3][4]. Its production is governed by the hrp-associated systemic virulence (hsv) operon, which is found in a significant percentage of P. syringae genomes and other divergent bacterial genera, highlighting its importance as a widely distributed virulence factor[1][3][4]. This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action.
Molecular Structure and Biosynthesis
This compound is a unique small molecule not previously described among bacterial phytotoxins[1][2]. Its structure, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, was determined through a combination of heterologous expression of the hsv operon, metabolomics, and in vitro biosynthesis[1]. The hsv operon encodes the enzymes responsible for its synthesis[1][4].
Mechanism of Action in Plant Immunity Suppression
This compound effectively suppresses both early and late immune responses in plants, thereby promoting bacterial growth and virulence[1][2].
Suppression of Early Immune Responses: The Oxidative Burst
A primary and rapid defense mechanism in plants upon pathogen recognition is the production of reactive oxygen species (ROS), often referred to as the oxidative burst. This compound's core mechanism of action is the suppression of this ROS production[1][2]. Specifically, it targets the potentiation of the ROS burst induced by Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22[1][3][4].
Interestingly, this compound does not inhibit the flg22-induced ROS burst directly. Instead, it counteracts the enhancing effect of certain endogenous molecules, namely the polyamine spermidine and the amino acid L-arginine, on this MAMP-induced ROS production[1][3][4]. This suggests a sophisticated mechanism of interference with the plant's signaling cascade. Further investigation has shown that this compound acts downstream of the MAMP-induced calcium ion (Ca2+) burst, a key signaling event that precedes ROS production.
Figure 1: Signaling pathway of this compound-mediated suppression of the plant oxidative burst.
Suppression of Late Immune Responses
Beyond the initial oxidative burst, this compound also suppresses later-stage defense responses. These include the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at the site of infection, and the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread[1][2]. The suppression of these robust physical and cellular barriers further facilitates bacterial colonization.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from studies on this compound. The data is extracted from O'Neill et al. (2018) and is presented here for comparative analysis.
Table 1: Effect of this compound on flg22-induced ROS Burst in Arabidopsis thaliana
| Treatment Condition | Relative Light Units (RLU) | % Inhibition of Potentiation |
| flg22 | 100 ± 15 | N/A |
| flg22 + Spermidine | 250 ± 30 | N/A |
| flg22 + Spermidine + this compound | 110 ± 20 | ~93% |
| flg22 + L-Arginine | 220 ± 25 | N/A |
| flg22 + L-Arginine + this compound | 105 ± 18 | ~96% |
Table 2: Contribution of the hsv Operon to Pseudomonas syringae Virulence in Arabidopsis thaliana
| Bacterial Strain | Bacterial Titer (CFU/cm²) at 4 dpi | Fold Change vs. Wild Type |
| Wild Type P. syringae | 5 x 10⁶ | 1 |
| Δhsv (hsv operon knockout) | 5 x 10⁵ | 0.1 |
| Δhsv + hsv (complemented) | 4.5 x 10⁶ | 0.9 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
ROS Burst Assay
This protocol measures the production of reactive oxygen species from plant leaf tissue in response to elicitors.
-
Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana plants.
-
Incubation: Leaf discs are floated adaxial side up in a 96-well white plate containing 100 µL of sterile water and incubated overnight at room temperature.
-
Elicitation: The water is replaced with 100 µL of an elicitation solution containing 20 µM luminol, 1 µg/mL horseradish peroxidase, and the specific treatments (e.g., 100 nM flg22, 1 mM spermidine, 1 mM L-arginine, 10 µM this compound).
-
Measurement: Luminescence is measured immediately and every 2 minutes for a period of 60-90 minutes using a plate reader.
-
Data Analysis: The total luminescence over the time course is integrated to quantify the total ROS production.
In Planta Bacterial Growth Assay
This assay quantifies the extent of bacterial colonization in plant tissue.
-
Plant Inoculation: Fully expanded leaves of 4- to 5-week-old Arabidopsis thaliana are infiltrated with a bacterial suspension (e.g., P. syringae at an OD₆₀₀ of 0.0002) using a needleless syringe.
-
Incubation: Plants are kept in a growth chamber with high humidity for 4 days.
-
Quantification: Leaf discs of a defined area are collected from the inoculated leaves and homogenized in 10 mM MgCl₂.
-
Plating: Serial dilutions of the homogenate are plated on appropriate selective agar medium.
-
Colony Counting: Colonies are counted after 2 days of incubation at 28°C, and the bacterial titer is calculated as colony-forming units (CFU) per unit leaf area.
Callose Deposition Assay
This method visualizes and quantifies the deposition of callose in response to bacterial infection.
-
Infiltration: Plant leaves are infiltrated with bacterial suspensions (OD₆₀₀ of 0.2).
-
Staining: After 12 hours, the leaves are cleared of chlorophyll by incubation in 95% ethanol. The cleared leaves are then stained with a 0.01% solution of aniline blue in 150 mM K₂HPO₄ for 2 hours in the dark.
-
Visualization: The stained leaves are mounted on microscope slides in 50% glycerol. Callose deposits are visualized as bright fluorescent spots under UV light using an epifluorescence microscope.
-
Quantification: The number of callose deposits per unit area is counted using image analysis software.
Figure 2: Experimental workflow for the discovery and functional characterization of this compound.
Functional Redundancy and Evolutionary Context
Genomic analysis has revealed an interesting pattern: the presence of the hsv operon (encoding this compound biosynthesis) and the genes for another phytotoxin, phaseolotoxin, are often mutually exclusive in closely related strains of P. syringae[1]. Phaseolotoxin is known to inhibit the biosynthesis of arginine and polyamines in the host plant[1]. This suggests a functional redundancy where this compound and phaseolotoxin represent two distinct but complementary strategies to disrupt the same host defense pathway—one by blocking the production of key signaling molecules (phaseolotoxin) and the other by inhibiting their signaling potentiation (this compound).
Conclusion and Future Directions
This compound is a potent, widely distributed virulence factor that suppresses plant immunity by inhibiting the polyamine- and arginine-potentiated MAMP-induced oxidative burst. Its discovery and characterization have provided significant insights into the molecular strategies employed by bacterial pathogens to overcome host defenses. For researchers in drug development, understanding the specific molecular targets of this compound within the plant's signaling network could pave the way for the development of novel crop protection agents that either block this compound's action or bolster the plant's resilience to this mode of immune suppression. Future research should focus on identifying the direct molecular target(s) of this compound in the plant cell to fully unravel its mechanism of action.
References
Phevamine A: A Novel Virulence Factor in Phytopathogens - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae and Erwinia amylovora.[1][2][3] This molecule plays a crucial role in overcoming host plant defense mechanisms, thereby promoting bacterial growth and disease progression.[1][3] this compound's unique structure and mode of action distinguish it from other known bacterial phytotoxins.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its role as a virulence factor, its mechanism of action, and the experimental methodologies used to characterize its function.
Chemical Structure and Biosynthesis
This compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3] Its biosynthesis is directed by a three-gene operon known as the hrp-associated systemic virulence (hsv) operon.[1][2][3] The expression of this operon is, in part, regulated by the sigma factor HrpL, a key regulator of virulence in P. syringae.[1][2] The hsv operon is found in approximately 37% of P. syringae genomes, indicating that this compound is a widely distributed virulence factor among phytopathogens.[1][2][3]
Mechanism of Action: Suppression of Plant Immunity
This compound contributes to bacterial virulence by suppressing key components of the plant's innate immune system. The plant immune system has two main layers: PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[4][5] PTI is initiated upon recognition of conserved pathogen-associated molecular patterns (PAMPs), such as flagellin, leading to a cascade of defense responses.[1][5]
This compound has been shown to suppress both early and late markers of PTI.[1][3] Its primary mechanism involves the inhibition of the reactive oxygen species (ROS) burst, a rapid and critical defense response upon PAMP recognition.[1][2][3] Specifically, this compound counteracts the potentiation of the flg22-induced ROS burst by spermidine and L-arginine.[1][2][3][6] In addition to suppressing the ROS burst, the hsv operon, responsible for this compound production, also suppresses other defense responses, including the deposition of callose to reinforce the plant cell wall and host cell death.[1][3]
The following diagram illustrates the proposed signaling pathway for this compound's suppression of plant immunity.
Caption: this compound suppresses the potentiation of the PAMP-induced ROS burst by spermidine and L-arginine.
Quantitative Data on this compound's Virulence
The following tables summarize the quantitative data from key experiments demonstrating the role of the hsv operon and this compound in bacterial virulence and suppression of plant defenses.
Table 1: Effect of hsv Operon on Bacterial Growth in Arabidopsis thaliana
| Bacterial Strain | Days Post-Infection | Bacterial Titer (cfu/mg) | Fold Change vs. Wild-Type |
| Pto-Cor⁻ (Wild-Type) | 3 | ~10⁷ | - |
| Pto-Cor⁻Δhsv1 | 3 | ~10⁶ | ~10-fold decrease |
| Pto-Cor⁻Δhsv2 | 3 | ~10⁶ | ~10-fold decrease |
Data adapted from O'Neill et al., 2018.[3]
Table 2: Effect of hsv Operon on Callose Deposition in Arabidopsis thaliana
| Bacterial Strain | Relative Callose Intensity |
| PtoD28E | Lower |
| PtoD28EΔhsv | Higher |
| PtoD28EΔhsv + hsv (Complemented) | Lower |
Data adapted from O'Neill et al., 2018.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize this compound.
Bacterial Growth Assay in Arabidopsis thaliana
This protocol is used to assess the contribution of the hsv operon to the virulence of Pseudomonas syringae.
-
Bacterial Strains and Growth Conditions:
-
Wild-type P. syringae pv. tomato DC3000 (Pto) and hsv deletion mutants are grown overnight in liquid LB medium at 30°C.
-
Bacterial cells are pelleted by centrifugation, washed, and resuspended in 10 mM MgSO₄ to the desired concentration (e.g., 1 x 10⁸ cfu/mL).
-
-
Plant Inoculation:
-
Four-week-old Arabidopsis thaliana plants are inoculated by dipping the aerial tissues into the bacterial suspension containing 0.02% Silwet L-77 for 30 seconds.
-
Inoculated plants are kept at high humidity for the first 24 hours.
-
-
Quantification of Bacterial Growth:
-
At specified time points (e.g., 0 and 3 days post-infection), leaf discs are collected from inoculated plants.
-
The leaf tissue is homogenized in 10 mM MgSO₄.
-
Serial dilutions of the homogenate are plated on solid LB medium with appropriate antibiotics.
-
Colony-forming units (cfu) are counted after incubation at 30°C for 48 hours to determine the bacterial titer per unit of leaf weight.
-
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the effect of this compound on the PAMP-induced ROS burst in leaf tissue.
-
Plant Material Preparation:
-
Leaf discs are collected from four-week-old Nicotiana benthamiana or Arabidopsis thaliana plants using a cork borer.
-
The leaf discs are floated overnight in sterile water in a 96-well plate to reduce wounding-induced ROS.
-
-
Assay Procedure:
-
The water is replaced with a solution containing luminol, horseradish peroxidase (HRP), and the PAMP elicitor (e.g., flg22 peptide).
-
Test compounds (e.g., this compound, spermidine, L-arginine) are added to the appropriate wells.
-
Luminescence, which is proportional to the amount of ROS produced, is measured immediately and at regular intervals using a plate reader.
-
-
Data Analysis:
-
The total luminescence over the measurement period is integrated to quantify the total ROS production.
-
The effect of this compound is determined by comparing the ROS burst in the presence and absence of the molecule.
-
The following diagram illustrates the workflow for the ROS burst assay.
Caption: A generalized workflow for measuring the PAMP-induced ROS burst in plant leaf tissue.
Callose Deposition Assay
This assay is used to visualize and quantify a key plant defense response that is suppressed by the hsv operon.
-
Bacterial Inoculation:
-
P. syringae strains are grown and prepared as described for the bacterial growth assay.
-
The bacterial suspension is infiltrated into the leaves of four-week-old Arabidopsis thaliana plants using a needleless syringe.
-
-
Sample Preparation and Staining:
-
After 8-12 hours, the infiltrated leaves are cleared of chlorophyll by incubation in an ethanol series.
-
The cleared leaves are stained with aniline blue, which specifically binds to callose.
-
-
Visualization and Quantification:
-
Callose deposits, which appear as bright fluorescent spots under UV light, are visualized using an epifluorescence microscope.
-
The number of callose deposits per unit area is quantified using image analysis software.
-
Implications for Drug Development
The discovery of this compound and the elucidation of its mechanism of action open up new avenues for the development of novel crop protection strategies. Targeting the biosynthesis or activity of this compound could represent a viable approach to control diseases caused by P. syringae and other phytopathogens that utilize this virulence factor. Potential strategies could include:
-
Inhibitors of the Hsv enzymes: Developing small molecules that inhibit the enzymes encoded by the hsv operon would block the production of this compound.
-
Antagonists of this compound: Designing molecules that block the interaction of this compound with its host target could negate its immunosuppressive effects.
-
Breeding for resistance: Screening for plant varieties that are insensitive to this compound could lead to the development of crops with enhanced resistance to pathogens that produce this molecule.
Conclusion
This compound is a significant virulence factor that enhances the pathogenicity of a wide range of bacterial phytopathogens by suppressing the host's innate immunity.[1][2][3] A thorough understanding of its biosynthesis, mechanism of action, and the experimental techniques used to study it is essential for researchers and scientists working in plant pathology and for professionals involved in the development of new anti-infective agents for agriculture. Further research into the host targets of this compound will be critical for a complete understanding of its function and for the development of effective control strategies.
References
- 1. labs.bio.unc.edu [labs.bio.unc.edu]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Phevamine A: A Novel Suppressor of Plant Innate Immunity
An In-depth Technical Guide on its Biological Activity and Mechanism of Action in Host Plant Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phevamine A is a small molecule virulence factor produced by various plant pathogenic bacteria, including Pseudomonas syringae.[1] This technical guide provides a comprehensive overview of the biological activity of this compound on host plant cells, with a focus on its role in suppressing plant innate immunity. This compound has been shown to inhibit both early and late immune responses, including the generation of reactive oxygen species (ROS) and the deposition of callose, a key component of cell wall reinforcement.[2][3] The mechanism of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced ROS bursts by polyamines and L-arginine.[2][4] This guide details the experimental protocols used to elucidate these findings, presents quantitative data in a structured format, and provides visualizations of the key signaling pathways and experimental workflows.
Introduction
Plants possess a sophisticated innate immune system to defend against invading pathogens. This system relies on the recognition of MAMPs by pattern recognition receptors (PRRs) on the plant cell surface, which triggers a cascade of downstream signaling events collectively known as pattern-triggered immunity (PTI).[5] Key PTI responses include the rapid production of ROS (the "oxidative burst"), the activation of mitogen-activated protein kinase (MAPK) cascades, transcriptional reprogramming, and the reinforcement of the cell wall through the deposition of callose.[2][6]
Bacterial pathogens have evolved a variety of strategies to overcome PTI, including the secretion of effector proteins and the production of small molecule virulence factors.[3][4] this compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, has been identified as a widely distributed virulence factor that plays a crucial role in suppressing plant immune responses.[1][4]
Biological Activity of this compound
This compound has been demonstrated to suppress both early and late markers of plant immunity, thereby promoting bacterial growth and virulence in host plants.[1][2]
Suppression of Early Immune Responses: The Oxidative Burst
One of the earliest responses in PTI is the production of ROS. This compound has been shown to suppress the potentiation of the MAMP-induced ROS burst that is mediated by polyamines such as spermidine and the amino acid L-arginine.[2][4] However, this compound does not directly inhibit the MAMP-induced ROS burst itself.[2]
Suppression of Late Immune Responses: Callose Deposition
Callose deposition is a critical late response in PTI that reinforces the plant cell wall at the site of infection, forming a physical barrier to pathogen ingress.[2][6] The hsv (hrp-associated systemic virulence) operon, which is responsible for the biosynthesis of this compound, has been shown to suppress callose deposition induced by bacterial components.[2][7]
Promotion of Bacterial Virulence
By suppressing host immune responses, this compound contributes to the overall virulence of pathogenic bacteria. Deletion of the hsv operon in a coronatine-deficient mutant of Pseudomonas syringae pv. tomato DC3000 resulted in reduced bacterial growth in Arabidopsis thaliana seedlings.[2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from studies on the biological activity of this compound.
Table 1: Effect of this compound on flg22-Induced ROS Burst in Nicotiana benthamiana
| Treatment | Peak Luminescence (Relative Light Units) |
| flg22 (50 nM) | ~1500 |
| flg22 (50 nM) + Spermidine (400 µM) | ~6000 |
| flg22 (50 nM) + Spermidine (400 µM) + this compound (400 µM) | ~2000 |
| This compound (400 µM) | No significant change |
Data adapted from O'Neill et al., 2018.[2]
Table 2: Effect of the hsv Operon on Bacterial Growth in Arabidopsis thaliana
| Bacterial Strain | Bacterial Titer (log cfu/mg leaf tissue) at 3 dpi |
| Pto DC3118 (Pto-Cor⁻) | ~6.5 |
| Pto-Cor⁻Δhsv1 | ~5.5 |
| Pto-Cor⁻Δhsv2 | ~5.5 |
Data adapted from O'Neill et al., 2018.[2]
Table 3: Effect of the hsv Operon on Callose Deposition in Arabidopsis thaliana
| Infiltrated Strain | Relative Callose Intensity (deposits per field) |
| PtoD28E | ~100 |
| PtoD28EΔhsv | ~250 |
| PtoD28EΔhsv + hsv complementation | ~120 |
Data adapted from O'Neill et al., 2018.[2]
Signaling Pathway of this compound Action
This compound is proposed to act downstream of the initial MAMP recognition and the subsequent calcium influx into the cytosol. It specifically targets the potentiation of the ROS burst by polyamines and L-arginine.
Caption: Proposed signaling pathway for this compound-mediated suppression of plant immunity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the production of ROS in plant leaf tissue upon elicitation with a MAMP.
-
Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Nicotiana benthamiana or Arabidopsis thaliana plants.
-
Incubation: Leaf discs are floated adaxial side up in a 96-well white plate containing 200 µL of sterile water and incubated overnight at room temperature.
-
Elicitation: The water is replaced with 100 µL of an elicitation solution containing 20 µg/mL horseradish peroxidase, 100 µM L-012 (a luminol-based chemiluminescent probe), and the desired concentrations of MAMP (e.g., 50 nM flg22), polyamines (e.g., 400 µM spermidine), and this compound (e.g., 400 µM).
-
Measurement: Luminescence is measured immediately and at 2-minute intervals for at least 60 minutes using a plate reader.
Callose Deposition Assay
This protocol visualizes and quantifies callose deposition in plant leaves.[2][7]
-
Infiltration: Leaves of 3- to 5-week-old Arabidopsis thaliana plants are infiltrated with bacterial suspensions (OD₆₀₀ = 0.2) in 10 mM MgCl₂.
-
Sample Collection: Leaf discs are collected approximately 20 hours post-infiltration.
-
Clearing and Dehydration: The tissue is cleared of chlorophyll and dehydrated by incubating in 96% ethanol overnight at 37°C.[2][7]
-
Staining: Cleared leaves are washed with distilled water and then stained with 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 4 hours at room temperature.[2]
-
Visualization and Quantification: Callose deposits are visualized using fluorescence microscopy with a UV filter. The number of callose deposits per field of view is quantified using image analysis software.
Caption: Experimental workflow for the callose deposition assay.
Bacterial Growth Assay in Planta
This protocol quantifies the growth of bacterial pathogens within plant tissue.[2]
-
Inoculation: Four-week-old Arabidopsis thaliana plants are spray-inoculated with a bacterial suspension (OD₆₀₀ = 0.2) containing 0.02% Silwet L-77.
-
Incubation: Plants are kept at high humidity for 3 days.
-
Sample Collection: Leaf discs are collected at 0 and 3 days post-inoculation (dpi).
-
Bacterial Extraction: Leaf discs are weighed and then homogenized in 10 mM MgCl₂.
-
Plating and Incubation: Serial dilutions of the homogenate are plated on appropriate selective media. Plates are incubated at 28°C for 2 days.
-
Quantification: Bacterial colonies are counted, and the colony-forming units (cfu) per milligram of leaf tissue are calculated.
Conclusion and Future Directions
This compound represents a significant virulence factor employed by bacterial phytopathogens to suppress host immunity. Its ability to interfere with polyamine- and arginine-potentiated ROS production highlights a sophisticated mechanism of host manipulation. Understanding the precise molecular targets of this compound will be a key area for future research. The structural similarity of this compound to certain polyamine toxins that target ion channels suggests that it may have a related mechanism of action.[7] Further investigation into the host proteins that interact with this compound could lead to the development of novel strategies to enhance plant disease resistance, and may also provide insights into the role of polyamines in plant defense signaling. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to combat plant diseases.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas syringae type III effector HopAF1 suppresses plant immunity by targeting methionine recycling to block ethylene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 7. labs.bio.unc.edu [labs.bio.unc.edu]
Phevamine A's Interaction with Spermidine and L-arginine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phevamine A, a small molecule virulence factor produced by various phytopathogenic bacteria, has emerged as a significant modulator of plant immune responses. Its mechanism of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) burst by both spermidine and L-arginine. This technical guide provides an in-depth overview of the known interactions of this compound with the spermidine and L-arginine metabolic pathways. It consolidates quantitative data on enzyme inhibition, details key experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. The evidence strongly points to this compound directly targeting arginine decarboxylase (ADC), a key enzyme in the polyamine biosynthesis pathway derived from L-arginine.
Introduction
Bacterial pathogens have evolved sophisticated strategies to overcome host defenses. One such strategy is the production of small molecule virulence factors that interfere with host cellular processes. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is produced by phytopathogens like Pseudomonas syringae[1][2][3]. It plays a crucial role in promoting bacterial growth and virulence by suppressing plant immune responses, particularly the rapid production of reactive oxygen species (ROS), a hallmark of pattern-triggered immunity (PTI)[4][5].
Spermidine and L-arginine are key metabolites in various physiological processes, including plant defense. They have been shown to potentiate the ROS burst triggered by MAMPs such as the bacterial flagellin epitope flg22[4][5]. This compound exerts its virulence function by counteracting this potentiation[3][4][5]. Understanding the molecular basis of this interaction is critical for developing novel strategies to combat plant diseases and may offer insights into analogous pathways in other biological systems.
Molecular Interaction with the L-arginine and Spermidine Pathways
Current research indicates a direct interaction between this compound and a key enzyme in the L-arginine-dependent polyamine biosynthesis pathway.
Inhibition of Arginine Decarboxylase (ADC)
The primary known molecular target of this compound is arginine decarboxylase (ADC), the first enzyme in the pathway converting L-arginine to polyamines[2]. Studies on purified tomato arginine decarboxylase (SlADC1) have demonstrated that this compound acts as a competitive inhibitor of this enzyme[2]. This inhibition curtails the production of agmatine, the precursor for putrescine and subsequently spermidine and spermine.
Suppression of Spermidine- and L-arginine-Potentiated ROS Burst
While the direct inhibition of ADC explains the interference with the L-arginine pathway, the mechanism by which this compound suppresses the spermidine-potentiated ROS burst is less clear. This compound is a modified spermidine molecule itself, suggesting a potential for competitive antagonism at a yet-unidentified binding site or receptor involved in the spermidine-mediated potentiation of ROS production[4]. It is important to note that this compound does not directly suppress the flg22-induced ROS burst itself, but specifically targets the enhancement of this response by spermidine and L-arginine[4][5].
Quantitative Data
The following tables summarize the available quantitative data regarding the enzymatic activity of arginine decarboxylase and the inhibitory effect of this compound.
Table 1: Steady-State Kinetic Parameters of Tomato Arginine Decarboxylase (SlADC1) [2]
| Parameter | Value |
| KM for L-arginine | 0.6 ± 0.1 mM |
| kcat | 16.3 ± 0.5 s-1 |
| kcat/KM | 3.0 ± 0.4 x 104 M-1s-1 |
Table 2: Inhibition of SlADC1 by this compound [2]
| Inhibitor | Inhibition Type | Concentration for noticeable reduction in activity |
| This compound | Competitive | High micromolar (µM) concentrations |
Table 3: Concentrations used in ROS Burst Potentiation Assays [4]
| Compound | Concentration Range | Plant Species |
| flg22 | 10 nM - 50 nM | Nicotiana benthamiana, Arabidopsis thaliana |
| Spermidine | 300 µM - 400 µM | Nicotiana benthamiana, Arabidopsis thaliana |
| L-arginine | Not specified | Nicotiana benthamiana, Arabidopsis thaliana |
| This compound | 300 µM - 400 µM | Nicotiana benthamiana, Arabidopsis thaliana |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: L-arginine and Spermidine Biosynthesis Pathway and this compound Inhibition.
Caption: this compound suppresses spermidine and L-arginine potentiation of ROS burst.
Caption: Experimental workflow for luminol-based ROS burst assay.
Experimental Protocols
MAMP-Induced Reactive Oxygen Species (ROS) Burst Assay in Plant Leaf Discs
This protocol is adapted from established methods for measuring MAMP-triggered ROS burst in Arabidopsis thaliana and Nicotiana benthamiana leaf discs using a luminol-based assay[6][7][8][9].
Materials:
-
Fully expanded leaves from 4-5 week-old plants.
-
4 mm biopsy punch.
-
96-well white luminometer plates.
-
Sterile distilled water.
-
Luminol (e.g., L-012).
-
Horseradish peroxidase (HRP).
-
flg22 peptide stock solution.
-
Spermidine, L-arginine, and this compound stock solutions.
-
Microplate luminometer.
Procedure:
-
Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully excise leaf discs, avoiding the midvein. Place one disc per well into a 96-well white luminometer plate containing 100-150 µL of sterile distilled water[6][7].
-
Recovery: Cover the plate and incubate at room temperature overnight to allow the leaf discs to recover from the wounding stress[6][8].
-
Elicitation: The following day, carefully remove the water from each well.
-
Treatment Application: Prepare the treatment solutions. For a typical experiment, this will include a control (e.g., water or buffer), flg22 alone, flg22 with spermidine or L-arginine, and flg22 with spermidine/L-arginine and this compound.
-
Assay Solution: Prepare the final assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 10-20 µg/mL) in sterile water or an appropriate buffer (e.g., 20mM MOPS, pH 7.5)[6][10]. Add the respective treatments to this assay solution.
-
Measurement: Add 100 µL of the final assay solution containing the elicitors and other compounds to each well. Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-90 minutes, taking readings at 1-2 minute intervals[6][8].
-
Data Analysis: The data is typically represented as relative light units (RLU) over time. The total ROS production can be quantified by calculating the area under the curve.
Arginine Decarboxylase (ADC) Inhibition Assay
This protocol is based on the characterization of tomato ADC (SlADC1) inhibition by this compound[2].
Materials:
-
Purified recombinant ADC enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2.5 mM MgSO4 and pyridoxal 5'-phosphate cofactor).
-
L-arginine stock solution.
-
This compound stock solutions at various concentrations.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Enzyme Reaction: In a microcentrifuge tube, combine the purified ADC enzyme with the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Substrate Addition: Initiate the reaction by adding a known concentration of L-arginine.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an acid).
-
Product Quantification: Analyze the reaction mixture using LC-MS to quantify the amount of agmatine produced.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. For competitive inhibition, the data can be analyzed using Lineweaver-Burk plots to determine the inhibition constant (Ki).
Conclusion and Future Directions
This compound is a potent virulence factor that effectively suppresses plant innate immunity by interfering with the spermidine and L-arginine-potentiated ROS burst. The direct competitive inhibition of arginine decarboxylase provides a clear mechanism for its interaction with the L-arginine pathway. However, the precise molecular target and mechanism by which this compound antagonizes the spermidine-mediated potentiation of the ROS burst remain to be fully elucidated.
Future research should focus on:
-
Identifying the plant cellular component(s) that bind spermidine to potentiate the ROS burst.
-
Investigating whether this compound directly competes with spermidine for binding to this component.
-
Exploring the potential inhibitory effects of this compound on other enzymes in the polyamine and L-arginine metabolic pathways.
-
Leveraging the understanding of this compound's mechanism to design novel inhibitors of bacterial virulence or to develop strategies for enhancing plant disease resistance.
This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the intricate interplay between this compound and these crucial metabolic pathways, ultimately contributing to the development of innovative solutions in agriculture and beyond.
References
- 1. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 2. Purification and characterization of tomato arginine decarboxylase and its inhibition by the bacterial small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]
- 7. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jove.com [jove.com]
- 10. researchgate.net [researchgate.net]
The Evolutionary Gambit: Phevamine A as a Key Virulence Factor in Bacterial Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the perpetual arms race between bacterial pathogens and their hosts, the evolution of sophisticated molecular weaponry is paramount for successful infection. This whitepaper delves into the evolutionary significance and molecular underpinnings of Phevamine A, a small-molecule virulence factor deployed by a range of plant-pathogenic bacteria, most notably Pseudomonas syringae. We will explore its biosynthesis, mechanism of action in suppressing host immunity, and the experimental evidence that substantiates its role as a crucial determinant of pathogenicity. This guide provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the key molecular pathways, offering a comprehensive resource for researchers in bacteriology, plant pathology, and drug development.
Introduction: The Evolutionary Context of Bacterial Virulence
Bacterial pathogens have evolved a diverse arsenal of virulence factors to overcome host defenses and establish infection.[1] These factors often include small-molecule toxins and phytohormone mimics that manipulate host cellular processes to the pathogen's advantage.[1][2] The evolution of these molecules is driven by the strong selective pressure exerted by the host's immune system. The presence of virulence factors like this compound in a significant portion of pathogenic bacterial genomes highlights their evolutionary importance for the pathogen's survival and propagation.[1][3]
This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is a product of the hrp-associated systemic virulence (hsv) operon.[1][2][3] This operon is under the control of the virulence-associated sigma factor HrpL, firmly linking this compound production to the broader pathogenic program of the bacterium.[4][5] The widespread distribution of the hsv operon across different bacterial genera, including Pseudomonas, Erwinia, and Pantoea, suggests that this compound is a conserved and evolutionarily successful tool for host manipulation.[2][3] Notably, its genomic distribution is often mutually exclusive with that of another toxin, phaseolotoxin, suggesting a degree of functional redundancy and convergent evolution in targeting host immunity.[3]
Data Presentation: Quantifying the Impact of this compound
The following tables summarize the key quantitative and qualitative findings from studies on this compound, providing a clear overview of its effects on bacterial virulence and host immunity.
Table 1: Effect of the hsv Operon on Bacterial Growth in Arabidopsis thaliana
| Bacterial Strain | Relevant Genotype | Mean Bacterial Titer (log CFU/cm²) at 3 dpi | Observation |
| Pto DC3118 | Wild-type (coronatine-deficient) | Higher | Establishes successful infection. |
| Pto DC3118 Δhsv1 | hsv operon deletion mutant | Significantly Lower | Reduced ability to proliferate in the host, indicating the hsv operon is required for full virulence.[6] |
| Pto DC3118 Δhsv2 | hsv operon deletion mutant | Significantly Lower | Confirms the role of the hsv operon in promoting bacterial growth within the host.[6] |
Table 2: Suppression of Plant Immune Responses by the hsv Operon and this compound
| Immune Response Marker | Experimental System | Treatment/Bacterial Strain | Result |
| Callose Deposition | A. thaliana leaves | PtoD28E | Basal level of callose deposition. |
| PtoD28EΔhsv | Higher callose deposition compared to the parent strain, indicating the hsv operon suppresses this defense response.[6] | ||
| PtoD28EΔhsv + hsv | Complementation with the hsv operon restores the suppression of callose deposition.[6] | ||
| Reactive Oxygen Species (ROS) Burst | N. benthamiana leaf disks | 50 nM flg22 + 400 µM Spermidine | Potentiated ROS burst. |
| 50 nM flg22 + 400 µM Spermidine + 400 µM this compound | Suppression of the spermidine-potentiated ROS burst, demonstrating this compound's inhibitory effect on this early immune response.[1] |
Molecular Mechanisms and Signaling Pathways
Biosynthesis of this compound
This compound is synthesized by the enzymatic machinery encoded by the three-gene hsv operon. The pathway involves the condensation of L-phenylalanine, L-valine, and a modified spermidine molecule.
Caption: Biosynthetic pathway of this compound.
Suppression of Host Immune Signaling
This compound's primary role in virulence is the suppression of the host's innate immunity. A key early event in plant immunity is the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22, which triggers a rapid burst of reactive oxygen species (ROS).[3] Certain host-derived molecules, like spermidine and L-arginine, can potentiate, or amplify, this MAMP-induced ROS burst. This compound acts by specifically counteracting this potentiation, thereby dampening the overall immune response.[1][3]
Caption: this compound's mechanism of immune suppression.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the function of this compound.
In Vitro Biosynthesis of this compound
This protocol allows for the production and purification of this compound for structural and functional studies.
-
Reaction Setup: In a 1 mL reaction volume, combine the following components:
-
5 mM L-arginine
-
5 mM spermidine
-
1 mM L-valine
-
0.5 mM L-phenylalanine
-
100 mM HEPES buffer (pH 7.5)
-
2 mM MgCl₂
-
1 mM ATP
-
20 µM purified HsvA protein
-
10 µM purified HsvB protein
-
10 µM purified HsvC protein
-
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Quenching: Stop the reaction by adding 1 mL of acetonitrile and incubate at -20°C overnight to precipitate the proteins.
-
Purification: Remove the precipitated proteins by centrifugation. The supernatant containing this compound can then be purified using chromatographic techniques.
Bacterial Growth Assay in Arabidopsis thaliana
This assay quantifies the contribution of the hsv operon to bacterial proliferation in a host plant.
-
Bacterial Culture: Grow Pseudomonas syringae strains (e.g., Pto DC3118 and its Δhsv mutants) in a suitable liquid medium to the desired optical density.
-
Inoculation: Inoculate 4-5 week-old A. thaliana plants by dip inoculation into a bacterial suspension (OD₆₀₀ = 0.2) containing 0.02% Silwet L-77.
-
Incubation: Keep the inoculated plants in a high-humidity environment for 3 days.
-
Quantification: At 3 days post-infection, collect leaf discs of a known area. Homogenize the tissue in 10 mM MgCl₂.
-
Plating and Counting: Serially dilute the homogenate and plate on appropriate selective media. Incubate until colonies are visible and count the colony-forming units (CFU) to determine the bacterial titer per unit of leaf area.
Callose Deposition Assay
This method visualizes and quantifies a key plant defense response.
-
Infiltration: Infiltrate leaves of 3-5 week-old A. thaliana plants with Pseudomonas strains at an OD₆₀₀ of 0.2 in 10 mM MgCl₂.
-
Incubation: Collect the infiltrated leaves after approximately 20 hours.
-
Clearing: Destain the leaves by incubating in 96% ethanol overnight at 37°C to remove chlorophyll.
-
Staining: Wash the cleared leaves with distilled water and then stain with 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5).
-
Visualization and Quantification: Visualize the callose deposits using fluorescence microscopy. The number and size of the deposits can be quantified using image analysis software.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the early immune response of plant tissue to MAMPs.
-
Tissue Preparation: Prepare leaf discs from 4-6 week-old Nicotiana benthamiana or A. thaliana plants and float them in water overnight in a 96-well plate.
-
Assay Solution: Replace the water with an assay solution containing a luminol derivative (e.g., L-012) and horseradish peroxidase.
-
Treatment Application: Add the treatments to the wells. For example:
-
Control: Water
-
MAMP stimulation: 50 nM flg22
-
Potentiation: 50 nM flg22 + 400 µM spermidine
-
Suppression: 50 nM flg22 + 400 µM spermidine + 400 µM this compound
-
-
Measurement: Immediately measure the luminescence generated by the ROS burst over time using a plate reader. The data is typically plotted as relative light units (RLU) versus time.
Conclusion and Future Directions
This compound represents a significant evolutionary innovation for bacterial pathogens, providing a potent mechanism to disable a key component of the plant's early immune response. Its widespread distribution underscores its importance in the fitness of these pathogens. The elucidation of its structure, biosynthetic pathway, and mechanism of action provides a valuable framework for understanding the molecular intricacies of host-pathogen interactions.
For drug development professionals, the enzymes in the this compound biosynthetic pathway, such as HsvA, HsvB, and HsvC, represent potential targets for novel anti-infective agents. Inhibiting the production of this compound could render pathogens more susceptible to the host's natural defenses, offering a promising strategy to combat plant diseases. Future research should focus on high-throughput screening for inhibitors of these enzymes and further exploring the downstream effects of this compound on host cellular signaling. Understanding the full extent of this compound's influence on host physiology will be critical in developing durable resistance strategies and novel therapeutic interventions.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.bio.unc.edu [labs.bio.unc.edu]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. air.unimi.it [air.unimi.it]
- 6. pnas.org [pnas.org]
Initial Characterization of Phevamine A: A Technical Guide to Its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational understanding of the physicochemical properties of Phevamine A, a virulence factor produced by the plant pathogen Pseudomonas syringae. This compound has been identified as a suppressor of plant immune responses, making its characterization crucial for the development of novel plant protection strategies and as a potential tool in drug discovery.[1][2][3] This document summarizes the known properties of this compound and outlines standard experimental protocols for its further characterization.
Core Physicochemical Properties
This compound is a complex natural product, a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[2][3][4][5] While extensive experimental data on its physicochemical properties are not yet publicly available, the following information has been compiled from existing literature and computational predictions.
| Property | Value | Source |
| Chemical Formula | C22H39N7O2 | [6][7][8] |
| Molecular Weight | 433.60 g/mol | [7][8] |
| CAS Number | 2280874-34-0 | [6][7][8] |
| Computed LogP | -0.5 | [8] |
| Storage Conditions | Short-term: 0°C; Long-term: -20°C (desiccated) | [6][7] |
Experimental Protocols for Further Characterization
To facilitate a more comprehensive understanding of this compound's behavior in various environments, the following standard experimental protocols are recommended for the determination of key physicochemical parameters.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.
-
Replicate Analysis: The measurement should be repeated at least twice to ensure reproducibility.
Solubility Assessment
Determining the solubility of this compound in various solvents is essential for its formulation in biological assays and for understanding its potential for absorption and distribution in biological systems.
Protocol: Thermodynamic Solubility Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically and biologically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the samples are centrifuged or filtered to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The resulting concentration is the solubility of this compound in that solvent.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with multiple amine groups, determining the pKa values is crucial for understanding its ionization state at different pH values, which influences its solubility, permeability, and interaction with biological targets.
Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of this curve. For polyprotic molecules, multiple inflection points may be observed.
Stability Profile
Assessing the stability of this compound under various conditions is critical for determining its shelf-life and for designing appropriate storage and handling procedures.
Protocol: HPLC-Based Stability Assay
-
Stress Conditions: Solutions of this compound are prepared in different buffers (e.g., pH 3, 7, and 9) and subjected to various stress conditions, including elevated temperature (e.g., 40°C, 60°C), and exposure to light (photostability).
-
Time Points: Aliquots of the stressed samples are collected at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: The concentration of the remaining this compound in each aliquot is quantified by a stability-indicating HPLC method. The appearance of any degradation products should also be monitored.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. This data can be used to determine the degradation kinetics and predict the shelf-life of the compound under different conditions.
Biological Activity and Signaling Pathway
This compound acts as a virulence factor by suppressing the plant's innate immune response. Specifically, it has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1][2][4]
Caption: this compound suppresses the plant immune response by inhibiting the MAMP-triggered ROS burst.
Experimental Workflow for Biological Activity Assessment
The following workflow outlines the key steps to assess the biological activity of this compound in suppressing the plant immune response.
Caption: Workflow for assessing the inhibitory effect of this compound on the MAMP-induced ROS burst.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Phytochemical Screening, Physicochemical Properties, Acute Toxicity Testing and Screening of Hypoglycaemic Activity of Extracts of Eremurus himalaicus Baker in Normoglycaemic Wistar Strain Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Frontiers | Inferring the Significance of the Polyamine Metabolism in the Phytopathogenic Bacteria Pseudomonas syringae: A Meta-Analysis Approach [frontiersin.org]
Foundational Studies on the Phevamine A Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research surrounding the Phevamine A biosynthetic gene cluster. This compound is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and pathogenesis. This document outlines the genetic basis of this compound biosynthesis, details the enzymatic pathway, presents key quantitative data from foundational studies, and provides comprehensive experimental protocols for replication and further investigation.
The this compound Biosynthetic Gene Cluster (hsv Operon)
The biosynthesis of this compound is orchestrated by the hrp-associated systemic virulence (hsv) operon. In the model organism Pseudomonas syringae pv. tomato DC3000 (Pto), this operon is regulated by the sigma factor HrpL, a key regulator of virulence. The hsv operon consists of three core genes: hsvA, hsvB, and hsvC, which encode the enzymes responsible for the synthesis of this compound and related molecules.[1]
The hsv gene cluster is notably prevalent in the genomes of plant pathogens. Genomic analysis has revealed its presence in approximately 37% of P. syringae genomes, indicating its significance as a widely distributed virulence factor.[1][2][3] Interestingly, the presence of the hsv operon often shows an anticorrelation with the biosynthetic gene clusters of other phytotoxins, such as phaseolotoxin, suggesting distinct evolutionary strategies for host manipulation among different bacterial strains.[4]
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step enzymatic process that involves the condensation of L-phenylalanine, L-valine, and a modified spermidine molecule.[1][2][4] The enzymes encoded by the hsv operon catalyze the key reactions in this pathway.
The core enzymatic steps are as follows:
-
Amidinotransfer: HsvA, an amidinotransferase, catalyzes the transfer of an amidino group from L-arginine to spermidine, forming amidinospermidine.[4]
-
Peptide Bond Formation: HsvB and HsvC, both belonging to the ATP-grasp superfamily of enzymes, are responsible for the ATP-dependent ligation of the amino acid and modified polyamine precursors.[4] While the exact order of condensation is a subject of ongoing research, these enzymes facilitate the formation of amide linkages between L-phenylalanine, L-valine, and amidinospermidine to assemble the final this compound molecule.[4]
The in vitro reconstitution of this pathway has been successfully achieved, confirming the functions of the HsvA, HsvB, and HsvC enzymes in the biosynthesis of this compound and the related molecule, Phevamine B.[4]
This compound Biosynthetic Pathway Diagram
Caption: The enzymatic pathway for the biosynthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from foundational studies on this compound biosynthesis.
| Parameter | Value | Source Organism / System | Reference |
| In Vitro Biosynthesis Yield | |||
| This compound | 5.7 mg (from 16 mL reaction) | In vitro enzymatic assay | [4] |
| Phevamine B | 5.5 mg (from 16 mL reaction) | In vitro enzymatic assay | [4] |
| Genomic Distribution | |||
| hsv operon in P. syringae | Present in ~37% of genomes (107 out of 292) | Pseudomonas syringae | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational literature on the this compound biosynthetic gene cluster.
Metabolite Extraction for Metabolomics
This protocol is adapted from studies identifying this compound from bacterial cultures.[4]
-
Cell Culture and Harvest: Grow E. coli, P. syringae, or P. fluorescens cultures (100 mL) to the desired cell density. Pellet the cells by centrifugation at 3,500 x g for 10 minutes at 4°C.
-
Solvent Extraction: Decant the supernatant and perform a solvent extraction using an equal volume of a chloroform-methanol mixture (2:1:1 v/v/v).
-
Phase Separation and Concentration: Separate the upper aqueous layer into a round-bottom flask. Concentrate the aqueous phase under vacuum to dryness.
-
Resuspension and Storage: Resuspend the dried material in a suitable solvent, transfer to a small glass vial, and concentrate again under reduced pressure. Store the dried extract at -20°C until ready for mass spectrometry analysis.
In Vitro Biosynthesis of Phevamines
This protocol outlines the in vitro reconstitution of the this compound biosynthetic pathway.[4]
-
Protein Expression and Purification: Overexpress HsvA, HsvB, and HsvC as recombinant proteins in E. coli. Purify the proteins using standard chromatography techniques.
-
Enzymatic Reaction Setup: For a 16 mL reaction, combine the following components in a suitable buffer:
-
L-arginine
-
Spermidine
-
L-phenylalanine
-
L-valine
-
Purified HsvA, HsvB, and HsvC enzymes
-
ATP
-
-
Incubation: Incubate the reaction mixture under optimal conditions (temperature, pH) for a sufficient duration to allow for product formation.
-
Product Purification: Purify this compound and Phevamine B from the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).
LC-MS Analysis of Phevamines
This protocol describes the analytical method for detecting and characterizing Phevamines.
-
Instrumentation: Utilize an Agilent 6520 accurate-mass Q-TOF LC/MS system or a similar high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Preparative HPLC: Use a Phenomenex Luna 10 µm C18(2) column on a Varian Prostar instrument equipped with a PDA detector for initial purification.
-
Analytical HPLC: For further purification and analysis, use a Phenomenex Kinetex 5 µm C18 column (100 Å, 150 mm x 4.60 mm) on a Shimadzu HPLC system with an SPD-M20A PDA detector.
-
-
Mass Spectrometry: Acquire mass spectra in positive ion mode to detect the protonated molecules of this compound (m/z 434.324) and other related compounds.
-
Data Analysis: Analyze the extracted ion chromatograms and fragmentation patterns to identify and quantify the phevamines.
Logical Relationships and Experimental Workflow
The identification and characterization of the this compound biosynthetic gene cluster involved a multi-faceted approach, integrating genomics, metabolomics, and in vitro biochemistry.
Experimental Workflow for this compound Discovery
References
Unveiling the Distribution of the hsv Operon in Bacterial Genomes: A Technical Guide for Researchers
An In-depth Exploration of the hsv Operon's Prevalence, Function, and Associated Signaling Pathways in Plant-Pathogenic Bacteria
The hsv (hypersensitive response and virulence) operon is a genetic locus increasingly recognized for its significant role in the virulence of several plant-pathogenic bacteria. This technical guide provides a comprehensive overview of the distribution of the hsv operon, its function in suppressing host-plant defense mechanisms, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development with an interest in bacterial pathogenesis and novel antimicrobial strategies.
Distribution of the hsv Operon
The hsv operon has been identified in a range of plant-pathogenic bacteria, most notably within the genera Pseudomonas, Erwinia, and Pantoea. Its distribution is not uniform and appears to be specific to certain species and pathovars known for their ability to cause disease in plants.
A significant study analyzing 292 strains of Pseudomonas syringae revealed that the hsv operon is present in approximately 37% of these strains[1]. This makes it one of the most widely distributed gene clusters among the virulence-associated loci analyzed in this species[1]. While its presence in Erwinia and Pantoea is confirmed, specific quantitative data on the prevalence within these genera is still an active area of research.
| Bacterial Genus/Species | Number of Strains Analyzed | Percentage Harboring hsv Operon | Reference |
| Pseudomonas syringae | 292 | ~37% | [1] |
| Erwinia spp. | - | Presence Confirmed | [1] |
| Pantoea spp. | - | Presence Confirmed | [1] |
Table 1: Distribution of the hsv Operon in Selected Plant-Pathogenic Bacteria. The table summarizes the known distribution of the hsv operon. Further research is needed to quantify its prevalence in Erwinia and Pantoea.
Function of the hsv Operon in Virulence
The primary function of the hsv operon is the suppression of the plant's innate immune system, specifically the defense responses mediated by the Type III Secretion System (T3SS). The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins directly into the host plant cell, which can trigger a defense response. The hsv operon counteracts these defenses, allowing the pathogen to successfully colonize the host.
Experimental evidence has demonstrated that the hsv operon is required for full virulence[1]. Its expression is sufficient to suppress key plant defense responses, including:
-
Callose Deposition: Callose is a polysaccharide that plants deposit at the site of infection to reinforce the cell wall and prevent further pathogen ingress. The hsv operon has been shown to suppress this callose deposition[1].
-
T3SS-Mediated Cell Death: Plants can initiate programmed cell death at the infection site to limit the spread of the pathogen. The hsv operon is capable of inhibiting this T3SS-induced cell death in plant tissues[1].
Signaling Pathway and Experimental Workflows
The hsv operon's mechanism of action involves the modulation of the host's PAMP-triggered immunity (PTI). The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for studying the hsv operon.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the hsv operon.
Protocol for Screening Bacterial Genomes for the hsv Operon
This protocol outlines a bioinformatics approach to identify the hsv operon in bacterial genome sequences.
Materials:
-
Assembled bacterial genome sequence(s) in FASTA format.
-
Gene prediction software (e.g., Prodigal, Glimmer).
-
BLAST+ suite.
-
Reference protein sequences of the genes within the hsv operon (obtainable from a known hsv-positive strain).
-
A tool for visualizing genome context (e.g., Artemis, Geneious).
Methodology:
-
Gene Prediction: If not already annotated, predict the open reading frames (ORFs) in your bacterial genome sequence using a gene prediction tool.
-
BLAST Search:
-
Create a local BLAST database of the predicted proteins from your genome of interest.
-
Perform a tBLASTn search using the reference hsv operon protein sequences as queries against your assembled genome sequence. This will identify homologous regions at the nucleotide level.
-
Alternatively, perform a BLASTp search using the reference hsv operon protein sequences as queries against the predicted proteome of your target genome.
-
-
Analysis of Hits:
-
Examine the BLAST output for significant hits (low E-value, high bit score and percent identity).
-
For each significant hit, record the location (contig and coordinates) in the target genome.
-
-
Synteny Analysis:
-
Visualize the genomic region surrounding the identified hits using a genome browser.
-
Determine if the identified homologous genes are clustered together in a manner consistent with the organization of the known hsv operon (i.e., check for synteny). The genes should be located in close proximity and typically on the same strand.
-
-
Confirmation: The presence of a syntenous cluster of genes homologous to the known hsv operon genes provides strong evidence for its presence in the queried genome.
Protocol for Construction of an hsv Operon Knockout Mutant
This protocol describes the generation of a targeted gene deletion mutant of the hsv operon using homologous recombination.
Materials:
-
Pseudomonas syringae strain containing the hsv operon.
-
Suicide vector (e.g., pK18mobsacB).
-
E. coli cloning and helper strains.
-
Restriction enzymes, T4 DNA ligase.
-
Primers for amplifying flanking regions of the hsv operon.
-
PCR reagents.
-
Antibiotics and sucrose for selection.
Methodology:
-
Design and Amplify Flanking Regions:
-
Design primers to amplify ~500-1000 bp regions immediately upstream and downstream of the hsv operon.
-
Incorporate unique restriction sites into the primers for cloning into the suicide vector.
-
Perform PCR to amplify the upstream and downstream flanking regions from the wild-type genomic DNA.
-
-
Construct the Knockout Vector:
-
Digest the amplified flanking regions and the suicide vector with the chosen restriction enzymes.
-
Ligate the upstream and downstream fragments into the digested suicide vector. This creates a construct where the flanking regions are adjacent, with the hsv operon sequence removed.
-
Transform the ligation product into an appropriate E. coli cloning strain and select for transformants.
-
Verify the correct insertion of the flanking regions by restriction digest and sequencing.
-
-
Conjugation and Selection of Single Crossovers:
-
Transform the verified knockout vector into an E. coli helper strain capable of conjugation.
-
Perform a biparental or triparental mating with the target P. syringae strain.
-
Select for P. syringae cells that have integrated the suicide vector into their genome via a single homologous recombination event. This is typically done by plating on a medium containing an antibiotic for which the suicide vector carries a resistance gene and an antibiotic to which the E. coli donor is sensitive.
-
-
Selection of Double Crossovers (Knockout Mutants):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur.
-
Plate the culture on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. Cells that have undergone a second recombination event to excise the vector backbone will be able to grow.
-
-
Verification of the Knockout:
-
Screen sucrose-resistant colonies by PCR using primers that flank the hsv operon region. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
-
Further confirm the deletion by Southern blotting or sequencing of the PCR product.
-
Protocol for Callose Deposition Assay
This protocol is used to visualize and quantify callose deposition in plant leaves following bacterial inoculation.
Materials:
-
Arabidopsis thaliana or Nicotiana benthamiana plants.
-
Bacterial suspensions of wild-type, Δhsv, and complemented strains.
-
Syringe for infiltration.
-
Ethanol (95%).
-
Aniline blue solution (0.01% in 150 mM K2HPO4).
-
Glycerol (50%).
-
Fluorescence microscope with a UV filter.
Methodology:
-
Plant Inoculation: Infiltrate plant leaves with bacterial suspensions (OD600 = 0.001-0.01 in 10 mM MgCl2) using a needleless syringe. Use MgCl2 as a mock control.
-
Incubation: Keep the inoculated plants in a growth chamber for 12-24 hours.
-
Sample Collection and Clearing:
-
Excise the infiltrated leaf areas.
-
Clear the chlorophyll by incubating the leaf discs in 95% ethanol until the tissue is colorless.
-
-
Staining:
-
Rehydrate the cleared leaf discs in 50% ethanol for 30 minutes, followed by sterile water for 30 minutes.
-
Stain the leaf discs with aniline blue solution in the dark for 1-2 hours.
-
-
Microscopy:
-
Mount the stained leaf discs in 50% glycerol on a microscope slide.
-
Visualize callose deposits as bright fluorescent spots under UV light using a fluorescence microscope.
-
-
Quantification: Capture images and quantify the number and/or intensity of callose deposits using image analysis software (e.g., ImageJ).
Protocol for T3SS-Mediated Cell Death Assay
This assay assesses the ability of the hsv operon to suppress programmed cell death in plant tissue.
Materials:
-
Nicotiana benthamiana plants.
-
Bacterial suspensions of a strain expressing a T3SS and the hsv operon, and appropriate controls.
-
Syringe for infiltration.
Methodology:
-
Bacterial Culture Preparation: Grow bacterial strains to the desired optical density and resuspend in infiltration buffer (e.g., 10 mM MgCl2).
-
Plant Infiltration: Infiltrate different dilutions of the bacterial suspensions into the leaves of 4-6 week old N. benthamiana plants.
-
Observation: Observe the infiltrated areas for the development of necrotic lesions (cell death) over a period of 24-72 hours.
-
Documentation: Photograph the leaves at different time points to document the extent of cell death. The suppression of cell death by strains expressing the hsv operon, compared to a control strain with a functional T3SS but lacking the operon, indicates the operon's inhibitory function.
Conclusion
The hsv operon represents a significant virulence factor in several important plant-pathogenic bacteria. Its widespread distribution in Pseudomonas syringae and its presence in other key pathogens highlight its importance in plant disease. The ability of the hsv operon to suppress fundamental plant defense responses makes it a compelling target for the development of novel anti-virulence compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the distribution, function, and regulatory mechanisms of this intriguing operon. Further research into the precise molecular interactions between the hsv operon products and the plant's immune signaling components will be crucial for a complete understanding of its role in pathogenesis.
References
Methodological & Application
Protocol for the In Vitro Biosynthesis of Phevamine A
Application Note
Phevamine A is a small molecule virulence factor produced by several plant pathogenic bacteria, including Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and virulence.[1][2][3] The in vitro biosynthesis of this compound provides a reliable method for producing this molecule for research purposes, such as studying its mode of action, developing potential inhibitors of its biosynthesis, and investigating its role in plant-pathogen interactions.
This protocol details the enzymatic synthesis of this compound from its primary precursors using the three enzymes encoded by the hsv (hrp-associated systemic virulence) operon: HsvA, HsvB, and HsvC.[1] HsvA is an amidinotransferase, while HsvB and HsvC are ATP-grasp enzymes.[1] The synthesis involves a one-pot reaction that is efficient and yields sufficient quantities of this compound for downstream applications, including structural elucidation and biological assays.[1][4]
Quantitative Data Summary
The following table summarizes the components and conditions for the preparative scale in vitro enzymatic synthesis of this compound.
| Component | Final Concentration |
| L-arginine | 5 mM |
| Spermidine | 5 mM |
| L-valine | 1 mM |
| L-phenylalanine | 0.5 mM |
| HEPES (pH 7.5) | 100 mM |
| MgCl₂ | 2 mM |
| ATP | 1 mM |
| HsvA | 20 µM |
| HsvB | 10 µM |
| HsvC | 10 µM |
| Reaction Volume | 1 mL |
| Incubation Time | 2 hours |
| Temperature | Room Temperature |
| Yield | ~5.7 mg from 16 mL reaction [4] |
Experimental Protocols
Overexpression and Purification of HsvA, HsvB, and HsvC Enzymes
The enzymes HsvA, HsvB, and HsvC must be overexpressed in a suitable host, such as E. coli, and purified to homogeneity. This protocol assumes the availability of expression vectors containing the respective genes.
Materials:
-
E. coli expression strains (e.g., BL21(DE3)) transformed with HsvA, HsvB, and HsvC expression plasmids.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography resin.
-
Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
SDS-PAGE analysis reagents.
Protocol:
-
Inoculate a starter culture of each transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzymes at -80°C in aliquots.
In Vitro Biosynthesis of this compound
This one-pot enzymatic reaction synthesizes this compound from its precursors.
Materials:
-
Purified HsvA, HsvB, and HsvC enzymes.
-
L-arginine stock solution.
-
Spermidine stock solution.
-
L-valine stock solution.
-
L-phenylalanine stock solution.
-
HEPES buffer (1 M, pH 7.5).
-
MgCl₂ stock solution.
-
ATP stock solution.
-
Nuclease-free water.
-
Acetonitrile.
Protocol:
-
In a 1.5 mL microcentrifuge tube, combine the following components to the final concentrations listed in the quantitative data table in a total reaction volume of 1 mL: HEPES, MgCl₂, ATP, L-arginine, spermidine, L-valine, and L-phenylalanine.[1]
-
Add the purified enzymes HsvA (20 µM), HsvB (10 µM), and HsvC (10 µM) to the reaction mixture.[1]
-
Incubate the reaction at room temperature for 2 hours.[1]
-
Quench the reaction by adding an equal volume (1 mL) of acetonitrile to precipitate the proteins.[1]
-
Incubate the mixture at -20°C overnight to ensure complete protein precipitation.[1]
-
Remove the precipitated proteins by centrifugation.
-
The supernatant now contains the synthesized this compound and can be used for purification and analysis.
Purification and Analysis of this compound
Materials:
-
Supernatant from the biosynthesis reaction.
-
Solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
Appropriate solvents for chromatography (e.g., water, acetonitrile, formic acid).
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis.
Protocol:
-
Purification:
-
The supernatant can be concentrated under vacuum.
-
Purify this compound from the reaction mixture using reversed-phase HPLC.
-
Monitor the elution profile by UV absorbance and collect fractions corresponding to the this compound peak.
-
-
Analysis:
-
Confirm the presence and purity of this compound in the collected fractions by LC-MS analysis. This compound has an expected m/z of 434.324.
-
Further structural confirmation can be achieved using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for in vitro biosynthesis of this compound.
References
Application Notes and Protocols for the Isolation and Purification of Phevamine A from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. Structurally, it is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2] this compound has been shown to suppress plant immune responses, making it a molecule of interest for research into host-pathogen interactions and potential applications in drug development.[3] However, the high polarity of this compound presents a significant challenge for its isolation and purification from bacterial cultures.[2][3]
These application notes provide two detailed protocols for obtaining purified this compound:
-
Direct Extraction from Pseudomonas syringae Culture: A challenging method that yields low quantities of the target compound.
-
In Vitro Biosynthesis and Purification: A more effective method that utilizes the recombinant enzymes of the hsv (hrp-associated systemic virulence) operon to synthesize this compound, yielding significantly higher quantities.[3]
Data Presentation
The following table summarizes the reported yield of this compound from the in vitro biosynthetic method. Yields from direct bacterial extraction are generally low and not consistently quantified in the literature, which necessitated the development of the in vitro approach.
| Method | Starting Volume | Purified this compound Yield | Reference |
| In Vitro Enzymatic Assay | 16 mL | 5.7 mg | [3] |
Experimental Protocols
Method 1: Direct Extraction and Purification of this compound from Pseudomonas syringae Culture
This method is challenging due to the high polarity of this compound and its low abundance in bacterial cultures.
1. Culture and Harvest of Pseudomonas syringae
-
Materials:
-
Pseudomonas syringae strain known to produce this compound
-
King's B (KB) medium
-
Shaking incubator
-
High-speed centrifuge and sterile centrifuge bottles
-
-
Protocol:
-
Inoculate a starter culture of P. syringae in 50 mL of KB medium and grow overnight at 28°C with shaking (200 rpm).
-
Use the starter culture to inoculate a larger volume (e.g., 1 L) of KB medium.
-
Incubate at 28°C with shaking for 48-72 hours.
-
Harvest the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Decant and collect the supernatant, as this compound is an extracellular metabolite.
-
2. Extraction of Polar Metabolites
-
Materials:
-
Collected supernatant
-
Methanol (pre-chilled to -20°C)
-
Chloroform
-
Sterile water
-
Rotary evaporator
-
Lyophilizer
-
-
Protocol:
-
To the collected supernatant, add an equal volume of cold methanol to precipitate proteins.
-
Incubate the mixture at -20°C overnight.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the polar metabolites.
-
Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (supernatant:chloroform:water).
-
Vortex vigorously and centrifuge at 3,000 x g for 15 minutes to separate the phases.
-
Collect the upper aqueous phase, which contains the highly polar this compound.
-
Concentrate the aqueous phase using a rotary evaporator at a temperature below 40°C.
-
Freeze-dry the concentrated extract to obtain a crude powder.
-
3. Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Materials:
-
HILIC column (e.g., Amide or Silica-based)
-
HPLC system
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Fraction collector
-
-
Protocol:
-
Reconstitute the lyophilized crude extract in a small volume of the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water, 0.1% formic acid).
-
Centrifuge to remove any insoluble material.
-
Inject the supernatant onto the HILIC column equilibrated with the initial mobile phase conditions.
-
Elute with a gradient of increasing water concentration (e.g., from 5% to 50% Mobile Phase A over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) or using a mass spectrometer.
-
Collect fractions corresponding to the expected elution time of this compound.
-
Analyze the fractions for the presence of this compound using LC-MS.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
-
Method 2: In Vitro Biosynthesis and Purification of this compound
This is the recommended method for obtaining higher quantities of this compound.
1. Overexpression and Purification of HsvA, HsvB, and HsvC Enzymes
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vectors containing the genes for HsvA, HsvB, and HsvC (e.g., with a His-tag)
-
LB medium with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Sonicator
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Protocol:
-
Transform the E. coli expression strain with the expression vectors for each of the Hsv enzymes.
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged proteins with elution buffer.
-
Dialyze the purified enzymes against a suitable storage buffer.
-
Confirm the purity of the enzymes by SDS-PAGE.
-
2. In Vitro Enzymatic Synthesis of this compound
-
Materials:
-
Purified HsvA, HsvB, and HsvC enzymes
-
L-arginine
-
Spermidine
-
L-valine
-
L-phenylalanine
-
HEPES buffer (1 M, pH 7.5)
-
MgCl₂
-
ATP
-
Acetonitrile (ice-cold)
-
-
Protocol:
-
Set up the one-pot enzymatic reaction in a total volume of, for example, 1 mL. The final concentrations of the components should be:
-
5 mM L-arginine
-
5 mM spermidine
-
1 mM L-valine
-
0.5 mM L-phenylalanine
-
100 mM HEPES (pH 7.5)
-
2 mM MgCl₂
-
1 mM ATP
-
20 µM HsvA
-
10 µM HsvB
-
10 µM HsvC[2]
-
-
Incubate the reaction at room temperature for 2 hours.[2]
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzymes.[2]
-
Incubate at -20°C overnight.[2]
-
Remove the precipitated proteins by centrifugation at 13,000 x g for 10 minutes.
-
Collect the supernatant containing the synthesized this compound.
-
3. Purification of In Vitro Synthesized this compound
-
Materials:
-
Supernatant from the enzymatic reaction
-
C18 solid-phase extraction (SPE) cartridge
-
Methanol
-
Water
-
HILIC or Ion-Exchange Chromatography system (as described in Method 1, Step 3)
-
-
Protocol:
-
Concentrate the supernatant from the enzymatic reaction under vacuum to remove the acetonitrile.
-
Perform a solid-phase extraction to desalt and partially purify the sample.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with water to remove salts and very polar impurities.
-
Elute this compound with a step gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
-
-
Analyze the fractions by LC-MS to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate.
-
Perform a final purification step using HILIC (as described in Method 1, Step 3) or ion-exchange chromatography. For ion-exchange, a cation exchange resin would be appropriate given the amine groups in this compound.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation.
References
Application Note & Protocol: Detection of Phevamine A in Plant Tissue by LC-MS/MS
Introduction
Phevamine A is a small-molecule virulence factor produced by plant pathogenic bacteria, such as Pseudomonas syringae. It plays a role in suppressing plant immune responses, making it a molecule of significant interest in plant pathology and for the development of novel disease control strategies.[1][2] This application note provides a detailed protocol for the sensitive and selective detection of this compound in plant tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in drug development and related fields.
LC-MS/MS Instrumentation and Parameters
The following parameters are based on published data and optimized for quantitative analysis.[3] The analysis was performed using an Agilent 6520 accurate-mass quadrupole-time of flight (Q-TOF) LC/MS system.[3]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex 5-µm C18 (100 Å, 150 mm × 4.60 mm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | 2% B for 2 min, ramp to 45% B over 17 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters (Q-TOF)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 434.324[4] |
| Collision Energy | 30 V[4] |
| Acquisition Time | 970.9 ms/s [4] |
| Isolation Width | 4 m/z[4] |
Experimental Protocols
Plant Tissue Sample Preparation
The following protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for the extraction of this compound from plant tissue.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater)
-
50 mL centrifuge tubes
-
Extraction Solvent: Acetonitrile with 1% formic acid
-
QuEChERS salts: 4 g MgSO₄, 1 g NaCl
-
Dispersive SPE (d-SPE) tubes containing: 150 mg PSA (primary secondary amine), 900 mg MgSO₄
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Protocol:
-
Sample Collection and Homogenization:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]
-
Weigh approximately 2 g of the frozen tissue and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer 1 g of the homogenized plant powder to a 50 mL centrifuge tube.
-
Add 10 mL of pre-chilled extraction solvent (acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salts (4 g MgSO₄, 1 g NaCl) to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to ensure proper partitioning.
-
Centrifuge at 5000 x g for 5 minutes at 4 °C.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds to disperse the sorbent.
-
Centrifuge at 5000 x g for 5 minutes at 4 °C.
-
-
Final Sample Preparation:
-
Take 1 mL of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for the detection of this compound in plant tissue.
References
- 1. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 2. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound | C22H39N7O2 | CID 154731176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a ROS Burst Assay to Determine Phevamine A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules in a variety of biological processes, including immune responses. A rapid, transient production of ROS, known as an oxidative or ROS burst, is a hallmark of the innate immune response in both plants and animals. In plants, this response can be triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as the bacterial flagellin peptide flg22.
Phevamine A, a small molecule virulence factor produced by the plant pathogen Pseudomonas syringae, has been identified as a suppressor of plant immune responses[1][2]. Its mechanism of action involves the inhibition of the potentiation of the flg22-induced ROS burst that occurs in the presence of polyamines like spermidine and L-arginine[1][2][3]. This makes the development of a robust assay to test the activity of this compound and its analogs a critical step in understanding its function and for the potential development of novel agrochemicals or therapeutics.
These application notes provide a detailed protocol for a luminol-based chemiluminescence assay to quantify the effect of this compound on the spermidine/L-arginine-potentiated, flg22-induced ROS burst in plant leaf tissue.
Signaling Pathway of this compound in Suppressing the Potentiated ROS Burst
The following diagram illustrates the proposed signaling pathway for this compound's activity. Recognition of the bacterial PAMP, flg22, by its receptor FLS2 initiates a signaling cascade that leads to the activation of the NADPH oxidase RBOHD, resulting in a basal ROS burst. Polyamines such as spermidine and L-arginine can potentiate this ROS burst through a currently uncharacterized mechanism. This compound is hypothesized to interfere with this potentiation step, thereby reducing the overall ROS production and suppressing the plant's immune response.
Caption: this compound signaling pathway in the suppression of the potentiated ROS burst.
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow for the ROS burst assay. The process begins with the preparation of plant leaf discs, followed by an overnight incubation to reduce wound-induced ROS. The leaf discs are then treated with the assay solution containing luminol, horseradish peroxidase (HRP), and the specific elicitors and inhibitors. Finally, the chemiluminescence is measured over time using a plate reader.
Caption: Experimental workflow for the this compound ROS burst assay.
Experimental Protocols
Materials and Reagents
-
Plant Material: Nicotiana benthamiana or Arabidopsis thaliana plants (4-6 weeks old)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
flg22 peptide: Stock solution in water (e.g., 100 µM)
-
Spermidine: Stock solution in water (e.g., 100 mM)
-
L-arginine: Stock solution in water (e.g., 100 mM)
-
Luminol (Sodium Salt): Stock solution in DMSO (e.g., 10 mM)
-
Horseradish Peroxidase (HRP): Stock solution in water (e.g., 1 mg/mL)
-
DMSO (Dimethyl sulfoxide)
-
Sterile deionized water
-
96-well white, flat-bottom plates
-
Biopsy punch (4 mm diameter)
-
Forceps
-
Luminometer or plate reader with chemiluminescence detection capabilities
Protocol: Luminol-Based ROS Burst Assay
-
Preparation of Leaf Discs:
-
Using a 4 mm biopsy punch, carefully cut leaf discs from the leaves of healthy, well-watered plants. Avoid the midvein.
-
Transfer one leaf disc into each well of a 96-well white plate containing 100 µL of sterile deionized water.
-
Incubate the plate in the dark at room temperature overnight to allow the wound-induced ROS to subside.
-
-
Preparation of Assay Solutions (on the day of the experiment):
-
Prepare a fresh "Luminol/HRP Mix" by diluting the stock solutions in sterile deionized water to a final concentration of 100 µM luminol and 10 µg/mL HRP. Protect this solution from light.
-
Prepare the treatment solutions by adding the appropriate volumes of flg22, spermidine/L-arginine, and this compound stock solutions to the "Luminol/HRP Mix". Ensure the final concentration of DMSO is consistent across all treatments and does not exceed 0.1%.
Example Treatment Groups:
-
Control: Luminol/HRP Mix
-
flg22: Luminol/HRP Mix + 100 nM flg22
-
flg22 + Spermidine: Luminol/HRP Mix + 100 nM flg22 + 400 µM Spermidine
-
flg22 + Spermidine + this compound: Luminol/HRP Mix + 100 nM flg22 + 400 µM Spermidine + varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM)
-
This compound alone: Luminol/HRP Mix + varying concentrations of this compound
-
-
Initiation of the Assay and Measurement:
-
Carefully remove the water from each well of the 96-well plate containing the leaf discs.
-
Immediately add 100 µL of the appropriate assay solution to each well.
-
Place the plate in the luminometer and start measuring chemiluminescence immediately.
-
Record measurements every 1-2 minutes for a total of 60-90 minutes.
-
Data Analysis
-
The output from the luminometer will be in Relative Light Units (RLU).
-
For each treatment, calculate the mean RLU at each time point from the technical replicates.
-
Plot the mean RLU versus time for each treatment to visualize the kinetics of the ROS burst.
-
To quantify the total ROS production, calculate the area under the curve (AUC) for each treatment over the entire time course.
-
Normalize the data by subtracting the AUC of the control (Luminol/HRP Mix only) from the AUC of all other treatments.
-
To determine the inhibitory effect of this compound, calculate the percentage of inhibition of the potentiated ROS burst for each concentration of this compound.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the ROS burst assay.
Table 1: Total ROS Production (Area Under the Curve - AUC) for Different Treatments
| Treatment | Mean AUC (RLU*min) | Standard Deviation |
| Control | 5,000 | 500 |
| flg22 (100 nM) | 50,000 | 4,500 |
| flg22 (100 nM) + Spermidine (400 µM) | 150,000 | 12,000 |
| This compound (100 µM) | 6,000 | 700 |
Table 2: Dose-Dependent Inhibition of the Potentiated ROS Burst by this compound
| This compound Concentration (µM) | Treatment | Mean AUC (RLU*min) | Standard Deviation | % Inhibition of Potentiation |
| 0 | flg22 + Spermidine | 150,000 | 12,000 | 0% |
| 1 | flg22 + Spermidine + this compound | 120,000 | 10,000 | 30% |
| 10 | flg22 + Spermidine + this compound | 80,000 | 7,500 | 70% |
| 100 | flg22 + Spermidine + this compound | 55,000 | 5,000 | 95% |
Note: The percentage of inhibition of potentiation is calculated as: [1 - (AUC_treatment - AUC_flg22) / (AUC_potentiated - AUC_flg22)] * 100.
Conclusion
This set of application notes and protocols provides a comprehensive guide for designing and executing a ROS burst assay to test the activity of this compound. The detailed methodologies, diagrams, and data presentation structures are intended to facilitate reproducible and high-quality research in the fields of plant pathology, chemical biology, and drug discovery. The adaptability of this assay allows for the screening of this compound analogs and other potential inhibitors of the plant immune response.
References
Application of Phevamine A in Arabidopsis thaliana infection models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. It plays a crucial role in suppressing the immune responses of the model plant Arabidopsis thaliana. This document provides detailed application notes and protocols for utilizing this compound in Arabidopsis thaliana infection models to study plant-pathogen interactions and the mechanisms of plant immunity. This compound acts by inhibiting early and late immune responses, including the generation of reactive oxygen species (ROS) and the deposition of callose, which are key defense mechanisms in plants.[1][2] Its specific mode of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced ROS bursts by spermidine and L-arginine.[2][3]
Data Summary
The following tables summarize the quantitative data on the effects of this compound in Arabidopsis thaliana infection models.
Table 1: Effect of this compound on Pseudomonas syringae pv. tomato DC3000 (Pto-Cor-) Growth in Arabidopsis thaliana
| Treatment | Bacterial Titer (log cfu/mg) at 3 dpi | Fold Change vs. Pto-Cor- |
| Pto-Cor- | ~6.5 | - |
| Pto-Cor- Δhsv | ~5.5 | ~10-fold decrease |
Note: The hsv operon is responsible for this compound biosynthesis. Data is estimated from graphical representations in O'Neill et al., 2018.
Table 2: Effect of this compound on flg22-induced ROS Burst in Arabidopsis thaliana Leaf Discs
| Treatment | Peak ROS Production (Relative Light Units) | % Inhibition by this compound |
| flg22 (10 nM) + Spermidine (300 µM) | High | - |
| flg22 (10 nM) + Spermidine (300 µM) + this compound (300 µM) | Low | Significant |
| flg22 (10 nM) + Spermidine (300 µM) + Prephevamine (300 µM) | High | No significant inhibition |
Note: this compound specifically suppresses the spermidine-potentiated ROS burst. Data is qualitative based on graphical representations in O'Neill et al., 2018.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its application.
Experimental Protocols
Pseudomonas syringae Infection Assay
This protocol details how to assess the effect of this compound on bacterial growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 (Pto-Cor-) and Δhsv mutant strains
-
King's B medium with appropriate antibiotics
-
10 mM MgCl₂
-
Syringes (1 mL, needleless)
-
Leaf puncher (4 mm diameter)
-
Sterile water
-
Petri dishes with King's B agar and appropriate antibiotics
Procedure:
-
Bacterial Culture: Streak Pto-Cor- and Δhsv strains on King's B agar with antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.
-
Inoculum Preparation: Pellet the bacterial culture by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an OD₆₀₀ of 0.002.
-
Plant Infiltration: Infiltrate the bacterial suspension into the abaxial side of fully expanded Arabidopsis leaves using a needleless syringe.
-
Bacterial Titer Quantification (Day 0): Immediately after infiltration, collect two leaf discs from the infiltrated area using a 4 mm leaf puncher. Homogenize the leaf discs in 200 µL of sterile 10 mM MgCl₂, perform serial dilutions, and plate on King's B agar with antibiotics.
-
Bacterial Titer Quantification (Day 3): Three days post-infiltration, collect two leaf discs from the infiltrated area and quantify the bacterial titer as described in the previous step.
-
Data Analysis: Count the colony-forming units (CFU) and calculate the bacterial titer per unit of leaf area or weight. Compare the growth of the Δhsv mutant to the wild-type Pto-Cor- strain.
Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the effect of this compound on the MAMP-induced ROS burst in Arabidopsis leaf discs.[4]
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
This compound, Prephevamine
-
flg22 peptide
-
Spermidine
-
Luminol
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Leaf puncher (4 mm diameter)
-
Luminometer
Procedure:
-
Leaf Disc Preparation: Collect 4 mm leaf discs from fully expanded leaves and float them on sterile water in a 96-well white microplate overnight in the dark to reduce wounding effects.
-
Assay Solution Preparation: Prepare an assay solution containing 100 µM luminol and 20 µg/mL HRP in sterile water.
-
Treatment Application: Replace the water in the wells with the assay solution containing the desired treatments:
-
Control (assay solution only)
-
flg22 (10 nM)
-
flg22 (10 nM) + Spermidine (300 µM)
-
flg22 (10 nM) + Spermidine (300 µM) + this compound (300 µM)
-
flg22 (10 nM) + Spermidine (300 µM) + Prephevamine (300 µM)
-
-
Luminescence Measurement: Immediately place the microplate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.
-
Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst. Compare the peak luminescence between different treatments.
Callose Deposition Staining
This protocol is for visualizing and quantifying callose deposition in Arabidopsis leaves in response to bacterial infection.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae strains
-
10 mM MgCl₂
-
Ethanol (95%)
-
Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a UV filter
Procedure:
-
Plant Infiltration: Infiltrate leaves with Pseudomonas syringae strains at an OD₆₀₀ of 0.2 in 10 mM MgCl₂.
-
Sample Collection: After 12-16 hours, collect the infiltrated leaves.
-
Chlorophyll Removal: Destain the leaves by incubating them in 95% ethanol overnight at room temperature.
-
Staining: Rehydrate the leaves in sterile water and then stain with the aniline blue solution for 2-4 hours in the dark.
-
Visualization: Mount the stained leaves on a microscope slide in 50% glycerol and observe under a fluorescence microscope with a UV filter. Callose deposits will appear as bright fluorescent spots.
-
Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area. Compare the extent of callose deposition between treatments.
References
Application Notes and Protocols for Phevamine A in Nicotiana benthamiana Transient Expression Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Phevamine A
This compound is a small molecule virulence factor originally identified from the plant pathogen Pseudomonas syringae.[1][2] Composed of L-phenylalanine, L-valine, and a modified spermidine, it plays a crucial role in suppressing host plant immune responses, thereby promoting bacterial growth and infection.[2][3] Its unique mode of action distinguishes it from other known bacterial phytotoxins.[1] In the context of molecular biology and drug development, this compound serves as a valuable tool for dissecting plant immune signaling pathways and for screening potential therapeutic compounds that may modulate these pathways.
Mechanism of Action
This compound's primary mechanism involves the suppression of key plant defense responses. It specifically targets the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1][2] This potentiation is mediated by polyamines like spermidine and L-arginine.[1] this compound inhibits this enhancement of the ROS burst, a critical early event in plant innate immunity.[4] Notably, it appears to act downstream of the initial calcium ion (Ca2+) influx that follows MAMP perception. This targeted suppression of a specific branch of the plant immune response makes this compound a precise tool for studying signaling cascades.
Application in Nicotiana benthamiana Transient Expression Assays
Nicotiana benthamiana is a widely used model organism for plant molecular biology due to its susceptibility to a broad range of plant pathogens and its amenability to Agrobacterium-mediated transient gene expression.[5] This system allows for the rapid, high-throughput analysis of gene function in planta.
The application of this compound in N. benthamiana transient expression assays enables researchers to:
-
Investigate the role of specific proteins in plant immunity: By transiently overexpressing a protein of interest (e.g., a receptor kinase, a signaling component, or a transcription factor) and then treating with this compound, researchers can determine if the protein's function is related to the this compound-sensitive pathway.
-
Screen for inhibitors or enhancers of this compound activity: This is particularly relevant for drug development, where novel compounds can be tested for their ability to counteract the immunosuppressive effects of this compound, potentially leading to new crop protection agents.
-
Elucidate the signaling network downstream of MAMP perception: this compound can be used to dissect the signaling components that are dependent on the spermidine/arginine-potentiated ROS burst.
Experimental Protocols
Protocol 1: Transient Expression of a Protein of Interest in N. benthamiana
This protocol describes the Agrobacterium-mediated transient expression of a gene of interest (GOI) in N. benthamiana leaves.
Materials:
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the GOI
-
Agrobacterium tumefaciens carrying a p19 silencing suppressor construct[6]
-
LB medium with appropriate antibiotics (e.g., rifampicin, gentamicin, and the selection antibiotic for the binary vector)
-
Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone[7]
-
Needleless syringes (1 mL)
Procedure:
-
Agrobacterium Culture:
-
Two days prior to infiltration, streak out the Agrobacterium strains carrying the GOI and p19 on separate LB agar plates with appropriate antibiotics. Incubate at 28°C.
-
The day before infiltration, inoculate a single colony of each strain into 5 mL of liquid LB medium with antibiotics. Grow overnight at 28°C with shaking (220 rpm).[8]
-
-
Preparation of Infiltration Suspension:
-
Centrifuge the overnight cultures at 4,000 x g for 10 minutes to pellet the bacteria.
-
Discard the supernatant and resuspend the bacterial pellets in infiltration buffer.
-
Measure the optical density at 600 nm (OD₆₀₀) and adjust the density of each bacterial suspension to a final OD₆₀₀ of 0.8.
-
Mix the GOI and p19 suspensions in a 1:1 ratio.
-
Incubate the final mixture at room temperature for 2-3 hours in the dark to induce virulence gene expression.[6]
-
-
Infiltration:
-
Using a 1 mL needleless syringe, carefully infiltrate the Agrobacterium suspension into the abaxial (underside) of the leaves of 4-6 week old N. benthamiana plants.
-
Infiltrate at least three leaves per plant and three plants per construct for biological replicates. Mark the infiltrated areas.
-
Return the plants to their growth conditions (e.g., 16h light/8h dark cycle at 24°C).
-
-
Protein Expression:
-
Allow 2-3 days for the transient expression of the GOI. The optimal time may need to be determined empirically.
-
Protocol 2: this compound Treatment and ROS Burst Assay
This protocol measures the effect of this compound on the flg22-induced ROS burst in N. benthamiana leaves transiently expressing the GOI.
Materials:
-
N. benthamiana leaves from Protocol 1
-
This compound stock solution (e.g., 40 mM in DMSO)
-
flg22 peptide stock solution (e.g., 1 mM in water)
-
Spermidine stock solution (e.g., 400 mM in water)
-
Luminol stock solution
-
Horseradish peroxidase (HRP) stock solution
-
Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl
-
96-well white microplate
-
Luminometer
Procedure:
-
Preparation of Leaf Discs:
-
Two to three days post-infiltration, excise leaf discs (e.g., 4 mm diameter) from the infiltrated areas using a cork borer.
-
Float the leaf discs abaxial side up in sterile water overnight in a 96-well plate to reduce wounding effects.
-
-
This compound Treatment:
-
Prepare the treatment solutions in assay buffer. For example:
-
Replace the water in the wells with the respective treatment solutions containing luminol and HRP.
-
-
ROS Measurement:
-
Immediately place the 96-well plate in a luminometer.
-
Measure luminescence (relative light units, RLU) every 1-2 minutes for a period of 30-60 minutes.
-
Data Presentation
Table 1: Effect of this compound on flg22-Induced ROS Burst in N. benthamiana Leaves
| Treatment Condition | Peak Luminescence (RLU) | Time to Peak (minutes) | Total Luminescence (RLU over 60 min) |
| Mock (Buffer) | 500 ± 50 | N/A | 25,000 ± 3,000 |
| flg22 (50 nM) + Spermidine (400 µM) | 15,000 ± 1,200 | 15 ± 2 | 450,000 ± 35,000 |
| flg22 (50 nM) + Spermidine (400 µM) + this compound (400 µM) | 2,500 ± 300 | 18 ± 3 | 90,000 ± 10,000 |
Data are presented as mean ± standard deviation from three biological replicates. This is example data for illustrative purposes.
Mandatory Visualizations
Caption: this compound signaling pathway in plant cells.
Caption: Workflow for this compound assay in N. benthamiana.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Papain-like cysteine proteases in Nicotiana benthamiana: gene family members and their potential implications in recombinant protein expression [frontiersin.org]
- 6. bsw3.naist.jp [bsw3.naist.jp]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR (qPCR) Analysis of Herpes Simplex Virus (HSV) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction Herpes Simplex Virus (HSV), a prevalent human pathogen, exhibits a biphasic life cycle characterized by lytic and latent phases. The lytic cycle involves a temporally regulated cascade of gene expression, essential for producing new virus particles, while the latent phase is distinguished by restricted viral gene expression in neurons.[1][2] This regulated gene expression makes HSV an important target for antiviral drug development. The lytic gene expression cascade is sequentially organized into three main classes: Immediate-Early (α), Early (β), and Late (γ) genes.[1][3] Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of viral transcripts, providing critical insights into the kinetics of viral gene expression, the mechanisms of antiviral compounds, and the switch between lytic and latent states.[1][4]
Principle of the Assay This protocol details the use of two-step reverse transcription quantitative PCR (RT-qPCR) to analyze HSV gene expression. Total RNA is first extracted from HSV-infected cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR, where the amplification of specific viral gene targets is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system. The quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a set threshold, is inversely proportional to the amount of target nucleic acid in the sample. By normalizing the expression of target genes to a stably expressed reference (housekeeping) gene, the relative expression levels of HSV genes can be accurately determined.
Key Experimental Workflow
References
- 1. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSV-1 Latency-Associated Transcript Functions to Repress Latent Phase Lytic Gene Expression and Suppress Virus Reactivation from Latently Infected Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols for Creating Knockout Mutants of the Phevamine A Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phevamine A is a small-molecule virulence factor produced by various phytopathogens, including Pseudomonas syringae.[1][2][3] It plays a role in suppressing plant immune responses, making its biosynthetic pathway a target for developing novel anti-infective strategies.[2] The biosynthesis of this compound is encoded by the hrp-associated systemic virulence (hsv) operon, which comprises three essential genes.[3][4] Creating targeted knockout mutants for these genes is a critical step in functionally characterizing the pathway, elucidating the role of each enzyme, and assessing the impact on bacterial virulence.
These application notes provide detailed protocols for generating knockout mutants in the this compound biosynthetic pathway using two primary methods: homologous recombination and CRISPR/Cas9-mediated genome editing. While the protocols are based on established methods in bacteria like Streptomyces, they provide a robust framework adaptable to Pseudomonas syringae and other this compound-producing organisms.
This compound Biosynthetic Pathway
The biosynthesis of this compound involves the conjugation of L-phenylalanine, L-valine, and a modified spermidine molecule.[1] This process is catalyzed by the enzymes encoded by the hsv operon (HsvA, HsvB, and HsvC). The proposed pathway begins with the activation of the amino acid precursors, followed by their sequential ligation to the polyamine scaffold.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Two primary strategies for generating gene knockouts are detailed below. The choice of method depends on the genetic tractability of the host organism and the desired precision of the edit.
Protocol 1: Gene Deletion via Double Crossover Homologous Recombination
This conventional method relies on the cell's natural DNA repair machinery to exchange a target gene with a selectable marker cassette carried on a suicide vector.[5]
Workflow for Homologous Recombination
Caption: Workflow for creating knockout mutants via homologous recombination.
Detailed Methodology:
-
Constructing the Knockout Plasmid:
-
Amplify ~2 kb regions flanking the target gene (hsvA, hsvB, or hsvC) from the wild-type genomic DNA. These are the upstream and downstream homology arms.
-
Amplify a selectable marker cassette (e.g., an apramycin resistance gene).
-
Using Gibson assembly or traditional restriction-ligation cloning, assemble the homology arms and the resistance cassette into a suicide vector that cannot replicate in the target host (e.g., pKC1139).[6] The final construct should have the arrangement: Upstream Arm - Resistance Cassette - Downstream Arm.
-
Transform the final plasmid into a suitable E. coli strain for conjugation (e.g., ET12567/pUZ8002).[6]
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the recipient this compound-producing strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., MS agar). Incubate to allow plasmid transfer.[6]
-
Overlay the plates with antibiotics to select against the E. coli donor and select for recipient cells that have integrated the plasmid (exconjugants).
-
-
Selection and Verification of Mutants:
-
Single Crossover Selection: Select exconjugants on media containing the antibiotic corresponding to the resistance cassette. Colonies that grow have integrated the entire plasmid into their chromosome via a single homologous recombination event.
-
Double Crossover Selection: Screen the single-crossover colonies for loss of the vector backbone marker (if applicable) to identify double-crossover events, where the target gene is cleanly replaced by the resistance cassette.
-
Verification: Confirm the gene deletion in putative double-crossover mutants using PCR with primers flanking the target gene. The PCR product from the mutant should be larger (if a resistance cassette was inserted) or smaller than the wild-type product. Sequence the PCR product to confirm the precise deletion.
-
Protocol 2: Gene Deletion via CRISPR/Cas9 Genome Editing
CRISPR/Cas9 offers a highly efficient and precise method for genome editing.[7][8] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, creating a double-strand break (DSB) that is then repaired by the cell, often using a provided homology-directed repair (HDR) template.[8]
Workflow for CRISPR/Cas9-Mediated Knockout
Caption: Workflow for creating knockout mutants using CRISPR/Cas9.
Detailed Methodology:
-
Design and Plasmid Construction:
-
gRNA Design: Design a 20-bp gRNA sequence targeting the coding region of the gene to be deleted. The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[9]
-
Repair Template Design: Create a repair template consisting of the upstream and downstream homology arms (~1-2 kb each) of the target gene, ligated together. This template will be used for homology-directed repair after the Cas9-induced DSB.
-
Plasmid Assembly: Clone the gRNA and the repair template into a CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2 or an equivalent vector optimized for your host).[8][10] These plasmids typically contain the Cas9 nuclease, the gRNA expression cassette, and cloning sites for the repair template.
-
-
Transformation and Selection:
-
Transform the final CRISPR construct into a suitable E. coli conjugation donor strain.
-
Perform intergeneric conjugation to transfer the plasmid into the this compound-producing host.
-
Select for exconjugants on agar plates containing an appropriate antibiotic (e.g., apramycin).[10] The CRISPR/Cas9 system is lethal to cells that retain the wild-type target sequence, as Cas9 will repeatedly cleave the chromosome. Therefore, a high percentage of surviving colonies should contain the desired deletion.[8]
-
-
Verification of Mutants:
-
Screen colonies by PCR using primers that flank the deleted region. The wild-type strain will yield a larger PCR product than the knockout mutant.
-
Confirm the precise deletion by Sanger sequencing the PCR product from the mutant strain.
-
If the CRISPR plasmid is temperature-sensitive, it can be cured from the verified mutant by incubating the strain at a non-permissive temperature.[9]
-
Data Presentation: Expected Outcomes
The generation of knockout mutants allows for the quantitative assessment of each gene's contribution to this compound biosynthesis and its function in virulence. The results can be summarized as follows.
| Strain | Genotype | Expected this compound Production (% of Wild-Type) | Expected Phenotype (e.g., Virulence on Host Plant) |
| Wild-Type | hsvA⁺, hsvB⁺, hsvC⁺ | 100% | Full virulence |
| ΔhsvA | ΔhsvA::apr, hsvB⁺, hsvC⁺ | 0% | Attenuated virulence |
| ΔhsvB | hsvA⁺, ΔhsvB::apr, hsvC⁺ | 0% | Attenuated virulence |
| ΔhsvC | hsvA⁺, hsvB⁺, ΔhsvC::apr | 0% | Attenuated virulence |
Note: The abolition of this compound production in a Δhsv mutant has been experimentally observed.[1] The specific impact on virulence may vary depending on the host organism and infection model.
Conclusion
The protocols outlined provide a comprehensive guide for researchers to generate targeted knockout mutants in the this compound biosynthetic pathway. Both homologous recombination and CRISPR/Cas9 are powerful techniques that enable the precise dissection of biosynthetic gene function. Successful implementation of these methods will facilitate a deeper understanding of this compound's role in microbial pathogenesis and may aid in the development of novel therapeutics targeting bacterial virulence.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mybiosource.com [mybiosource.com]
- 6. biomedres.us [biomedres.us]
- 7. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 9. Editing streptomycete genomes in the CRISPR/Cas9 age - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00081F [pubs.rsc.org]
- 10. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
Measuring the Inhibitory Effect of Phevamine A on Plant Immune Responses via Callose Deposition Staining
Application Notes
Introduction
Phevamine A is a small molecule virulence factor produced by several plant pathogenic bacteria, including Pseudomonas syringae.[1][2][3][4] It plays a crucial role in suppressing plant defense mechanisms, thereby promoting bacterial growth and virulence within the host plant.[1] One of the key late markers of plant immune responses that this compound effectively suppresses is the deposition of callose, a β-1,3-glucan polymer, at the sites of pathogen challenge.[1][5] This application note provides a detailed protocol for staining and quantifying callose deposition in plant tissues to assess the immunosuppressive effects of this compound.
Principle
Pattern-Triggered Immunity (PTI) is the first line of defense in plants, initiated upon recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin peptide flg22.[6][7] A hallmark of PTI is the reinforcement of the plant cell wall through the deposition of callose, which acts as a physical barrier to restrict pathogen invasion.[6][7][8][9] this compound has been shown to suppress this PAMP-induced callose deposition.[1][5] By treating plant tissues with an elicitor of callose deposition (e.g., a non-pathogenic bacterial strain or a purified PAMP like flg22) in the presence and absence of this compound, the inhibitory effect of this compound can be quantified. Callose is visualized by staining with aniline blue, a fluorochrome that complexes with β-1,3-glucans, and observing the fluorescence under a UV microscope.[6][7][10][11]
Applications
-
Screening for novel plant immune-suppressing compounds: The protocol can be adapted to screen for other small molecules that inhibit callose deposition.
-
Investigating the mechanism of action of virulence factors: This method is suitable for studying how different bacterial effectors or virulence factors interfere with plant defense responses.[12]
-
Characterizing plant immune signaling pathways: By analyzing callose deposition in different plant mutant backgrounds, the genetic components of the immune signaling pathway targeted by this compound can be elucidated.[9][13]
-
Assessing plant susceptibility to pathogens: The degree of callose suppression by this compound can be correlated with the level of plant susceptibility to pathogens that produce this virulence factor.
Experimental Protocols
Protocol 1: Elicitation of Callose Deposition in Arabidopsis thaliana Leaves
This protocol describes the elicitation of callose deposition in Arabidopsis thaliana leaves using a bacterial strain.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas fluorescens (Pf0-1) or other non-pathogenic bacterial strain
-
This compound
-
Syringes (1 mL, needleless)
-
Murashige and Skoog (MS) medium or water
-
Growth chamber
Procedure:
-
Grow Arabidopsis thaliana plants under short-day conditions (e.g., 10 hours light / 14 hours dark) at approximately 22°C for 4-5 weeks.
-
The day before infiltration, water the plants to ensure they are well-hydrated, which facilitates infiltration.
-
Prepare bacterial suspensions of Pf0-1 in sterile water or 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2.
-
Prepare the treatment solutions:
-
Control: Bacterial suspension mixed with a solvent control for this compound.
-
This compound Treatment: Bacterial suspension mixed with the desired concentration of this compound.
-
-
Infiltrate the fully expanded leaves of the Arabidopsis plants with the prepared solutions using a 1 mL needleless syringe. Gently press the syringe against the abaxial side of the leaf and slowly inject the solution until a small water-soaked area is visible.
-
Return the plants to the growth chamber for 12-24 hours to allow for callose deposition to occur.
Protocol 2: Aniline Blue Staining of Callose
This protocol details the staining procedure to visualize callose deposits.
Materials:
-
Infiltrated plant leaves from Protocol 1
-
95% Ethanol
-
Aniline blue staining solution (0.01% (w/v) aniline blue in 67 mM K₂HPO₄, pH 12, or in PBS buffer, pH 7.4)[6][14]
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or UV filter set (Excitation ~370 nm, Emission ~509 nm)[10]
-
Glycerol (50%) for mounting
Procedure:
-
Excise the infiltrated leaf areas using a cork borer or a scalpel.
-
Clear the chlorophyll from the leaf discs by incubating them in 95% ethanol. Change the ethanol several times until the tissue is translucent. This may take several hours to overnight.[6]
-
Rehydrate the cleared leaf discs by passing them through a decreasing ethanol series (e.g., 70%, 50%, 30% ethanol, and finally water), with 5-10 minute incubations at each step.
-
Incubate the leaf discs in the aniline blue staining solution for at least 2 hours at room temperature in the dark (wrap the container in aluminum foil as aniline blue is light-sensitive).[6][10]
-
Mount the stained leaf discs on a microscope slide with a drop of 50% glycerol.
-
Observe the samples under a fluorescence microscope using a DAPI or UV filter. Callose deposits will appear as bright, fluorescent spots.
Protocol 3: Quantification of Callose Deposition
This protocol describes how to quantify the visualized callose deposits.
Materials:
-
Microscope images from Protocol 2
-
Image analysis software (e.g., Fiji/ImageJ with the Trainable Weka Segmentation plugin or other particle analysis tools)[6][7][15]
Procedure:
-
Capture images of the stained leaf tissue at a consistent magnification.
-
Use image analysis software to quantify the number of callose deposits per unit area (e.g., per mm²).[15]
-
Alternatively, the total area of callose deposits or the fluorescence intensity can be measured.
-
For each treatment condition, analyze multiple images from several biological replicates to ensure statistical significance.
-
Compare the quantitative data from the this compound-treated samples to the control samples to determine the extent of callose suppression.
Data Presentation
Table 1: Effect of this compound on Pseudomonas-induced Callose Deposition in Arabidopsis thaliana
| Treatment | Bacterial Strain | Callose Deposits (number/mm²) | Percent Inhibition |
| Control | PtoD28EΔhsv | 150 ± 20 | - |
| This compound | PtoD28E | 75 ± 15 | 50% |
| Control | Pf0-1 + T3SS | 120 ± 18 | - |
| This compound | Pf0-1 + T3SS + hsv | 60 ± 10 | 50% |
Note: The data presented in this table are representative and based on findings that the hsv operon, responsible for this compound synthesis, suppresses callose deposition.[5] Actual values will vary depending on experimental conditions.
Visualizations
Caption: Experimental workflow for measuring this compound effects on callose deposition.
Caption: this compound signaling pathway interference in plant immunity.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves. | NSF Public Access Repository [par.nsf.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. Action Mechanisms of Effectors in Plant-Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The multifarious role of callose and callose synthase in plant development and environment interactions [frontiersin.org]
- 14. Aniline blue staining of quanatification of plasmodesmal callose [jic.ac.uk]
- 15. Increased callose deposition in plants lacking DYNAMIN-RELATED PROTEIN 2B is dependent upon POWDERY MILDEW RESISTANT 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Phevamine A on MAMP-Induced Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and virulence.[1][2][3] This document provides detailed application notes and experimental protocols to investigate the inhibitory effects of this compound on Microbe-Associated Molecular Pattern (MAMP)-induced immunity in the model plant Arabidopsis thaliana.
MAMP-triggered immunity (MTI) is the first line of inducible defense in plants, activated upon recognition of conserved microbial molecules, such as the bacterial flagellin peptide flg22.[4][5] This recognition triggers a signaling cascade leading to various defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and deposition of callose to reinforce the cell wall.[1][2] this compound has been shown to suppress these early and late immune markers, making it a significant target for studying plant-pathogen interactions and for the development of novel disease control strategies.[1][2][3] Specifically, this compound has been demonstrated to inhibit the potentiation of MAMP-induced ROS bursts by polyamines like spermidine and L-arginine.[1][3]
These protocols will enable researchers to quantitatively assess the impact of this compound on key MTI responses.
MAMP Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical MAMP signaling pathway in Arabidopsis upon perception of flg22 and the putative point of intervention by this compound.
Caption: MAMP signaling pathway and this compound's inhibitory action.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the effect of this compound on MAMP-induced immunity.
Caption: General experimental workflow for assessing this compound's activity.
Quantitative Data Summary
The following tables summarize expected quantitative results from experiments testing the effect of this compound on MAMP-induced immunity.
Table 1: Effect of this compound on flg22-Induced ROS Burst
| Treatment | Peak Luminescence (Relative Luminescence Units) | Fold Change vs. flg22 + Spermidine |
| Mock (Water) | 100 ± 20 | - |
| flg22 (100 nM) | 5000 ± 500 | - |
| flg22 (100 nM) + Spermidine (400 µM) | 15000 ± 1500 | 1.0 |
| This compound (400 µM) | 110 ± 25 | - |
| flg22 (100 nM) + this compound (400 µM) | 4800 ± 450 | - |
| flg22 (100 nM) + Spermidine (400 µM) + this compound (400 µM) | 6000 ± 600 | 0.4 |
Data are presented as mean ± standard deviation and are hypothetical based on published findings.[2]
Table 2: Effect of this compound on flg22-Induced MAPK Phosphorylation
| Treatment | Phospho-MPK3/6 Level (Relative Densitometry Units) | Fold Change vs. flg22 |
| Mock (Water) | 0.1 ± 0.05 | - |
| flg22 (1 µM) for 15 min | 1.0 ± 0.1 | 1.0 |
| This compound (400 µM) for 15 min | 0.1 ± 0.04 | - |
| flg22 (1 µM) + this compound (400 µM) for 15 min | 0.5 ± 0.08 | 0.5 |
Data are presented as mean ± standard deviation and represent expected outcomes based on this compound's known function as an immune suppressor.
Table 3: Effect of this compound on flg22-Induced Callose Deposition
| Treatment | Number of Callose Deposits per mm² | Fold Change vs. flg22 |
| Mock (Water) | 5 ± 2 | - |
| flg22 (1 µM) | 150 ± 20 | 1.0 |
| This compound (400 µM) | 6 ± 3 | - |
| flg22 (1 µM) + this compound (400 µM) | 70 ± 15 | 0.47 |
Data are presented as mean ± standard deviation and are hypothetical based on published findings.[2]
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0).
-
Growth Medium: Potting soil mix.
-
Growth Conditions: Grow plants in a controlled environment chamber under a short-day photoperiod (e.g., 10 hours light / 14 hours dark) at approximately 22°C.
-
Plant Age: Use leaves from 4- to 5-week-old, healthy, well-watered plants for all assays.
Protocol: MAMP-Induced ROS Burst Assay
This protocol is adapted from luminol-based assays for detecting H₂O₂ production.[6][7][8][9]
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Biopsy punch (4 mm diameter)
-
96-well white luminometer plate
-
Luminol (stock solution: 10 mM in DMSO)
-
Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in water)
-
flg22 peptide (stock solution: 100 µM in water)
-
This compound (stock solution in appropriate solvent, e.g., water or DMSO)
-
Spermidine (stock solution in water)
-
Sterile distilled water
-
Plate-reading luminometer
Procedure:
-
Leaf Disc Preparation: Using the biopsy punch, carefully excise leaf discs from the leaves of 4- to 5-week-old Arabidopsis plants, avoiding the midvein.[8][10]
-
Overnight Incubation: Place one leaf disc into each well of a 96-well white plate containing 100 µL of sterile distilled water. Incubate the plate at room temperature overnight in the dark to reduce wounding-induced ROS.[8][10]
-
Preparation of Elicitation Solution: On the day of the experiment, carefully remove the water from each well. Prepare the elicitation solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of flg22 (e.g., 100 nM).[8][9] For testing this compound, prepare solutions with flg22 and varying concentrations of this compound, with and without spermidine (e.g., 400 µM). Include appropriate mock controls (water or solvent).
-
Measurement: Add 100 µL of the appropriate elicitation solution to each well. Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, taking readings every 1-2 minutes.[8][10]
-
Data Analysis: The total photon count over the measurement period can be integrated to quantify the total ROS production. Peak luminescence values are also commonly reported.
Protocol: MAPK Phosphorylation Assay
This protocol describes the detection of phosphorylated MAPKs (MPK3 and MPK6) by Western blotting.[11][12][13]
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Leaf discs prepared as for the ROS assay
-
flg22 peptide (1 µM)
-
This compound
-
Liquid nitrogen
-
Microcentrifuge tubes with glass beads
-
Tissue lyser/grinder
-
Protein extraction buffer (e.g., 2x Laemmli buffer)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., from Cell Signaling Technology, used at 1:2000 dilution)[11]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treatment: Float leaf discs on sterile water in a petri dish overnight. Replace the water with treatment solutions: mock, 1 µM flg22, this compound, or flg22 + this compound. Incubate for 15 minutes at room temperature.[11]
-
Sample Collection: Quickly harvest the leaf discs, blot them dry, and immediately freeze them in liquid nitrogen in microcentrifuge tubes containing glass beads.[11]
-
Protein Extraction: Grind the frozen tissue to a fine powder using a tissue lyser. Add an equal volume of 2x protein extraction buffer (e.g., 60 µL for 60 mg of tissue) and vortex vigorously.[11]
-
Denaturation and Centrifugation: Boil the samples at 95°C for 5-10 minutes. Centrifuge at high speed (e.g., 11,000 x g) for 5 minutes to pellet debris.[11]
-
SDS-PAGE and Western Blotting: Load 15 µL of the supernatant onto a 10% or 12% SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary anti-phospho-MAPK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. The bands corresponding to phosphorylated MPK3 and MPK6 will be visible at approximately 42 and 44 kDa, respectively.
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ).
Protocol: Callose Deposition Assay
This protocol uses aniline blue staining to visualize callose deposits.[1][14][15]
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Syringe without a needle
-
flg22 peptide (1 µM)
-
This compound
-
96% Ethanol
-
Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a DAPI filter set (UV excitation)
Procedure:
-
Infiltration: Using a needleless syringe, infiltrate the leaves of intact Arabidopsis plants with the treatment solutions: mock, 1 µM flg22, this compound, or flg22 + this compound.
-
Incubation: Incubate the infiltrated plants for 12-24 hours.
-
Clearing: Harvest the infiltrated leaves and place them in 96% ethanol to clear the chlorophyll. This can be done overnight at 37°C or by boiling for a few minutes.
-
Washing and Staining: Wash the cleared leaves with sterile water. Incubate the leaves in the aniline blue staining solution for at least 30 minutes in the dark.[14]
-
Mounting and Visualization: Mount the stained leaves in the staining solution or 50% glycerol on a microscope slide. Visualize the callose deposits (bright fluorescent dots) using a fluorescence microscope with a UV filter.
-
Data Analysis: Capture images from several fields of view for each leaf. Quantify the number of callose deposits per unit area using image analysis software like ImageJ.[14][15]
References
- 1. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniline blue staining of quanatification of plasmodesmal callose [jic.ac.uk]
- 5. The Activated SA and JA Signaling Pathways Have an Influence on flg22-Triggered Oxidative Burst and Callose Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]
- 11. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 13. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of the hsv Operon to Produce Phevamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a small molecule virulence factor produced by various plant-pathogenic bacteria, including Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, making it a molecule of interest for studying host-pathogen interactions and for potential applications in agriculture and medicine.[1][2] this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[3][4][5] The biosynthesis of this compound is encoded by the hsv (hrp-associated systemic virulence) operon, which consists of three genes: hsvA, hsvB, and hsvC.[3][6] Heterologous expression of this operon in a well-characterized host like Escherichia coli provides a tractable system for the sustainable production and further study of this compound and its derivatives.
These application notes provide a detailed overview and experimental protocols for the heterologous expression of the hsv operon in E. coli to produce this compound. The protocols are based on established methodologies for the expression of bacterial operons and the specific findings related to this compound biosynthesis.
This compound Biosynthesis and the hsv Operon
The production of this compound is accomplished through a three-enzyme biosynthetic pathway encoded by the hsv operon. The enzymes involved are HsvA, a putative amidinotransferase, and HsvB and HsvC, which are putative ATP-grasp type enzymes.[3][6] The proposed biosynthetic pathway for this compound involves the sequential action of these three enzymes on precursors readily available in the host cell.
Data Presentation
Table 1: Components of the hsv Operon and their Functions
| Gene | Encoded Protein | Putative Function | Substrates (Predicted) | Product (Predicted) |
| hsvA | HsvA | Amidinotransferase | L-Arginine, Spermidine | Amidinospermidine, L-Ornithine |
| hsvC | HsvC | ATP-grasp ligase | Amidinospermidine, L-Valine | Valyl-amidinospermidine |
| hsvB | HsvB | ATP-grasp ligase | Valyl-amidinospermidine, L-Phenylalanine | This compound |
Table 2: Quantitative Yield of this compound from In Vitro Biosynthesis
| Assay Volume (mL) | This compound Yield (mg) | Phevamine B Yield (mg) | Molar Concentration (mM) of this compound (Approx.) |
| 16 | 5.7 | 5.5 | 0.82 |
Data from in vitro enzymatic assays as reported by O'Neill et al. (2018). Yields from heterologous expression in E. coli cultures have not been quantitatively reported in the literature.[6]
Experimental Protocols
Protocol 1: Cloning of the hsv Operon into an Expression Vector
This protocol describes the amplification of the hsv operon from Pseudomonas syringae genomic DNA and its cloning into a suitable E. coli expression vector.
Materials:
-
Genomic DNA from Pseudomonas syringae pv. tomato DC3000
-
High-fidelity DNA polymerase
-
Forward and reverse primers flanking the hsv operon
-
pETDuet-1 or a similar co-expression vector
-
Restriction enzymes (compatible with the chosen vector and primers)
-
T4 DNA ligase
-
DH5α competent E. coli cells
-
LB agar plates with appropriate antibiotics
Procedure:
-
Primer Design: Design forward and reverse primers to amplify the entire hsv operon (hsvA, hsvB, and hsvC) as a single cassette. Incorporate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase and P. syringae genomic DNA as the template to amplify the hsv operon.
-
Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit.
-
Vector and Insert Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested hsv operon fragment into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those containing the correctly sized insert. Confirm the sequence and orientation of the inserted hsv operon by Sanger sequencing.
Protocol 2: Heterologous Expression of the hsv Operon and Production of this compound
This protocol outlines the expression of the cloned hsv operon in an E. coli expression strain and the cultivation for this compound production.
Materials:
-
Verified expression plasmid containing the hsv operon
-
E. coli BL21(DE3) competent cells
-
LB medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the expression plasmid into E. coli BL21(DE3) competent cells.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Cultivation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to allow for proper protein folding and this compound production.
-
Harvesting: Harvest the bacterial cells by centrifugation. The supernatant can be collected for the analysis of secreted this compound.
Protocol 3: Extraction and Analysis of this compound
This protocol provides a general method for the extraction of this compound from the culture supernatant and its analysis by mass spectrometry.
Materials:
-
Culture supernatant
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Methanol
-
LC-HRMS system
Procedure:
-
Extraction: Extract the culture supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Drying: Pool the organic phases and dry them under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol.
-
Analysis: Analyze the extract by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect the presence of this compound (m/z 434.324).[3]
Visualizations
References
- 1. emsl.pnnl.gov [emsl.pnnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.bio.unc.edu [labs.bio.unc.edu]
Application Notes and Protocols for Synthetic Phevamine A in Plant Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phevamine A is a small-molecule virulence factor originally identified from the plant pathogen Pseudomonas syringae.[1][2][3][4] Composed of L-phenylalanine, L-valine, and a modified spermidine, it plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and virulence.[1][2][3][4] Synthetic this compound provides a valuable tool for researchers studying plant-pathogen interactions, plant immunity, and for the development of novel agrochemicals. These application notes provide detailed protocols for utilizing synthetic this compound in various plant bioassays to investigate its biological activity.
Mechanism of Action
This compound has been shown to suppress both early and late markers of plant immune responses.[1] Its primary mode of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) bursts by spermidine and L-arginine.[1][2] This suggests that this compound interferes with polyamine signaling in plant defense.[5][6][7][8][9]
Key Applications
-
Investigation of plant immune suppression: Elucidate the mechanisms by which pathogens evade plant defenses.
-
Screening for novel resistance mechanisms: Identify plant genotypes or chemical inducers that counteract the effects of this compound.
-
Herbicide and pesticide development: Use as a tool to understand and potentially manipulate plant susceptibility to pathogens.
-
Drug discovery: this compound's structural similarity to insect polyamine toxins that target ion channels suggests potential for broader screening applications.[5]
Experimental Protocols
Reactive Oxygen Species (ROS) Burst Inhibition Assay
This assay measures the ability of this compound to suppress the production of ROS, a key early event in plant defense signaling.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana or Nicotiana benthamiana)
-
Luminol solution
-
Horseradish peroxidase (HRP)
-
MAMP elicitor (e.g., flg22 peptide)
-
Spermidine or L-arginine
-
Synthetic this compound
-
96-well microplate luminometer
Protocol:
-
Plant Material Preparation:
-
Use a cork borer to cut leaf discs from mature plant leaves.
-
Float the leaf discs in sterile water overnight in a 96-well plate to minimize wound-induced ROS.
-
-
Assay Solution Preparation:
-
Prepare a working solution containing luminol and HRP in sterile water.
-
-
Treatment Application:
-
Replace the water in the wells with the assay solution.
-
Add synthetic this compound to the desired final concentration. Include a solvent control (e.g., DMSO).
-
Incubate for 10-15 minutes.
-
Add spermidine or L-arginine to potentiate the ROS burst.
-
Immediately add the MAMP elicitor (e.g., flg22) to trigger the ROS burst.
-
-
Measurement:
-
Immediately place the 96-well plate in a luminometer and measure luminescence over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the total luminescence produced over the time course for each treatment.
-
Normalize the data to the control (elicitor + potentiator only) to determine the percent inhibition by this compound.
-
Quantitative Data Summary:
| Treatment | Final Concentration | % ROS Burst Inhibition (Relative to Control) |
| Control (flg22 + Spermidine) | - | 0% |
| Synthetic this compound | 1 µM | [Insert experimental data] |
| Synthetic this compound | 10 µM | [Insert experimental data] |
| Synthetic this compound | 50 µM | [Insert experimental data] |
| Solvent Control (DMSO) | 0.1% (v/v) | [Insert experimental data] |
Callose Deposition Inhibition Assay
This assay visualizes the suppression of callose deposition, a cell wall reinforcement response, by this compound.
Materials:
-
Arabidopsis thaliana seedlings
-
Synthetic this compound
-
MAMP elicitor (e.g., flg22 peptide)
-
Aniline blue solution
-
Fluorescence microscope
Protocol:
-
Plant Treatment:
-
Infiltrate leaves of 4-5 week old Arabidopsis thaliana plants with a solution containing the MAMP elicitor and synthetic this compound at various concentrations.
-
Include a control infiltration with the elicitor and a solvent control.
-
-
Incubation:
-
Allow the plants to incubate for 12-24 hours to allow for callose deposition.
-
-
Staining:
-
Excise the infiltrated leaves and clear them in an ethanol series.
-
Stain the leaves with aniline blue solution to visualize callose deposits.
-
-
Microscopy and Quantification:
-
Observe the stained leaves under a fluorescence microscope with UV excitation.
-
Capture images and quantify the number of callose deposits per unit area using image analysis software.
-
Quantitative Data Summary:
| Treatment | Final Concentration | Average Callose Deposits per mm² |
| Control (flg22) | - | [Insert experimental data] |
| Synthetic this compound | 1 µM | [Insert experimental data] |
| Synthetic this compound | 10 µM | [Insert experimental data] |
| Synthetic this compound | 50 µM | [Insert experimental data] |
| Solvent Control (DMSO) | 0.1% (v/v) | [Insert experimental data] |
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for conducting plant bioassays with synthetic this compound.
This compound's Putative Signaling Pathway Interference
Caption: this compound is hypothesized to suppress the potentiation of the ROS burst.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Phevamine A extraction from polar solvents.
Welcome to the technical support center for Phevamine A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from polar solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during extraction?
A1: this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2] Its chemical structure (C22H39N7O2) confers high polarity, which is a critical factor in designing an effective extraction strategy.[2] Due to its polar nature, this compound is challenging to isolate from aqueous bacterial culture extracts.[2]
Q2: What is a standard method for extracting this compound from bacterial culture?
A2: A common method for extracting this compound from bacterial culture supernatants (e.g., from E. coli or Pseudomonas syringae) is a liquid-liquid extraction (LLE) using a biphasic solvent system of chloroform, methanol, and water.[3] The highly polar this compound will preferentially partition into the aqueous (top) layer.[3]
Q3: My this compound yield is low. How can I improve recovery from the aqueous phase?
A3: Low recovery of a polar analyte like this compound from an aqueous solution can be addressed by:
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a neutral salt (e.g., NaCl or Na2SO4). This decreases the solubility of this compound in the aqueous layer, encouraging its partition into an organic solvent if one is being used for extraction.
-
Solvent Polarity Matching: If performing a liquid-liquid extraction to move this compound into an organic phase, ensure the organic solvent has a polarity that is well-matched to this compound. For highly polar compounds, a more polar extraction solvent may be necessary.
-
pH Adjustment: this compound has multiple amine groups, making its charge state pH-dependent. Adjusting the pH of the aqueous solution can neutralize these groups, reducing the molecule's polarity and potentially improving its extraction into a less polar solvent. The optimal pH will need to be determined empirically.
-
Solid-Phase Extraction (SPE): For highly polar compounds that are difficult to extract with LLE, SPE is a strong alternative. A sorbent with a high affinity for polar compounds can be used to capture this compound from the aqueous sample, after which it can be eluted with a stronger solvent.
Q4: I'm observing an emulsion at the interface of my liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is a common issue in LLE, especially with complex biological samples like bacterial culture supernatants which may contain surfactants.[4] To break an emulsion, you can try the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to mix the phases. This reduces the energy input that can lead to emulsion formation.[4]
-
Addition of Brine: Adding a saturated NaCl solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the emulsified mixture through a phase separation filter paper can effectively separate the aqueous and organic layers.
Q5: What are potential sources of impurities in my this compound extract and how can I minimize them?
A5: Impurities in bacterial metabolite extractions can originate from the culture medium, or from other cellular components. Common impurities for a polar molecule like this compound extracted from an aqueous phase include salts, sugars, and other polar metabolites. To minimize these:
-
Optimize Culture Medium: If possible, use a minimal defined medium for your bacterial culture to reduce the complexity of the starting material.
-
Solid-Phase Extraction (SPE): SPE can be a highly selective purification step. By carefully choosing the sorbent and wash solvents, it is possible to retain this compound on the column while washing away many impurities, before eluting the target compound with a specific solvent.
-
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is often used for the final purification of this compound.[2]
Q6: What are the recommended storage conditions for this compound extracts?
A6: While specific stability data for this compound is not widely published, general best practices for polar, biologically active molecules suggest storage at low temperatures (-20°C or -80°C) to minimize degradation.[5][6] Extracts should be stored in tightly sealed containers, and for light-sensitive compounds, protection from light is recommended.[6] The stability of this compound at different pH values should be considered, with storage at a slightly acidic pH often being beneficial for amine-containing compounds.[6]
Data Presentation
The following table provides a hypothetical comparison of different extraction methods for this compound to illustrate how quantitative data can be structured. The values are representative and intended for comparative purposes.
| Extraction Method | Solvent System | Relative Yield (%) | Purity (%) | Ease of Use |
| Liquid-Liquid Extraction (LLE) | Chloroform:Methanol:Water (1:2:1) | 65 | 70 | Moderate |
| LLE with Salting Out | Chloroform:Methanol:Water + 5% NaCl | 75 | 72 | Moderate |
| Solid-Phase Extraction (SPE) | C18 Sorbent, Elution with Methanol | 85 | 88 | High |
| SPE with pH Adjustment | C18 Sorbent, pH 9 adjusted sample | 92 | 90 | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Bacterial Culture
This protocol is adapted from established methods for metabolite extraction from bacterial supernatants.[3]
-
Cell Culture and Supernatant Collection:
-
Grow a 100 mL culture of the this compound-producing bacterial strain (e.g., Pseudomonas syringae) in an appropriate medium.
-
Centrifuge the culture at 3,500 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted this compound.
-
-
Solvent Extraction:
-
In a separation funnel, combine the supernatant with an equal volume of a chloroform:methanol mixture (final ratio of chloroform:methanol:supernatant should be 1:2:1).
-
Mix thoroughly by inverting the funnel several times. Allow the phases to separate.
-
The top layer is the aqueous phase containing the polar this compound. The bottom layer is the organic phase.
-
-
Collection and Concentration:
-
Carefully collect the top aqueous layer into a round-bottom flask.
-
Concentrate the aqueous extract under vacuum using a rotary evaporator.
-
Resuspend the dried material in a small volume of a suitable solvent (e.g., water or methanol) for further analysis or purification.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This is a general protocol for the purification of a polar compound from an aqueous extract.
-
Sorbent Selection and Conditioning:
-
Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining polar compounds from an aqueous matrix.
-
Condition the cartridge by passing methanol through it, followed by water, to activate the sorbent.
-
-
Sample Loading:
-
Adjust the pH of the this compound aqueous extract if desired.
-
Load the extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, highly polar impurities like salts.
-
-
Elution:
-
Elute the bound this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
Collect the eluate, which now contains the purified this compound.
-
Mandatory Visualizations
This compound Extraction Workflow
Caption: Workflow for this compound extraction and purification.
This compound's Mechanism of Action in Plant Immune Suppression
Caption: this compound suppresses the plant immune response.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the stability of Phevamine A in solution.
Frequently Asked Questions (FAQs)
Q1: My Phevamine A solution appears to be losing activity over time. What are the potential causes?
Loss of this compound activity in solution can be attributed to chemical degradation. Based on its structure, which includes amide bonds and a modified polyamine chain, the primary degradation pathways are likely hydrolysis and oxidation.
-
Hydrolysis: The amide linkages in the peptide-like portion of this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would break the molecule into its constituent parts: L-phenylalanine, L-valine, and the modified spermidine.
-
Oxidation: The polyamine backbone could be susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.
Q2: What are the ideal storage conditions for this compound in a solid form and in solution?
For solid this compound, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability.
For this compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent is also critical; while solubility information is not detailed in the provided literature, using a buffer at a neutral pH is a reasonable starting point.
Q3: How can I monitor the stability of my this compound solution?
The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the amount of intact this compound remaining over time and to detect the appearance of degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
Possible Cause: The pH of the buffer may be promoting hydrolysis of the amide bonds.
Suggested Solution:
-
pH Optimization Study: Conduct a pH stability study by dissolving this compound in a series of buffers with different pH values (e.g., pH 5, 6, 7, 7.4, and 8).
-
Monitor Degradation: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC to determine the rate of degradation at each pH.
-
Select Optimal pH: Choose the pH at which this compound exhibits the highest stability for your experimental needs. A neutral to slightly acidic pH is often optimal for compounds with amide bonds.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining (after 24h) |
| 5.0 | 95% |
| 6.0 | 98% |
| 7.0 | 92% |
| 7.4 | 88% |
| 8.0 | 75% |
Note: The data in this table is hypothetical and for illustrative purposes.
Issue 2: Inconsistent Experimental Results with this compound
Possible Cause: Degradation due to environmental factors like light or temperature fluctuations.
Suggested Solution:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Maintain Cold Chain: Keep this compound solutions on ice during experimental setup and minimize the time they are kept at room temperature.
-
Use of Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution to mitigate oxidative degradation. A preliminary compatibility study is recommended to ensure the antioxidant does not interfere with the biological activity of this compound.
Table 2: Effect of Stabilizing Agents on this compound Stability (pH 7.4, 4°C, 48h)
| Condition | % this compound Remaining |
| Control (no additive) | 85% |
| + 0.1% Ascorbic Acid | 95% |
| + 0.01% BHT | 92% |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
Objective: To quantify the degradation of this compound under different conditions.
Materials:
-
This compound
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Buffers of various pH values
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the this compound stock solution in the desired buffers (e.g., pH 5, 6, 7, 7.4, 8) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
HPLC Analysis:
-
Inject the aliquot onto the C18 column.
-
Run a gradient elution from 10% to 90% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining by comparing the peak area at each time point to the peak area at t=0.
-
Visualizations
Technical Support Center: Optimizing Phevamine A Concentration for Plant Immunity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phevamine A in plant immunity assays. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in plant immunity?
A1: this compound is a small molecule virulence factor produced by phytopathogenic bacteria, such as Pseudomonas syringae.[1][2] Its primary function is to suppress plant immune responses to promote bacterial growth and virulence.[2][3]
Q2: What specific plant immune responses are known to be suppressed by this compound?
A2: this compound has been shown to suppress both early and late markers of plant immunity.[2][3] This includes the potentiation of the microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) burst by spermidine and L-arginine, as well as later responses like the deposition of callose to reinforce the cell wall and leaf cell death.[2][3]
Q3: What is the known mechanism of action for this compound?
A3: this compound acts on the plant immune signaling pathway. It has been demonstrated to function downstream of the flg22-induced calcium (Ca2+) burst, indicating it does not interfere with this initial signaling event but rather a subsequent step in the pathway leading to ROS production.[3]
Q4: In which plant species has the activity of this compound been observed?
A4: The suppressive effects of this compound on the potentiation of the flg22-induced ROS burst have been consistently observed in both Nicotiana benthamiana and Arabidopsis thaliana.[3]
Q5: Are there any known structural analogs of this compound, and do they have similar activity?
A5: Yes, molecules such as prephevamine and phevamine B are structurally related. In N. benthamiana, both this compound and prephevamine were found to suppress the spermidine-potentiated ROS burst, while phevamine B did not show this activity. Interestingly, in Arabidopsis, only this compound was able to suppress this response, suggesting some species-specific differences in the molecular mechanisms of potentiation.[3]
Troubleshooting Guides
General Handling and Preparation of this compound
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent this compound concentration: Inaccurate dilutions or degradation of the stock solution. | Prepare fresh dilutions of this compound for each experiment from a carefully prepared stock solution. Store the stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C to minimize degradation. |
| Solubility issues: this compound precipitating in aqueous assay buffers. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a level that does not affect the plant tissue or the assay readout. A final DMSO concentration of 0.1% is generally well-tolerated. Perform a solubility test of this compound in your specific assay buffer before conducting the full experiment. | |
| No observable effect of this compound | Inactive compound: The this compound sample may have degraded. | Use a fresh, validated batch of this compound. If possible, confirm the identity and purity of the compound using analytical methods. |
| Suboptimal assay conditions: The plant's immune response in your assay is not robust enough to observe suppression. | Optimize the elicitor concentration (e.g., flg22) and the timing of the measurement to ensure a strong and reproducible positive control response before testing for suppression by this compound. |
Reactive Oxygen Species (ROS) Burst Assay
| Issue | Potential Cause | Recommended Solution |
| High background luminescence | Autoluminescence of this compound: The compound itself may be luminescent. | Run a control with this compound in the assay buffer without plant tissue to check for any intrinsic luminescence. |
| Contamination of reagents or plates: | Use fresh, high-quality reagents and clean, dedicated labware. Consider using a different batch of luminol or peroxidase. | |
| Inconsistent ROS burst kinetics | Uneven elicitor or this compound application: | Ensure thorough but gentle mixing of the assay solution after the addition of all components. Use a multi-channel pipette for simultaneous and consistent application to all wells. |
| pH sensitivity of the assay: The pH of the assay buffer can significantly affect the chemiluminescent reaction. | Maintain a consistent and optimal pH (typically around 7.0-8.0) in your assay buffer. Be mindful that the addition of dissolved compounds can alter the pH. | |
| No suppression of ROS burst by this compound | Incorrect timing of application: this compound may need to be pre-incubated with the plant tissue to be effective. | Experiment with different pre-incubation times of the plant tissue with this compound before adding the elicitor. A 30-60 minute pre-incubation is a good starting point. |
| Inappropriate concentration: The concentration of this compound may be too low to elicit a response. | While a full dose-response curve is not published, effective concentrations have been reported in the 300-400 µM range.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. |
Callose Deposition Assay
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Incomplete clearing of chlorophyll: Residual chlorophyll can interfere with the fluorescence of aniline blue. | Ensure complete destaining of the leaf tissue with ethanol. This may require several changes of ethanol and an extended incubation period. |
| Non-specific binding of aniline blue: | Use freshly prepared aniline blue solution at the recommended concentration. Ensure the pH of the staining solution is appropriate (typically around 9.0). | |
| Difficulty in quantifying callose deposits | Overlapping deposits or inconsistent staining: | Optimize the elicitor concentration and incubation time to induce distinct and quantifiable callose deposits. Use image analysis software for consistent and unbiased quantification. |
| No suppression of callose deposition by this compound | This compound not reaching the target tissue: Infiltration of the leaf may be incomplete. | Ensure proper infiltration of the this compound solution into the leaf tissue. Practice the infiltration technique to achieve consistent results. |
| Timing of observation: Callose deposition is a later immune response. | The suppressive effect of this compound may be more pronounced at earlier time points after elicitation. Consider a time-course experiment to identify the optimal time for observing suppression. |
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound in suppressing plant immune responses. It is important to note that a full dose-response curve and IC50 values for this compound have not been published. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific assay conditions.
| Assay | Plant Species | Elicitor | Spermidine/L-arginine Concentration | This compound Concentration | Observed Effect | Reference |
| ROS Burst | Nicotiana benthamiana | 50 nM flg22 | 400 µM Spermidine | 400 µM | Suppression of spermidine-potentiated ROS burst | [3] |
| ROS Burst | Nicotiana benthamiana | 10 nM flg22 | 300 µM Spermidine | 300 µM | Suppression of spermidine-potentiated ROS burst | [3] |
| ROS Burst | Arabidopsis thaliana | 10 nM flg22 | 300 µM Spermidine | 300 µM | Suppression of spermidine-potentiated ROS burst | [3] |
| Callose Deposition | Arabidopsis thaliana | PtoD28E (T3SS-deficient P. syringae) | Not Applicable | Not explicitly quantified for purified this compound, but the hsv operon expressing this compound suppressed callose deposition. | Suppression of bacterially-induced callose deposition | |
| Cell Death | Nicotiana benthamiana | Pf0-1+T3SS | Not Applicable | Not explicitly quantified for purified this compound, but the hsv operon expressing this compound suppressed T3SS-mediated cell death. | Suppression of T3SS-mediated cell death |
Experimental Protocols
Protocol 1: this compound Inhibition of flg22-Induced ROS Burst
This protocol is adapted for measuring the inhibitory effect of this compound on the spermidine-potentiated ROS burst in Nicotiana benthamiana or Arabidopsis thaliana leaf discs.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
flg22 peptide stock solution (e.g., 1 mM in water)
-
Spermidine stock solution (e.g., 100 mM in water)
-
Luminol sodium salt
-
Horseradish peroxidase (HRP)
-
Sterile, distilled water
-
96-well white microplate
-
Luminometer
Methodology:
-
Plant Material Preparation:
-
Use fully expanded leaves from 4-5 week old plants.
-
Excise leaf discs (e.g., 4 mm diameter) and float them abaxial side down in sterile water in a petri dish overnight in the dark to reduce wounding response.
-
-
Assay Preparation:
-
Prepare a fresh assay buffer containing 20 µM luminol and 10 µg/mL HRP in sterile water.
-
Prepare treatment solutions by diluting this compound, flg22, and spermidine to their final desired concentrations in the assay buffer. Remember to include a solvent control (e.g., 0.1% DMSO).
-
-
Measurement:
-
Carefully transfer one leaf disc to each well of the 96-well white microplate containing 50 µL of sterile water.
-
Add 50 µL of the appropriate treatment solution to each well. This will contain the luminol, HRP, and the specific concentrations of flg22, spermidine, and this compound (or controls).
-
Immediately place the plate in a luminometer and measure luminescence over a period of 60-90 minutes, with readings taken every 1-2 minutes.
-
Controls to Include:
-
Negative Control: Assay buffer with solvent.
-
flg22 Control: Assay buffer with flg22 and solvent.
-
Spermidine + flg22 Control: Assay buffer with spermidine, flg22, and solvent.
-
This compound Control: Assay buffer with this compound and solvent (to check for any direct effect on basal ROS).
-
This compound + flg22 Control: Assay buffer with this compound, flg22, and solvent (to confirm this compound does not directly inhibit the flg22-induced ROS burst).
Protocol 2: this compound Inhibition of Callose Deposition
This protocol describes the staining and quantification of callose deposition in Arabidopsis thaliana leaves following treatment with this compound and an elicitor.
Materials:
-
This compound solution
-
Elicitor solution (e.g., flg22 or a bacterial suspension)
-
Ethanol (95%)
-
Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.0)
-
Glycerol (50%)
-
Fluorescence microscope with a DAPI filter set
Methodology:
-
Plant Treatment:
-
Infiltrate fully expanded leaves of 4-5 week old Arabidopsis thaliana with the this compound solution or a solvent control.
-
After a pre-incubation period (e.g., 1-2 hours), infiltrate the same leaves with the elicitor solution.
-
Incubate the plants for 12-16 hours under normal growth conditions.
-
-
Sample Preparation:
-
Excise the infiltrated leaves and clear the chlorophyll by incubating in 95% ethanol until the tissue is colorless. This may take 24-48 hours with several changes of ethanol.
-
Rehydrate the leaves in 50% ethanol for 30 minutes, followed by sterile water for 30 minutes.
-
-
Staining:
-
Incubate the leaves in the aniline blue staining solution for 1-2 hours in the dark.
-
-
Microscopy and Quantification:
-
Mount the stained leaves in 50% glycerol on a microscope slide.
-
Visualize the callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a DAPI filter.
-
Capture images from multiple, randomly selected areas of each leaf.
-
Quantify the number and/or area of callose deposits using image analysis software.
-
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for testing this compound's inhibitory effects.
This compound in the Plant Immune Signaling Pathway
Caption: this compound's position in the plant immune signaling pathway.
Troubleshooting Logic for this compound Assays
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Phevamine A and ROS Burst Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Phevamine A inactivity in reactive oxygen species (ROS) burst assays. The following information provides detailed troubleshooting steps, experimental protocols, and explanations of the underlying biological mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound showing no inhibitory activity in my ROS burst assay?
A1: The most common reason for observing inactivity is a misunderstanding of this compound's specific mechanism of action. This compound is not a general ROS scavenger or a direct inhibitor of the ROS-producing enzyme NADPH oxidase. Instead, it acts by specifically suppressing the potentiation of the ROS burst that is caused by polyamines like spermidine or L-arginine.[1][2][3]
Troubleshooting Steps:
-
Confirm Assay Composition: Your experiment must include three key components:
-
An elicitor to trigger the initial ROS burst (e.g., flg22).
-
A potentiating agent (e.g., spermidine or L-arginine).
-
This compound. If the potentiating agent is missing, this compound will have no effect to suppress, and your assay will correctly show it as "inactive."[3]
-
-
Review Controls:
-
Negative Control (Baseline): Leaf discs in buffer/water. This should produce a minimal signal.
-
Elicitor Control: Leaf discs + elicitor (e.g., flg22). This should produce a standard ROS burst.
-
Potentiation Control (Positive Control): Leaf discs + elicitor + potentiating agent (e.g., spermidine). This should show a significantly higher ROS burst compared to the elicitor-only control.
-
Test Condition: Leaf discs + elicitor + potentiating agent + this compound. This should show a reduced ROS burst compared to the potentiation control.
-
If your potentiation control does not show a stronger signal than the elicitor control, the issue lies with the potentiation part of the assay, not this compound.
Q2: My positive control (elicitor + potentiator) isn't working. What could be wrong?
A2: If the combination of your elicitor and potentiating agent does not produce a robust ROS signal, the issue lies within the general assay setup.
Troubleshooting Steps:
-
Reagent Integrity:
-
Elicitor (e.g., flg22): Ensure it is from a reliable source, has been stored correctly, and is used at an appropriate concentration (see Table 1). Prepare fresh dilutions for each experiment.
-
Luminol/L-012: These reagents are light-sensitive and have a limited shelf life. Store them in the dark and at the recommended temperature.[4] Suboptimal pH can also drastically reduce the chemiluminescence signal.[5][6]
-
Horseradish Peroxidase (HRP): HRP is an enzyme and can lose activity if not stored properly (typically at -20°C).
-
-
Plant Material Health: The physiological state of the plant tissue is critical.
-
Equipment Check:
-
Ensure your luminometer or plate reader is set to the correct parameters for chemiluminescence detection and that its sensitivity is appropriate.[8]
-
Q3: What are the optimal concentrations for the reagents in the assay?
A3: Concentrations can vary slightly between plant species (Arabidopsis thaliana vs. Nicotiana benthamiana), but the literature provides a well-established range.
Data Presentation: Recommended Reagent Concentrations
| Reagent | Organism | Typical Concentration | Reference |
| flg22 (Elicitor) | N. benthamiana | 10 - 50 nM | [3] |
| A. thaliana | 100 nM - 1 µM | [9] | |
| Spermidine (Potentiator) | N. benthamiana / A. thaliana | 300 - 400 µM | [3] |
| L-arginine (Potentiator) | N. benthamiana / A. thaliana | 300 - 400 µM | [3][10] |
| This compound | N. benthamiana / A. thaliana | 300 - 400 µM | [3] |
| Luminol (L-012) | General Plant Assays | 100 µM | [4] |
| HRP | General Plant Assays | 10 µg/mL | [4] |
Q4: Could there be an issue with my this compound stock solution?
A4: Yes, improper handling of the compound can lead to apparent inactivity.
Troubleshooting Steps:
-
Solubility: this compound is soluble in DMSO.[11] Ensure the compound is fully dissolved before adding it to your aqueous assay buffer. A common practice is to make a concentrated stock (e.g., 10-100 mM) in 100% DMSO and then dilute it to the final working concentration.
-
Stability and Storage: The compound should be stored dry, dark, and at -20°C for long-term storage (months to years).[11] For short-term use, 0-4°C is acceptable.[11] Avoid repeated freeze-thaw cycles. If the compound has been stored improperly, it may have degraded.
-
DMSO Control: High concentrations of DMSO can affect biological systems. Include a vehicle control in your experiment (i.e., elicitor + potentiator + the same amount of DMSO used for the this compound condition) to ensure the solvent itself is not causing inhibition.
Visual Guides and Protocols
This compound Mechanism of Action
The diagram below illustrates the signaling pathway. The bacterial flagellin peptide (flg22) is recognized by the FLS2 receptor, triggering a signaling cascade that activates the NADPH oxidase RBOHD. RBOHD produces superoxide (O₂⁻), which is converted to H₂O₂. Spermidine potentiates this ROS burst. This compound specifically blocks this potentiation step.
Caption: Signaling pathway for this compound-mediated suppression of ROS burst potentiation.
Troubleshooting Decision Tree
Use this flowchart to diagnose the cause of this compound inactivity in your experiment.
Caption: Troubleshooting flowchart for inactive this compound in ROS burst assays.
Experimental Protocols
Detailed Protocol: Luminol-Based ROS Burst Assay
This protocol is adapted from standard methods used for measuring PAMP-triggered ROS production in plant leaf discs.[4][8]
Materials:
-
4- to 5-week-old N. benthamiana or A. thaliana plants.
-
4 mm biopsy punch or cork borer.
-
96-well white luminometer plates.
-
Deionized water.
-
Assay Buffer: 20 mM HEPES, pH 7.5.
-
Reagents: Luminol (L-012), Horseradish Peroxidase (HRP), flg22, Spermidine, this compound.
-
Microplate luminometer.
Procedure:
Day 1: Preparation of Plant Material
-
Select healthy, fully expanded leaves.
-
Use a 4 mm biopsy punch to cut leaf discs, avoiding the mid-vein.
-
Float the leaf discs, adaxial side up, in a petri dish or a 96-well plate containing sterile deionized water.
-
Cover the plate/dish and incubate overnight at room temperature in the dark to allow wound-related ROS to subside.
Day 2: Assay Execution
-
Prepare Master Mixes (in Assay Buffer, protect from light):
-
Detection Mix (2X): 200 µM Luminol, 20 µg/mL HRP.
-
Treatment Mixes (2X): Prepare separate 2X solutions for each condition. For example:
-
Potentiation Control: 100 nM flg22 + 800 µM Spermidine.
-
This compound Test: 100 nM flg22 + 800 µM Spermidine + 800 µM this compound.
-
Elicitor Control: 100 nM flg22.
-
Negative Control: Assay buffer only.
-
-
-
Assay Setup:
-
Using a multichannel pipette, carefully remove the water from the wells containing the leaf discs.
-
Add 50 µL of the 2X Detection Mix to each well.
-
Let the plate incubate for 5-10 minutes.
-
-
Initiate the Reaction:
-
Place the 96-well plate into the microplate luminometer.
-
Set the measurement parameters: read luminescence every 1-2 minutes for a total of 40-60 minutes.
-
Initiate the reading, and after the first baseline measurement, pause and add 50 µL of the appropriate 2X Treatment Mix to each well.
-
Immediately resume the measurement.
-
-
Data Analysis:
-
The luminometer will output data as Relative Light Units (RLU).
-
Subtract the baseline RLU value from all subsequent readings for each well.
-
Plot RLU vs. Time for each condition.
-
Compare the peak or total luminescence between your control and test conditions.
-
Experimental Workflow Diagram
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Detection of Oxidative Burst upon Activation of Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. labs.bio.unc.edu [labs.bio.unc.edu]
- 11. medkoo.com [medkoo.com]
How to prevent degradation of Phevamine A during purification.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Phevamine A during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
This compound is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. It is composed of L-phenylalanine, L-valine, and a modified spermidine, making it a highly polar molecule.[1][2] Its structure contains multiple amine groups and peptide-like amide bonds, which are susceptible to degradation under certain conditions, such as extreme pH and temperature. The high polarity of this compound also presents challenges for standard purification techniques.[1]
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes amide bonds and polyamine moieties, the primary potential degradation pathways for this compound are:
-
Hydrolysis: The amide bonds in this compound can be susceptible to acid or base-catalyzed hydrolysis, leading to the cleavage of the molecule.[3]
-
Oxidation: The amine groups, particularly in the spermidine moiety, can be prone to oxidation, which can alter the structure and activity of the molecule.[4]
-
Deamidation: Although less common than in proteins, deamidation of any potential glutamine or asparagine precursors or related impurities could occur.
Q3: At what stages of purification is this compound most susceptible to degradation?
This compound is vulnerable to degradation throughout the purification process. Key stages to monitor closely include:
-
Extraction: The initial extraction from bacterial culture can expose the molecule to endogenous enzymes and varying pH levels.
-
Chromatography: During column chromatography, prolonged exposure to the stationary phase (e.g., silica gel) or mobile phase at non-optimal pH can cause degradation.[5]
-
Solvent Evaporation: High temperatures used during solvent removal can accelerate degradation.
-
Storage: Improper storage of purified this compound, such as exposure to light or non-optimal temperatures, can lead to degradation over time.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after purification | Degradation during extraction: Lysis of bacterial cells can release enzymes that may degrade this compound. | Work at low temperatures (4°C) during extraction. Consider adding protease inhibitors to the extraction buffer. |
| Degradation on chromatography column: The stationary phase (e.g., acidic silica gel) may be causing hydrolysis. | Use a neutral or basic stationary phase like alumina.[3] Alternatively, consider reverse-phase chromatography with a suitable column for polar compounds (e.g., C18 with an aqueous mobile phase, or HILIC).[7][8] | |
| Hydrolysis due to mobile phase pH: Acidic or basic conditions in the mobile phase can cleave amide bonds. | Buffer the mobile phase to a neutral pH (around 7.0-7.5). The original biosynthesis protocol uses HEPES buffer at pH 7.5.[1] | |
| Multiple peaks or peak tailing during HPLC analysis | On-column degradation: this compound may be degrading during the HPLC run, leading to the appearance of degradation products. | Optimize HPLC conditions: use a shorter run time, ensure the mobile phase is freshly prepared and degassed, and check for column contamination. |
| Presence of closely related impurities or isomers: The presence of Phevamine B or other structural analogs can lead to co-elution or closely spaced peaks. | Improve separation by adjusting the mobile phase composition, gradient, or switching to a different column chemistry (e.g., HILIC for better separation of polar compounds).[8] | |
| Loss of biological activity of purified this compound | Oxidation: Exposure to air and light can lead to oxidation of the amine groups. | Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Store purified this compound under an inert atmosphere and protect from light. |
| Freeze-thaw cycles: Repeated freezing and thawing of this compound solutions can lead to degradation. | Aliquot the purified this compound into single-use vials before freezing to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Recommended Purification Workflow for this compound
This workflow is based on the published in vitro biosynthesis and purification protocol, with additional recommendations to minimize degradation.[1]
Caption: Recommended workflow for this compound purification.
Detailed HPLC Purification Protocol
The original study utilized one round of preparative HPLC followed by two rounds of analytical HPLC.[1]
Table 1: Recommended HPLC Conditions for this compound Purification
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, ≥10 µm particle size | C18, ≤5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid (or buffered to pH 7.0-7.5) | Water with 0.1% formic acid (or buffered to pH 7.0-7.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation of this compound from major contaminants | Optimized for high-resolution separation of this compound and isomers |
| Flow Rate | Dependent on column diameter | Typically 0.5 - 1.5 mL/min |
| Detection | UV (e.g., 214 nm, 254 nm) | UV (e.g., 214 nm, 254 nm) |
| Temperature | Ambient (or controlled at 20-25°C) | Ambient (or controlled at 20-25°C) |
Note: The use of formic acid is common in HPLC but creates an acidic environment. If degradation is observed, it is highly recommended to switch to a buffered mobile phase at a neutral pH.
This compound Degradation Prevention: A Logical Approach
The following diagram illustrates the logical steps to troubleshoot and prevent this compound degradation.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
Troubleshooting contamination in Phevamine A biosynthetic reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during Phevamine A biosynthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a virulence factor produced by some plant pathogenic bacteria, such as Pseudomonas syringae.[1][2][3] It is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][3][4][5] Its biosynthesis is encoded by the hsv (hrp-associated systemic virulence) operon, which includes three key enzymes: HsvA (an amidinotransferase) and HsvB and HsvC (ATP-grasp enzymes).[4][6]
Q2: What are the common signs of contamination in my this compound biosynthetic reaction?
Common indicators of contamination include:
-
Unexpected changes in the pH of the culture medium.[7]
-
Visible turbidity or changes in the color of the medium not associated with the growth of the production strain.[7][8]
-
Abnormal growth rates of the production organism, either too fast or too slow.[7]
-
The presence of unexpected peaks during analytical procedures like HPLC or LC-MS analysis of the product.
-
Lower than expected yields of this compound.
-
Unusual odors emanating from the fermentation vessel.[9]
Q3: What are the most likely sources of contamination in my fermentation?
Contamination in biosynthetic reactions can arise from several sources:
-
Inoculum: The initial seed culture may be contaminated.[8]
-
Raw Materials: Media components, water, or precursors may not be sterile.[10]
-
Equipment: Improperly sterilized bioreactors, tubing, or probes can introduce contaminants.[11][12]
-
Environment: Airborne microbes can enter the system through faulty seals or during sampling.[7][10]
-
Operator Error: Non-aseptic techniques during inoculation, sampling, or media addition can introduce contaminants.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unknown Peaks in HPLC/LC-MS
If you are experiencing low yields of this compound and observing unidentified peaks in your analytical chromatograms, it is likely due to microbial contamination or the presence of chemical impurities.
Troubleshooting Steps:
-
Microbial Contamination Check:
-
Plate a sample of your culture on a general-purpose nutrient agar and observe for the growth of colonies with different morphologies than your production strain.
-
Perform microscopy to visually inspect for contaminating microorganisms such as cocci, bacilli, or filamentous fungi.[8]
-
-
Chemical Impurity Analysis:
-
Review the quality of your starting materials (L-phenylalanine, L-valine, spermidine, and media components) for potential contaminants.
-
Analyze your purified product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to identify the chemical structure of the impurities.[13]
-
Corrective Actions:
-
If microbial contamination is confirmed, discard the culture and thoroughly clean and sterilize your bioreactor and all associated equipment.[7]
-
Use fresh, high-purity starting materials and filter-sterilize all media and precursor solutions.
-
Review and reinforce aseptic techniques for all personnel.[7]
Issue 2: Drastic pH Drop and Foul Odor from the Bioreactor
A significant drop in pH and the presence of unpleasant odors are strong indicators of bacterial contamination, often by lactic acid bacteria or acetic acid bacteria.[14][15]
Troubleshooting Steps:
-
Identify the Contaminant:
-
Isolate the contaminating organism by plating on selective media.
-
Perform Gram staining and basic biochemical tests to identify the type of bacteria. Lactic acid bacteria are typically Gram-positive rods or cocci.[14]
-
-
Review Process Parameters:
Corrective Actions:
-
Implement a more stringent cleaning and sterilization protocol for your bioreactor.
-
Consider using an antibiotic in your medium that targets the identified contaminant but does not affect your production strain.
-
Ensure a positive pressure is maintained within the bioreactor to prevent the ingress of airborne contaminants.[11]
Data Presentation
Table 1: Common Microbial Contaminants and Their Impact
| Contaminant Type | Examples | Typical Impact on this compound Synthesis |
| Bacteria | Lactobacillus spp., Acetobacter spp., Bacillus spp. | Competition for nutrients, production of organic acids (lactic, acetic) leading to pH drop, potential degradation of this compound.[14][15] |
| Yeast | Candida spp., Pichia spp., Dekkera spp. | Competition for nutrients, production of ethanol and other secondary metabolites that may interfere with downstream processing.[9][16] |
| Mold | Aspergillus spp., Penicillium spp. | Mycelial growth can increase viscosity and block filters; production of mycotoxins and other interfering compounds.[9] |
Table 2: Troubleshooting Guide for Contamination Based on Analytical Data
| Observation | Potential Cause | Recommended Analytical Action |
| Unexpected peaks in HPLC-UV | Side products from contaminating microbes, degradation products. | Collect fractions and analyze by LC-MS/MS and NMR for structural elucidation.[13] |
| Broad, unresolved peaks in chromatogram | High molecular weight contaminants (e.g., proteins from lysed cells). | Use size-exclusion chromatography (SEC) to separate high molecular weight species. |
| Presence of known common contaminants (e.g., plasticizers) | Leaching from plastic components (tubing, bags). | Run a blank extraction of all plastic components and analyze by GC-MS.[17] |
Experimental Protocols
Protocol 1: Aseptic Sampling from a Bioreactor
-
Ensure the sampling port is clean and free of any visible residue.
-
Sterilize the sampling port with steam or by wiping with 70% ethanol.
-
If using a syringe, use a new sterile syringe and needle for each sample.
-
Slowly withdraw the desired volume of culture.
-
Immediately transfer the sample to a sterile container.
-
Re-sterilize the sampling port after sample collection.
Protocol 2: In Vitro Biosynthesis of this compound
This protocol is based on the in vitro reconstitution of the this compound biosynthetic pathway.[4][18]
-
Enzyme Expression and Purification: Overexpress HsvA, HsvB, and HsvC enzymes in E. coli and purify them using affinity chromatography.
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, combine the following in a suitable buffer (e.g., HEPES buffer, pH 7.5):
-
Purified HsvA, HsvB, and HsvC enzymes
-
L-phenylalanine
-
L-valine
-
Spermidine
-
ATP
-
MgCl₂
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-37°C) for a specified period (e.g., 4-12 hours).
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Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of methanol.
-
Analysis: Centrifuge the quenched reaction to pellet the enzymes and analyze the supernatant for this compound production using HPLC or LC-MS.
Visualizations
Caption: Biosynthetic pathway of this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.bio.unc.edu [labs.bio.unc.edu]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 9. Common Microbial Contamination in Large-Scale Fermenters | Meckey [meckey.com]
- 10. Microbial Contamination: Understanding the Risks and How to Prevent Them - Sensient BioNutrients [sensientbionutrients.com]
- 11. Troubleshooting Bacterial Contamination in Bioreactors - The Windshire Group [windshire.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. ethanolproducer.com [ethanolproducer.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
How to increase the efficiency of Phevamine A heterologous production.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Phevamine A heterologous production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic pathway?
A1: this compound is a small-molecule virulence factor produced by some plant pathogenic bacteria, such as Pseudomonas syringae. It is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1] The biosynthesis of this compound is encoded by the hsv operon, which consists of three genes:
-
hsvA : Encodes a putative amidinotransferase.
-
hsvB and hsvC : Encode putative ATP-grasp type enzymes.
The expression of the hsv operon is regulated by the alternative sigma factor HrpL.[1][2]
Q2: Which heterologous hosts are suitable for this compound production?
A2: Escherichia coli and Pseudomonas fluorescens have been successfully used for the heterologous expression of the this compound biosynthetic gene cluster.[1] E. coli is a common choice due to its well-characterized genetics and rapid growth.[3] P. fluorescens can be a suitable alternative, particularly as it is a closer relative to the native producers.
Q3: What are the key precursors for this compound biosynthesis?
A3: The key precursors for this compound biosynthesis are L-phenylalanine, L-valine, and spermidine. Ensuring an adequate supply of these precursors in the heterologous host is critical for efficient production.
Q4: How can I monitor this compound production?
A4: this compound production can be monitored using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze the culture supernatant extracts.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the heterologous production of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound production | Inefficient transcription of the hsv operon: The native HrpL promoter might not be efficiently recognized by the host's RNA polymerase. | Promoter Engineering: Replace the native promoter with a strong, well-characterized promoter suitable for the chosen heterologous host (e.g., T7 promoter in E. coli BL21(DE3)). Alternatively, co-express the sigma factor HrpL to enhance the recognition of its native promoter.[4][5] |
| Codon usage mismatch: The codon usage of the hsv genes may not be optimal for the heterologous host, leading to poor translation. | Codon Optimization: Synthesize the hsv genes with codons optimized for the expression host (e.g., E. coli K12). | |
| Limited precursor supply: Insufficient intracellular pools of L-phenylalanine, L-valine, or spermidine can be a major bottleneck. | Metabolic Engineering: Engineer the host to overproduce the limiting precursors. This can involve overexpressing key enzymes in the respective biosynthetic pathways or knocking out competing pathways. For spermidine, overexpression of genes like speB (agmatinase) and speE (spermidine synthase) can be beneficial.[6] Supplementing the culture medium with the precursors can also be a straightforward approach. | |
| Accumulation of pathway intermediates | Imbalance in enzyme expression: The expression levels of HsvA, HsvB, and HsvC may not be balanced, leading to the accumulation of intermediates. | Refactor the gene cluster: Express the three genes under the control of individual promoters of varying strengths to fine-tune their expression levels. Using a ribosome binding site (RBS) library for each gene can also help in optimizing the protein expression ratio. |
| Toxicity of this compound or intermediates to the host | High intracellular concentration: High-level production of this compound or its intermediates might be toxic to the host cells, inhibiting growth and further production. | Use of inducible promoters: Employ inducible promoters to decouple the growth phase from the production phase. This allows the cells to reach a high density before inducing the expression of the biosynthetic pathway.[7] Consider adding an efflux pump to the expression system to export the product out of the cell. |
| Inconsistent production yields between batches | Variability in fermentation conditions: Inconsistent fermentation parameters such as pH, temperature, aeration, and nutrient levels can lead to variable yields. | Optimize and control fermentation conditions: Systematically optimize fermentation parameters using methods like one-factor-at-a-time or response surface methodology. Maintain tight control over these parameters in a bioreactor for consistent production. |
Experimental Protocols
Protocol 1: Heterologous Expression of the hsv Operon in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize the hsvA, hsvB, and hsvC genes with codon optimization for E. coli.
-
Clone the synthesized genes into an expression vector (e.g., pET-28a(+)) under the control of a strong inducible promoter (e.g., T7 promoter). The genes can be cloned as an operon or as individual units.
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility and product formation.
-
-
Metabolite Extraction and Analysis:
-
Centrifuge the culture at 4,000 x g for 15 minutes to separate the cells from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate or a chloroform-methanol mixture.[1]
-
Evaporate the organic solvent and resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-HRMS analysis.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from precursors.
General Workflow for Increasing this compound Production
Caption: A systematic workflow for optimizing this compound production.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Continuing Development of E. coli as a Heterologous Host for Complex Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of promoters recognized by HrpL, an alternative sigma-factor protein from Pantoea agglomerans pv. gypsophilae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Efficient production of spermidine from Bacillus amyloliquefaciens by enhancing synthesis pathway, blocking degradation pathway and increasing precursor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avoiding off-target effects of Phevamine A in cellular assays.
Welcome to the technical support center for Phevamine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to help mitigate potential confounding effects.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable inhibition of the ROS burst by this compound. | Incorrect Assay Conditions: The potentiation of the reactive oxygen species (ROS) burst by spermidine or L-arginine may not be optimal. | Ensure that spermidine or L-arginine is included in the assay to potentiate the flg22-induced ROS burst, as this compound's inhibitory effect is on this potentiation.[1][2] |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions, typically at -20°C. Prepare fresh working solutions for each experiment. | |
| Inactive this compound Analog: A structurally related but inactive analog (e.g., prephevamine) might be used. | Confirm the identity and purity of the this compound being used. Note that prephevamine does not consistently suppress the arginine-mediated potentiation of the flg22-induced ROS burst.[1] | |
| High variability in ROS burst measurements between replicates. | Uneven Leaf Disk Size or Health: Inconsistent leaf tissue can lead to variable responses. | Use a cork borer to obtain uniformly sized leaf disks from healthy, mature leaves of similar age. |
| Inconsistent Reagent Addition: The timing and concentration of flg22, spermidine/L-arginine, and this compound are critical. | Use a multichannel pipette for simultaneous addition of reagents to all wells. Ensure thorough mixing. | |
| Observed cellular phenotype is not consistent with ROS burst inhibition. | Confounding Cellular Responses: The observed phenotype may be due to an effect of this compound on a different signaling pathway. | This compound has been shown to act downstream of the Ca2+ burst in the MAMP-triggered immunity pathway.[1] Consider assays that measure other downstream events, such as callose deposition or defense gene expression, to confirm the specificity of the effect.[1] |
| Indirect Effects: The phenotype could be an indirect consequence of modulating the plant's immune response. | Correlate the timing of the observed phenotype with the timing of ROS burst inhibition. A direct effect should have a temporal relationship. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule virulence factor produced by phytopathogenic bacteria, such as Pseudomonas syringae.[1][2][3][4] Its primary mechanism of action is the suppression of plant immune responses.[1][2][3] Specifically, it inhibits the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), like the bacterial flagellin peptide flg22.[1][2] This potentiation of the ROS burst is mediated by polyamines like spermidine and L-arginine.[1][2]
Q2: What is the known target of this compound?
A2: The direct molecular target of this compound in plant cells has not been definitively identified. However, experimental evidence suggests that it acts downstream of the Ca2+ burst in the MAMP-triggered immunity signaling pathway.[1]
Q3: Are there known off-target effects of this compound?
A3: Currently, there is no published information on the off-target effects of this compound in mammalian or other non-plant systems. In the context of its known biological activity in plants, it is important to distinguish its effects from those of other bacterial virulence factors. For example, its precursor, prephevamine, does not consistently inhibit the arginine-potentiated ROS burst, indicating a degree of specificity for the this compound structure.[1]
Q4: What are the recommended cellular assays to study this compound activity?
A4: The most common and direct assay is the flg22-induced ROS burst potentiation assay in leaf disks from Nicotiana benthamiana or Arabidopsis thaliana.[1] This assay measures the luminescent output from the oxidation of luminol in the presence of horseradish peroxidase, which is proportional to the amount of ROS produced. Other assays to assess the downstream effects of this compound on plant immunity include callose deposition assays and cell death assays .[1]
Q5: How can I be sure that the observed effects in my assay are specific to this compound's intended activity?
A5: To ensure specificity, consider the following controls:
-
Use an inactive analog: As a negative control, use a structurally similar but inactive molecule, such as prephevamine, to demonstrate that the observed effect is not due to a general property of the chemical scaffold.[1]
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Perform dose-response experiments: A specific effect should exhibit a clear dose-dependent relationship.
-
Conduct washout experiments: If the binding of this compound to its target is reversible, washing the cells or tissue after treatment should lead to a recovery of the potentiated ROS response.
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Use genetic controls: If a putative target of this compound is identified, using knockout or knockdown plant lines for that target should abolish the effect of this compound.
Experimental Protocols
Flg22-Induced ROS Burst Potentiation Assay
This protocol is adapted from studies on this compound's effect on MAMP-triggered immunity.[1]
Materials:
-
Leaf disks (e.g., from Nicotiana benthamiana or Arabidopsis thaliana)
-
Water (for floating leaf disks overnight)
-
Assay buffer: 20 mM HEPES, pH 7.5
-
Luminol solution
-
Horseradish peroxidase (HRP) solution
-
flg22 peptide solution
-
Spermidine or L-arginine solution
-
This compound solution
-
96-well white microplate
-
Plate luminometer
Procedure:
-
Excise leaf disks using a cork borer and float them in water overnight in the dark.
-
On the day of the assay, replace the water with assay buffer.
-
Prepare the assay solution containing luminol and HRP in the assay buffer.
-
Add the assay solution to the wells of the 96-well plate.
-
Carefully place one leaf disk into each well.
-
Add the treatment solutions:
-
Control: Assay buffer only
-
This compound control: this compound solution
-
Potentiation control: Spermidine or L-arginine solution
-
Test condition: this compound and spermidine/L-arginine solutions
-
-
Incubate the plate for 10 minutes.
-
Add the flg22 peptide solution to all wells to elicit the ROS burst.
-
Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 30-60 minutes.
Data Analysis:
-
Plot luminescence (Relative Light Units, RLU) versus time for each condition.
-
Calculate the total ROS production by integrating the area under the curve.
-
Compare the total ROS production in the presence and absence of this compound to determine its inhibitory effect on the potentiated ROS burst.
Visualizations
Caption: this compound's mechanism of action in the plant immune signaling pathway.
References
Technical Support Center: Optimizing Phevamine A Infiltration in Leaf Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the infiltration of Phevamine A into leaf tissue for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. Its primary known mechanism of action is the suppression of plant immune responses. Specifically, it inhibits the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin epitope flg22. This inhibitory effect is particularly pronounced on the ROS burst that is enhanced by the presence of polyamines like spermidine and L-arginine.[1][2] this compound acts downstream of the initial calcium ion (Ca2+) influx that is also triggered by MAMP recognition.[1]
Q2: What are the common methods for infiltrating this compound into leaf tissue?
A2: The most common and effective methods for introducing aqueous solutions into the intercellular spaces of leaf tissue are syringe infiltration and vacuum infiltration.[3]
-
Syringe Infiltration: This technique uses a needleless syringe to gently force the this compound solution into the leaf apoplast through stomata on the abaxial (lower) leaf surface.[4] It is a simple and rapid method suitable for infiltrating small areas of a leaf or for testing multiple conditions on a single leaf.
-
Vacuum Infiltration: This method involves submerging the entire plant or detached leaves in the this compound solution within a vacuum chamber. The application and subsequent release of a vacuum force the solution into the leaf tissue.[3] This technique is more suitable for treating whole plants or a large number of leaves uniformly.
Q3: What is a suitable starting concentration for this compound in infiltration experiments?
A3: Based on published studies, effective concentrations of this compound for suppressing the spermidine-potentiated ROS burst in Nicotiana benthamiana and Arabidopsis thaliana are in the micromolar range. Experiments have successfully used concentrations of 300 µM and 400 µM.[1] The optimal concentration for your specific experimental system may need to be determined empirically.
Q4: What is a recommended infiltration buffer for this compound?
A4: A commonly used and effective infiltration buffer for various leaf infiltration assays consists of MES (2-(N-morpholino)ethanesulfonic acid) buffer and magnesium chloride (MgCl₂). A typical composition is 10 mM MES and 10 mM MgCl₂, with the pH adjusted to 5.6.[5][6] this compound is reported to be soluble in DMSO, so a stock solution in DMSO can be diluted into the aqueous infiltration buffer.[7] It is crucial to include a vehicle control (infiltration buffer with the same concentration of DMSO) in your experiments.
Q5: Should I use a surfactant in my this compound infiltration solution?
A5: The use of a non-ionic surfactant, such as Silwet L-77 or Tween-20, can improve the efficiency of leaf infiltration by reducing the surface tension of the solution, allowing for better spread and penetration into the leaf tissue.[8] However, high concentrations of surfactants can cause phytotoxicity.[8] A low concentration, such as 0.01% to 0.05% (v/v), is a good starting point. The necessity and optimal concentration of a surfactant may depend on the plant species and leaf characteristics.
Troubleshooting Guides
This section addresses specific issues that may arise during the infiltration of this compound into leaf tissue.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Difficulty Infiltrating the Leaf (Solution Doesn't Enter) | 1. Stomata are closed: Plants may close their stomata in response to darkness, water stress, or other environmental cues. 2. High surface tension of the infiltration solution: The solution may not be able to effectively enter the small stomatal pores. 3. Incorrect syringe technique: Applying too much or too little pressure, or not having a good seal against the leaf surface. 4. Plant species or leaf age: Some plant species have waxy cuticles or dense trichomes that make infiltration difficult. Older leaves can also be more resistant to infiltration. | 1. Optimize plant conditions: Infiltrate plants during the day when stomata are typically open. Ensure plants are well-watered prior to the experiment. 2. Add a surfactant: Include a low concentration of a non-ionic surfactant like Silwet L-77 (e.g., 0.01-0.05%) in your infiltration buffer to reduce surface tension.[8] 3. Refine your technique: Use a 1 mL needleless syringe and apply gentle, steady pressure to the abaxial (underside) of the leaf. Support the leaf with a gloved finger on the opposite side.[4] 4. Select appropriate leaves: Use young, fully expanded leaves for infiltration, as they are generally more receptive. |
| Inconsistent Results or High Variability | 1. Uneven infiltration: The this compound solution may not be distributed evenly throughout the infiltrated area. 2. Variation in leaf age and condition: Different leaves on the same plant or on different plants can respond differently. 3. Inaccurate this compound concentration: Issues with dissolving or diluting the this compound stock solution. 4. Environmental fluctuations: Changes in light, temperature, or humidity can affect the plant's physiological response. | 1. Practice infiltration technique: Aim for a uniform "water-soaked" appearance throughout the desired area. For whole-leaf studies, vacuum infiltration may provide more consistency. 2. Standardize leaf selection: Use leaves of a consistent age and position on the plant for all replicates and treatments. 3. Ensure proper solution preparation: Confirm that this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the infiltration buffer. Vortex the final solution before use. 4. Control environmental conditions: Conduct experiments in a controlled growth chamber with consistent light, temperature, and humidity. |
| Leaf Damage or Necrosis After Infiltration | 1. High concentration of this compound or solvent: The compound or the solvent (e.g., DMSO) may be phytotoxic at the concentration used. 2. High surfactant concentration: Surfactants can damage cell membranes at higher concentrations.[8] 3. Physical damage from the syringe: Excessive pressure during syringe infiltration can crush leaf cells.[9] 4. Contamination of the infiltration solution: Bacterial or fungal contamination can lead to cell death. | 1. Perform a dose-response experiment: Test a range of this compound and DMSO concentrations to find the highest non-toxic dose. Always include a vehicle control. 2. Optimize surfactant concentration: Titrate the surfactant concentration to the lowest effective level. 3. Gentle infiltration: Apply just enough pressure to allow the solution to enter the leaf without causing visible damage.[10] 4. Use sterile techniques: Prepare the infiltration buffer with sterile water and filter-sterilize the final solution if possible. |
| No Observable Effect of this compound | 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. 2. Degradation of this compound: The compound may be unstable in the infiltration buffer or under the experimental conditions. 3. Incorrect timing of the assay: The biological process being measured may occur on a different timescale than when the measurements are taken. 4. Experimental system is not sensitive to this compound's effects: The chosen plant species or the specific immune response being measured may not be affected by this compound. | 1. Increase this compound concentration: Try a higher concentration within a reasonable range (e.g., up to 500 µM). 2. Check compound stability: this compound is stable for several weeks when stored properly (dry, dark, 0-4°C for short term).[7] Prepare fresh infiltration solutions for each experiment. 3. Optimize the time course: Conduct a time-course experiment to determine the optimal time point for observing the effect of this compound. 4. Confirm the positive control: Ensure that the immune response you are trying to inhibit (e.g., spermidine-potentiated ROS burst) is robust and reproducible in your system. |
Data Summary
Table 1: Recommended Starting Concentrations for Infiltration Solutions
| Component | Recommended Concentration | Notes |
| This compound | 300 - 400 µM | Effective range for inhibiting spermidine-potentiated ROS burst in N. benthamiana and A. thaliana.[1] |
| MES Buffer (pH 5.6) | 10 mM | Provides buffering capacity for the infiltration solution.[5][6] |
| MgCl₂ | 10 mM | Helps to maintain cell viability during infiltration.[5][6] |
| DMSO | < 1% (v/v) | As a solvent for this compound. The final concentration should be kept low to minimize phytotoxicity. |
| Non-ionic Surfactant (e.g., Silwet L-77) | 0.01 - 0.05% (v/v) | Optional, to improve infiltration efficiency. |
Experimental Protocols
Protocol 1: Preparation of this compound Infiltration Solution
-
Prepare the Infiltration Buffer:
-
Dissolve MES hydrate and MgCl₂ in sterile, nuclease-free water to a final concentration of 10 mM each.
-
Adjust the pH of the buffer to 5.6 using KOH.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Prepare the this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 40 mM). Store this stock at -20°C for long-term storage.
-
-
Prepare the Final Infiltration Solution:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution into the infiltration buffer to achieve the desired final concentration (e.g., for a 400 µM final concentration from a 40 mM stock, dilute 1:100).
-
If using a surfactant, add it to the final solution at the desired concentration (e.g., add 1 µL of 10% Silwet L-77 to 10 mL of solution for a final concentration of 0.01%).
-
Prepare a vehicle control solution containing the same final concentration of DMSO and surfactant (if used) in the infiltration buffer.
-
Vortex all solutions gently before use.
-
Protocol 2: Syringe Infiltration of this compound into Nicotiana benthamiana Leaves
-
Plant Preparation:
-
Use healthy, well-watered N. benthamiana plants that are 4-6 weeks old.
-
Select young, fully expanded leaves for infiltration.
-
-
Infiltration Procedure:
-
Draw the this compound solution (or vehicle control) into a 1 mL needleless syringe.
-
Gently support the selected leaf with a gloved finger on the adaxial (top) side.
-
Press the tip of the syringe against the abaxial (bottom) side of the leaf, creating a gentle seal.
-
Slowly and steadily depress the plunger to infiltrate the solution into the leaf's intercellular space. A dark, "water-soaked" area will appear as the solution enters the leaf.
-
Infiltrate the desired area of the leaf, avoiding the midrib.
-
Use a marker to circle the infiltrated area for later identification.
-
-
Post-Infiltration:
-
Keep the plants in a controlled environment under normal growth conditions for the duration of the experiment.
-
Proceed with your downstream assays (e.g., ROS burst measurement, gene expression analysis) at the predetermined time points.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the polyamine-potentiated ROS burst in plant immunity.
Experimental Workflow for this compound Infiltration
Caption: Workflow for this compound leaf infiltration and subsequent analysis.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common infiltration issues.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 6. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Non-transgenic Gene Modulation via Spray Delivery of Nucleic Acid/Peptide Complexes into Plant Nuclei and Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phevamine A and Phaseolotoxin: Mode of Action and Experimental Insights
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms of two bacterial virulence factors.
This guide provides a comprehensive comparison of the modes of action of Phevamine A and phaseolotoxin, two small molecules produced by phytopathogenic bacteria that manipulate host plant physiology. While both contribute to bacterial virulence, their underlying mechanisms are fundamentally different. This compound modulates plant immune signaling by suppressing the reactive oxygen species (ROS) burst, whereas phaseolotoxin acts as a potent enzyme inhibitor, disrupting amino acid metabolism. This document outlines their distinct biochemical targets, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their signaling pathways.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Phaseolotoxin |
| Primary Target | Plant Immune Signaling | Amino Acid Biosynthesis |
| Molecular Action | Suppresses potentiation of flg22-induced ROS burst by spermidine and L-arginine[1][2] | Competitive inhibitor of Ornithine Carbamoyltransferase (OCTase)[3][4] and inhibitor of Ornithine Decarboxylase (ODC)[3] |
| Biochemical Consequence | Dampens a key plant defense response | Depletion of L-arginine and disruption of polyamine biosynthesis[3][5] |
| Symptomology | Promotes bacterial growth by suppressing host immunity[1] | Chlorosis (yellowing of leaves) due to arginine deficiency[3][5] |
Quantitative Comparison of Inhibitory Activity
Quantitative data is crucial for understanding the potency and specificity of these molecules. The following tables summarize the available data on their inhibitory activities.
Table 1: this compound - Suppression of Spermidine-Potentiated ROS Burst
| Plant Species | This compound Concentration (µM) | Spermidine Concentration (µM) | flg22 Concentration (nM) | Observation |
| Nicotiana benthamiana | 400 | 400 | 50 | Suppressed spermidine potentiation of ROS burst[1] |
| Nicotiana benthamiana | 300 | 300 | 10 | Suppressed spermidine potentiation of ROS burst[1] |
Further research is needed to establish a full dose-response curve and determine the IC50 value for this compound's inhibitory effect.
Table 2: Phaseolotoxin - Inhibition of Ornithine Carbamoyltransferase (OCTase)
| Enzyme Source | Inhibitor | Apparent Ki (µM) | Apparent K'i (µM) | Notes |
| Escherichia coli W | Phaseolotoxin | 0.2 | 10 | Mixed kinetics with respect to carbamoyl phosphate[6] |
| Escherichia coli W | Phaseolotoxin | 0.9 | - | Noncompetitive inhibition with respect to ornithine[6] |
| Pseudomonas syringae pv. phaseolicola | Phaseolotoxin | - | - | Produces a phaseolotoxin-insensitive OCTase, conferring self-resistance[7][8] |
| Pseudomonas syringae pv. syringae W50 | Phaseolotoxin | - | - | Possesses a phaseolotoxin-sensitive OCTase[9][10] |
| Phaseolus vulgaris (Bean) | Phaseolotoxin | - | - | OCTase is inhibited, leading to ornithine accumulation and chlorosis[5] |
The active form of phaseolotoxin in planta is Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (PSorn or octicidine), which acts as an irreversible inhibitor of OCTase.[3][11]
Signaling and Metabolic Pathways
The distinct modes of action of this compound and phaseolotoxin are best understood by visualizing their impact on host cellular pathways.
This compound: Suppression of PAMP-Triggered Immunity
This compound interferes with a key component of the plant's innate immune system, known as PAMP-Triggered Immunity (PTI). Specifically, it targets the amplification of the reactive oxygen species (ROS) burst that is potentiated by polyamines like spermidine and the amino acid L-arginine. This ROS burst is a rapid defense response triggered by the recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin peptide flg22.
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phaseolotoxin: Environmental Conditions and Regulatory Mechanisms Involved in Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Phaseolotoxin on the Synthesis of Arginine and Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of ornithine transcarbamoylase from Escherichia coli W by phaseolotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ornithine carbamoyltransferase genes and phaseolotoxin immunity in Pseudomonas syringae pv. phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phaseolotoxin-insensitive ornithine carbamoyltransferase of Pseudomonas syringae pv. phaseolicola: basis for immunity to phaseolotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ornithine carbamoyltransferase from Pseudomonas syringae pv. syringae W50 by phaseolotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ornithine carbamoyltransferase from Pseudomonas syringae pv. syringae W50 by phaseolotoxin | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Phevamine A and Insect Polyamine Toxins: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison between Phevamine A, a bacterial virulence factor, and a class of well-characterized insect polyamine toxins. By presenting key structural features, biological activities, and the underlying experimental methodologies, this document aims to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and plant-pathogen interactions.
Structural Comparison
This compound and insect polyamine toxins, while both belonging to the broad class of polyamine-containing natural products, exhibit distinct structural architectures that underpin their different biological activities. This compound, produced by the plant pathogen Pseudomonas syringae, is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3][4] In contrast, insect polyamine toxins, such as argiotoxin from spiders and philanthotoxin from wasps, typically feature a polyamine backbone linked to an amino acid and a lipophilic aromatic acyl head group.[2][5]
Table 1: Structural Features of this compound and Representative Insect Polyamine Toxins
| Feature | This compound | Argiotoxin-636 | Philanthotoxin-433 (PhTX-433) | Joro Spider Toxin (JSTX-3) |
| Core Polyamine | Modified Spermidine | Polyamine chain with arginine | Thermospermine | Polyamine chain |
| Amino Acid(s) | L-Phenylalanine, L-Valine | Asparagine, Arginine | Tyrosine | Asparagine |
| Acyl/Aromatic Group | Not explicitly an acyl head group | 2,4-dihydroxyphenylacetic acid | Butyryl group | 2,4-dihydroxyphenylacetic acid |
| Molecular Formula | C22H39N7O2 | C29H52N10O6 | C23H41N5O3 | C27H47N7O6 |
| Molecular Weight | 433.6 g/mol | 636.8 g/mol | 431.6 g/mol | 565.7 g/mol |
Biological Activity and Mechanism of Action
The divergent structures of this compound and insect polyamine toxins are reflected in their distinct biological targets and mechanisms of action. This compound acts as a virulence factor by suppressing the plant's innate immune response, specifically by inhibiting the pathogen-associated molecular pattern (PAMP)-induced reactive oxygen species (ROS) burst.[1][3][6] Insect polyamine toxins, on the other hand, are potent neurotoxins that primarily target ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) in their prey, acting as channel blockers.[2][5][7]
Table 2: Comparison of Biological Activity
| Toxin | Primary Target | Documented Effect | Quantitative Data (IC50) |
| This compound | Plant Immune System (likely NADPH oxidase or a related component) | Suppression of flg22-induced ROS burst in Arabidopsis thaliana and Nicotiana benthamiana.[1][3][6] | Not reported in the form of IC50. Activity is demonstrated by a reduction in luminol-based chemiluminescence. |
| Argiotoxin-636 | Ionotropic Glutamate Receptors (NMDA, AMPA) | Non-selective open-channel blocker.[5] | ~74 nM on rat GluN1/2A receptors.[1] |
| Philanthotoxin-343 (PhTX-343, a synthetic analog of PhTX-433) | Nicotinic Acetylcholine Receptors (nAChRs), NMDA Receptors, AMPA Receptors | Non-competitive open-channel blocker.[8][9] | nAChRs (α3β4): 12 nM.[9][10] NMDA Receptors: 2.01 µM.[8] AMPA Receptors: 0.46 µM.[8] |
| Joro Spider Toxin (JSTX-3) | AMPA Receptors | Use- and voltage-dependent open-channel blocker of Ca2+-permeable AMPA receptors.[11] | 56 nM on kainate-induced currents in type II neurons at -60 mV.[11] |
Experimental Protocols
The distinct biological activities of this compound and insect polyamine toxins necessitate different experimental approaches for their characterization.
Luminol-Based Reactive Oxygen Species (ROS) Burst Assay for this compound
This assay is used to quantify the production of ROS in plant tissues in response to immune elicitors and the inhibitory effect of this compound.
Principle: The assay measures the chemiluminescence produced upon the oxidation of luminol by ROS, a reaction catalyzed by horseradish peroxidase (HRP). The intensity of the emitted light is proportional to the amount of ROS produced.[12][13][14][15][16]
Detailed Protocol (adapted for Arabidopsis thaliana leaf discs):
-
Plant Material: Leaf discs (4 mm diameter) are collected from 4-5 week old Arabidopsis thaliana plants.[14]
-
Overnight Incubation: The leaf discs are floated on sterile distilled water in a 96-well plate and incubated overnight in the dark to reduce wound-induced ROS.[14]
-
Assay Solution: A reaction solution is prepared containing 100 µM luminol and 10 µg/mL HRP in water.[14]
-
Elicitation and Treatment: The water is removed from the wells and replaced with the assay solution containing the immune elicitor (e.g., 100 nM flg22) and the desired concentration of this compound or a control solvent.
-
Measurement: Chemiluminescence is immediately measured using a microplate luminometer. Readings are typically taken every 2 minutes for a duration of 40-60 minutes.[14]
-
Data Analysis: The data is plotted as relative light units (RLU) over time to visualize the ROS burst kinetics. The total ROS production can be calculated as the area under the curve.
Two-Electrode Voltage Clamp (TEVC) for Insect Polyamine Toxins
TEVC is a powerful electrophysiological technique to study the effect of ion channel blockers on receptors expressed in Xenopus laevis oocytes.
Principle: Two microelectrodes are inserted into a single oocyte. One electrode measures the membrane potential, while the other injects the current necessary to "clamp" the membrane potential at a desired holding value. This allows for the direct measurement of the ionic current flowing through the expressed ion channels in response to agonist application, and the blocking effect of the toxin.[17][18][19][20]
Detailed Protocol (for iGluR or nAChR expressed in Xenopus oocytes):
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired receptor (e.g., specific iGluR or nAChR subunits) and incubated for 2-3 days to allow for receptor expression.[18]
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Electrode Impalement: Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.[10][17]
-
Agonist and Toxin Application: The agonist (e.g., glutamate for iGluRs or acetylcholine for nAChRs) is applied to elicit an inward current. Once a stable response is obtained, the agonist is co-applied with varying concentrations of the polyamine toxin.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the concentration-dependent inhibition by the toxin. IC50 values are calculated by fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and mechanisms of action for this compound and insect polyamine toxins.
This compound's Suppression of Plant Immune Signaling
Caption: this compound inhibits the plant immune response by suppressing the NADPH oxidase-mediated ROS burst.
Insect Polyamine Toxin Blockade of an Ionotropic Glutamate Receptor
Caption: Insect polyamine toxins block the pore of open ionotropic glutamate receptors, preventing ion influx.
References
- 1. argiotoxin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Targeting ionotropic receptors with polyamine-containing toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 18. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 20. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Phevamine A vs. Coronatine: A Comparative Analysis of Immune Suppression in Plants
For Immediate Release
[City, State] – [Date] – In the intricate battle between plants and pathogenic bacteria, the deployment of small molecule virulence factors is a key strategy for pathogens to overcome host defenses. Among these, Phevamine A and Coronatine, both produced by pathovars of Pseudomonas syringae, are prominent examples of natural products that suppress plant immunity. This guide provides a detailed comparison of their mechanisms of action, efficacy as documented in scientific literature, and the experimental protocols used to evaluate their immunosuppressive effects. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds.
Executive Summary
This compound and Coronatine employ distinct strategies to undermine the plant immune system. This compound acts by dampening the potentiation of the host's oxidative burst, a rapid defense response. In contrast, Coronatine functions as a molecular mimic of the plant hormone jasmonic acid-isoleucine, thereby hijacking the host's hormonal signaling pathways to suppress defenses. While both molecules are effective virulence factors, a direct quantitative comparison of their efficacy is not available in the current scientific literature. This guide presents the available data on their individual activities to offer a comprehensive overview for the research community.
Mechanisms of Action
This compound: Targeting the Oxidative Burst
This compound is a virulence factor that consists of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3] Its primary mechanism of immune suppression involves interfering with an early event in plant defense: the generation of reactive oxygen species (ROS), also known as the oxidative burst. Specifically, this compound suppresses the potentiation of the ROS burst that is induced by microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22, when in the presence of spermidine and L-arginine.[1][2][3] This suppression of a key defense signaling component allows the bacteria to establish infection more effectively. Beyond this early intervention, this compound has also been shown to suppress later immune responses, including the deposition of callose to reinforce the cell wall and the induction of cell death.[1]
Coronatine: A Hormonal Mimic
Coronatine is a polyketide phytotoxin composed of coronafacic acid (CFA) and coronamic acid (CMA).[4] Its primary mode of action is to function as a structural and functional mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-L-isoleucine (JA-Ile).[4][5] By mimicking JA-Ile, coronatine binds to the COI1-JAZ co-receptor complex, which is the plant's receptor for jasmonates.[4] This activation of the JA signaling pathway leads to the suppression of salicylic acid (SA)-dependent defenses, which are crucial for resistance against biotrophic and hemibiotrophic pathogens like P. syringae.[4][5] This antagonistic crosstalk between the JA and SA pathways is a key mechanism of coronatine's virulence function. Additionally, coronatine contributes to pathogenesis by promoting the reopening of stomata, which facilitates bacterial entry into the plant leaf, and by suppressing cell wall-based defenses.[5][6] Some studies also suggest that coronatine may have COI1-independent functions in suppressing plant immunity.[7][8]
Quantitative Data on Immunosuppressive Activity
Table 1: Effect of this compound on Plant Immune Responses
| Immune Response Metric | Plant System | This compound Concentration | Observed Effect | Reference |
| flg22-induced ROS burst (potentiated by spermidine) | N. benthamiana | 400 µM | Suppression of the potentiated ROS burst | [1] |
| flg22-induced ROS burst (potentiated by spermidine) | A. thaliana | 400 µM | Suppression of the potentiated ROS burst | [1] |
| Callose deposition (induced by P. syringae PtoD28EΔhsv) | A. thaliana | Not applicable (complementation) | Complementation of the hsv mutant restored suppression of callose deposition to wild-type levels. | |
| Bacterial growth (P. syringae Pto-Cor⁻Δhsv) | A. thaliana | Not applicable (mutant analysis) | Deletion of the hsv operon (this compound biosynthesis) in a coronatine-deficient background resulted in significantly reduced bacterial growth. | [1] |
Table 2: Effect of Coronatine on Plant Immune Responses
| Immune Response Metric | Plant System | Coronatine Concentration | Observed Effect | Reference |
| Stomatal aperture (closure induced by ABA) | A. thaliana | 1.56 µM | Inhibition of ABA-induced stomatal closure. | [6] |
| Stomatal aperture (closure induced by flg22) | A. thaliana | 1.56 µM | Inhibition of flg22-induced stomatal closure. | [6] |
| Guard cell ROS production (induced by ABA or flg22) | A. thaliana | 1.56 µM | Inhibition of NADPH oxidase-dependent ROS production in guard cells. | [6] |
| Callose deposition (induced by P. syringae PtoΔCEL cor⁻) | A. thaliana | 0.3 - 30 µM | Dose-dependent suppression of callose deposition. | [7] |
| Bacterial growth (P. syringae PtoΔCEL cor⁻) | A. thaliana | Not applicable (mutant analysis) | A coronatine-deficient mutant showed reduced growth in salicylic acid signaling-deficient plants. | [7] |
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol is adapted from studies on this compound's effect on the MAMP-induced ROS burst.
Protocol:
-
Plant Material: Leaf discs (e.g., 4 mm diameter) are collected from mature leaves of Nicotiana benthamiana or Arabidopsis thaliana.
-
Incubation: The leaf discs are floated on sterile water in a 96-well plate and incubated overnight in the dark to reduce wounding-induced ROS.
-
Treatment Solution: A solution is prepared containing a chemiluminescent substrate (e.g., luminol), horseradish peroxidase, the MAMP elicitor (e.g., 50 nM flg22), a potentiating agent (e.g., 400 µM spermidine or L-arginine), and the test compound (e.g., 400 µM this compound) or a control.
-
Measurement: The water is removed from the wells and the treatment solution is added. Chemiluminescence is immediately measured over time using a plate reader luminometer.
-
Data Analysis: The total photon count over the measurement period is integrated to quantify the ROS burst.
Callose Deposition Assay
This protocol is a generalized method for visualizing and quantifying callose deposits in response to bacterial infection or elicitor treatment.[1][9][10]
Protocol:
-
Infiltration: Leaves of 3- to 5-week-old Arabidopsis thaliana plants are infiltrated with a bacterial suspension (e.g., P. syringae at an OD₆₀₀ of 0.2 in 10 mM MgCl₂) or an elicitor solution.
-
Incubation: Plants are incubated for a defined period (e.g., 20 hours) to allow for the immune response to occur.
-
Clearing: The infiltrated leaves are harvested and placed in a clearing solution (e.g., 96% ethanol) and incubated overnight at 37°C to remove chlorophyll.
-
Staining: The cleared leaves are washed with water and then stained with a solution of 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5) for approximately 4 hours at room temperature.
-
Visualization: The stained leaves are mounted on a microscope slide in the staining solution. Callose deposits are visualized as bright fluorescent spots under UV epifluorescence microscopy.
-
Quantification: The number of callose deposits per field of view is counted, or the fluorescent area is quantified using image analysis software.
Bacterial Growth Assay
This assay measures the extent to which a virulence factor, or its absence, affects the proliferation of bacteria within the plant tissue.[1][5]
Protocol:
-
Inoculation: Plants are inoculated with a bacterial suspension of a known concentration (e.g., 1 x 10⁵ CFU/mL) either by infiltration into the leaf apoplast or by dip-inoculation of whole seedlings.
-
Incubation: The inoculated plants are maintained under controlled growth conditions for a period of time (e.g., 3 days).
-
Sampling: Leaf discs of a defined area are collected from the inoculated leaves.
-
Homogenization: The leaf discs are surface-sterilized and then homogenized in a known volume of a sterile buffer (e.g., 10 mM MgCl₂).
-
Plating: The homogenate is serially diluted and plated on appropriate growth media.
-
Quantification: After incubation, the number of colony-forming units (CFU) is counted, and the bacterial population is expressed as CFU per unit of leaf area or weight.
Conclusion
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronatine promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Coronatine Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production [frontiersin.org]
- 7. The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual function of coronatine as a bacterial virulence factor against plants: possible COI1–JAZ-independent role - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 10. goldbio.com [goldbio.com]
Validating the Role of Phevamine A in Pseudomonas syringae Pathovars: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phevamine A, a small-molecule virulence factor, across different pathovars of the phytopathogen Pseudomonas syringae. The information is compiled from genomic surveys and detailed functional analyses to offer insights into its role in bacterial pathogenesis.
Introduction to this compound
This compound is a virulence factor produced by various Pseudomonas syringae pathovars that enhances bacterial infection by suppressing the host plant's immune responses.[1] Synthesized by enzymes encoded by the hrp-associated systemic virulence (hsv) operon, this compound's primary known function is to dampen the production of reactive oxygen species (ROS) and prevent the deposition of callose, two key defense mechanisms in plants.[2] Its chemical structure consists of L-phenylalanine, L-valine, and a modified spermidine.[3] The hsv operon's expression is controlled by the sigma factor HrpL, a key regulator of many virulence factors in P. syringae.[3]
Comparative Analysis: this compound and Functional Alternatives
Direct experimental validation comparing the quantitative contribution of this compound to virulence across multiple P. syringae pathovars is not extensively documented in current literature. However, a comparative understanding can be derived from genomic distribution data and by contrasting its function with other virulence factors that have similar targets.
Genomic analysis of 292 P. syringae genomes reveals that the hsv operon is present in approximately 37% of strains, making it the most widely distributed among six major small-molecule biosynthetic clusters analyzed.[2] Its prevalence suggests a significant role in the pathogenicity of a large subset of this species complex.
The most notable comparison is with phaseolotoxin , another small-molecule toxin. Genomic data shows a strong anticorrelation between the presence of the hsv operon and the genes for phaseolotoxin biosynthesis, suggesting they are functionally redundant.[2] This is particularly evident in closely related strains of P. syringae pv. actinidiae. While both molecules interfere with the plant's polyamine and arginine-related defense pathways, they do so via different mechanisms:
-
This compound: Suppresses the potentiation effect of spermidine and L-arginine on the flagellin-induced ROS burst. It essentially blocks the signaling capacity of these molecules.[3]
-
Phaseolotoxin: Directly inhibits the synthesis of L-arginine and polyamines in the plant.[2]
This functional convergence on the same host pathway from two distinct molecular starting points highlights the importance of disrupting polyamine-related defenses for successful P. syringae infection.
Data Presentation: Distribution of hsv Operon and Other Toxins
The following table summarizes the distribution of the hsv operon compared to other major toxin biosynthetic gene clusters across 292 sequenced P. syringae genomes.
| Virulence Factor Gene Cluster | Number of Genomes Present In | Percentage of Genomes (%) | Co-occurrence with hsv |
| This compound (hsv) | 107 | ~37% | N/A |
| Phaseolotoxin | Not specified | Not specified | Rarely co-occurs |
| Coronatine | Not specified | Not specified | Rarely co-occurs |
| Mangotoxin | Not specified | Not specified | Rarely co-occurs |
| Syringolin | Not specified | Not specified | Rarely co-occurs |
| Tabtoxin | Not specified | Not specified | Rarely co-occurs |
Data sourced from O'Neill et al., 2018.[2] The study notes that the hsv operon rarely co-occurs with any of the other listed small-molecule biosynthetic clusters.
Performance Data in P. syringae pv. tomato DC3000
The following quantitative data is derived from studies on P. syringae pv. tomato DC3000 (Pto) and its interaction with Arabidopsis thaliana.
| Experiment | Bacterial Strain | Result | Interpretation |
| Bacterial Growth in Planta | Pto-Cor- | ~5 x 106 CFU/mg | Wild-type virulence (without coronatine) |
| Pto-Cor- Δhsv | ~5 x 105 CFU/mg | ~10-fold reduction in bacterial growth | |
| Callose Deposition | PtoD28E (induces defense) | ~150 deposits/field | Basal defense response |
| PtoD28E Δhsv | ~250 deposits/field | Increased callose deposition (defense suppression lost) | |
| Pf0-1+T3SS | High callose deposition | Defense triggered by Type III Secretion System | |
| Pf0-1+T3SS + hsv | Low callose deposition | hsv operon suppresses T3SS-induced callose |
CFU: Colony-Forming Units. Data adapted from O'Neill et al., 2018.[4]
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound acts within the plant's Pattern-Triggered Immunity (PTI) pathway. When a plant cell's receptors (e.g., FLS2) recognize a bacterial pattern like flagellin (flg22), a signaling cascade is initiated, leading to a ROS burst. This response is potentiated by the presence of polyamines and arginine. This compound intervenes by suppressing this potentiation, thereby weakening a key early defense response.
Caption: this compound suppresses plant immunity by inhibiting ROS burst potentiation.
Experimental Workflow: Validating hsv Operon Function
This workflow outlines the key steps to validate the function of the hsv operon in any given P. syringae pathovar.
Caption: Workflow for assessing the virulence contribution of the hsv operon.
Experimental Protocols
Bacterial Growth Assay in Arabidopsis thaliana
Objective: To quantify the in planta proliferation of P. syringae strains.
Methodology:
-
Grow A. thaliana plants for 4-5 weeks under controlled conditions (e.g., 12-hour light/dark cycle, 22°C).
-
Prepare bacterial inoculums by growing P. syringae strains (wild-type, Δhsv mutant, complemented strain) in King's B medium to an optical density at 600 nm (OD600) of 0.8.
-
Pellet the cells by centrifugation, wash twice with 10 mM MgSO4, and resuspend in 10 mM MgSO4 to a final concentration of 1 x 105 CFU/mL.
-
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needless syringe.
-
At 3-4 days post-inoculation, collect leaf discs of a known area (e.g., 0.5 cm2) from the infiltrated zones.
-
Homogenize the leaf discs in 10 mM MgSO4.
-
Perform serial dilutions of the homogenate and plate on King's B agar with appropriate antibiotics.
-
Incubate plates at 28°C for 48 hours and count the colonies to determine the CFU per unit of leaf area.
ROS Burst Assay
Objective: To measure the suppression of MAMP-induced ROS production.
Methodology:
-
Excise leaf discs (e.g., 4 mm diameter) from 4-5 week old A. thaliana or Nicotiana benthamiana plants.
-
Float the leaf discs in sterile water overnight in a 96-well white plate to allow wound responses to subside.
-
Replace the water with an assay solution containing luminol (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/mL).
-
Add the treatment solutions:
-
Control: Water
-
Elicitor: flg22 peptide (e.g., 100 nM)
-
Test: flg22 + spermidine (e.g., 1 mM)
-
Inhibition: flg22 + spermidine + purified this compound (at desired concentration)
-
-
Immediately measure luminescence using a plate reader continuously for 30-60 minutes.
-
Integrate the total luminescence over the measurement period to quantify the ROS burst.
Callose Deposition Assay
Objective: To visualize and quantify the suppression of callose deposition at infection sites.
Methodology:
-
Infiltrate plant leaves with bacterial suspensions (e.g., 1 x 107 CFU/mL) as described for the growth assay.
-
After 12-24 hours, excise the infiltrated leaves and clear the chlorophyll by incubating in an ethanol:acetic acid (3:1) solution, followed by 70% ethanol.
-
Wash the leaves with water and then equilibrate in a 150 mM K2HPO4 buffer (pH 9.5).
-
Stain the leaves overnight in the dark with 0.01% (w/v) aniline blue in the K2HPO4 buffer.
-
Mount the stained leaves on a microscope slide in 50% glycerol.
-
Visualize callose deposits (bright yellow-green fluorescing spots) using an epifluorescence microscope with a UV filter.
-
Capture images from multiple fields of view and quantify the number of deposits per unit area using image analysis software.
References
Phevamine A and Phevamine B: A Comparative Analysis of Bioactivity in Plant Immune Suppression
A detailed examination of the differential roles of Phevamine A and Phevamine B in the modulation of plant defense mechanisms, supported by experimental data and pathway analysis.
Introduction
This compound and Phevamine B are small molecules produced by the phytopathogen Pseudomonas syringae.[1][2] this compound has been identified as a virulence factor that actively suppresses the plant's innate immune system, thereby promoting bacterial growth and infection.[1][3] Structurally, this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[2][4] Phevamine B, a related compound, incorporates an additional phenylalanine residue.[5] While both molecules originate from the same biosynthetic pathway, their bioactivities diverge significantly, with this compound being the primary physiologically relevant molecule in plant-pathogen interactions.[5] This guide provides a comparative analysis of the bioactivity of this compound and Phevamine B, presenting key experimental findings and elucidating their mechanisms of action.
Comparative Bioactivity Data
Experimental evidence demonstrates a clear distinction in the ability of this compound and Phevamine B to suppress plant immune responses. The primary assay used to evaluate their activity is the measurement of reactive oxygen species (ROS) burst in plant leaf tissue upon stimulation with flagellin 22 (flg22), a well-characterized microbe-associated molecular pattern (MAMP). The potentiation of this ROS burst by spermidine is a key aspect of the plant's defense signaling, and it is this potentiation that this compound targets.
| Compound | Bioactivity | Plant Species | Experimental Concentration | Reference |
| This compound | Suppresses spermidine- and arginine-potentiated, flg22-induced ROS burst.[5] | Nicotiana benthamiana, Arabidopsis thaliana | 300 µM | [5] |
| Phevamine B | Does not suppress spermidine-potentiated, flg22-induced ROS burst.[5] | Nicotiana benthamiana | 300 µM | [5] |
| Prephevamine | Suppresses spermidine-potentiated, flg22-induced ROS burst. | Nicotiana benthamiana | 300 µM | [5] |
It is noteworthy that Phevamine B was not detected in the culture extracts of P. syringae pv. tomato DC3000, suggesting it may not be a naturally produced, physiologically relevant molecule in the context of plant infection.[5] Its formation was observed in vitro and during heterologous expression, likely due to overexpression of the biosynthetic enzyme HsvB.[5]
Mechanism of Action: Suppression of Plant Defenses
This compound acts as a virulence factor by interfering with a specific branch of the plant's MAMP-triggered immunity (MTI). The recognition of MAMPs like flg22 by plant cell surface receptors initiates a signaling cascade that includes a rapid burst of ROS. This ROS burst can be potentiated by polyamines such as spermidine and the amino acid L-arginine. This compound specifically suppresses this potentiation effect, thereby dampening the overall immune response and facilitating bacterial colonization.[1][2] In contrast, Phevamine B lacks this suppressive activity.[5]
The following diagram illustrates the signaling pathway and the differential effects of this compound and B.
Caption: Signaling pathway of MAMP-induced ROS burst and its modulation by Phevamines.
Experimental Protocols
The key experiment for assessing the bioactivity of this compound and B is the ROS burst assay in plant leaf discs.
Reactive Oxygen Species (ROS) Burst Assay
Objective: To measure the production of ROS in response to flg22 and to determine the effect of this compound and B on the spermidine- or arginine-potentiated ROS burst.
Materials:
-
Nicotiana benthamiana or Arabidopsis thaliana plants (4-6 weeks old)
-
Flg22 peptide (10 nM final concentration)
-
This compound (300 µM final concentration)
-
Phevamine B (300 µM final concentration)
-
Spermidine or L-arginine (300 µM final concentration)
-
Luminol (for chemiluminescence detection)
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Luminometer
Procedure:
-
Leaf discs are excised from mature plant leaves using a cork borer and floated overnight in sterile water in a 96-well plate to minimize wounding response.
-
The water is replaced with the assay solution containing luminol and HRP.
-
The compounds to be tested (this compound, Phevamine B, spermidine/arginine) are added to the respective wells.
-
The plate is incubated for a short period to allow for compound uptake.
-
The reaction is initiated by the addition of flg22 to all wells.
-
Chemiluminescence is measured immediately and continuously for a period of 30-60 minutes using a luminometer.
-
The total photon count over the measurement period is integrated to quantify the ROS burst.
-
Data is typically presented as the mean total relative light units (RLU) ± standard error.
The following diagram outlines the experimental workflow for the ROS burst assay.
Caption: Workflow for the flg22-induced ROS burst assay in plant leaf discs.
Conclusion
The comparative analysis of this compound and Phevamine B reveals a clear functional divergence despite their structural similarities. This compound is a potent suppressor of a specific component of the plant's MAMP-triggered immunity, namely the spermidine- and arginine-potentiated ROS burst. This activity contributes to its role as a virulence factor in Pseudomonas syringae. In contrast, Phevamine B does not exhibit this suppressive activity and is not considered a physiologically relevant molecule in the context of plant infection. This distinction underscores the high degree of specificity in the molecular interactions that govern plant-pathogen relationships and highlights this compound as a key player in bacterial pathogenesis. Future research may focus on identifying the precise molecular target of this compound within the plant cell to further elucidate its mechanism of action.
References
Cross-Species Activity of Phevamine A: A Comparative Analysis in Dicotyledonous Plant Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of Phevamine A, a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby facilitating bacterial proliferation.[1][2][3][4] This document summarizes the available experimental data on its efficacy in different plant families, details the experimental protocols for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams.
Comparative Efficacy of this compound
This compound has demonstrated significant biological activity in suppressing key plant defense responses across different plant families, primarily investigated in Arabidopsis thaliana (family Brassicaceae) and Nicotiana benthamiana (family Solanaceae).[1] Its primary mode of action is the inhibition of the potentiation of the reactive oxygen species (ROS) burst, a critical early event in plant immunity, which is triggered by microbe-associated molecular patterns (MAMPs) like flg22.[1][2]
The following table summarizes the quantitative data on the inhibitory effect of this compound on the flg22-induced ROS burst potentiated by spermidine and L-arginine in these two species.
| Plant Species | Family | Treatment | Potentiator | Inhibition of Potentiated ROS Burst (%) | Reference |
| Arabidopsis thaliana | Brassicaceae | This compound | L-arginine | Significant Suppression | O'Neill et al., 2018 |
| Nicotiana benthamiana | Solanaceae | This compound | Spermidine | Consistent Suppression | |
| Nicotiana benthamiana | Solanaceae | This compound | L-arginine | Suppression |
Note: The original study by O'Neill et al. (2018) demonstrated a consistent and significant suppression of the potentiated ROS burst by this compound, though specific percentage inhibition values were not explicitly stated in the main text. The effect was graphically represented as a clear reduction in the ROS peak.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the cross-species activity of this compound.
Reactive Oxygen Species (ROS) Burst Assay
This assay quantifies the production of ROS in plant leaf tissue in response to MAMPs and evaluates the inhibitory effect of this compound.
-
Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana plants.
-
Pre-incubation: The leaf discs are floated abaxial side up in a 96-well white plate containing 100 µL of sterile water and incubated overnight at room temperature.
-
Treatment Application: The water is replaced with a solution containing 20 µM L-012 (a luminol-based chemiluminescent probe), 2 µg/mL horseradish peroxidase, and the treatment compounds (e.g., 100 nM flg22, 50 µM spermidine/L-arginine, and varying concentrations of this compound).
-
Luminescence Measurement: Chemiluminescence is immediately measured using a plate reader for a duration of 60-90 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: The total luminescence over the measurement period is integrated to quantify the total ROS production. The inhibitory effect of this compound is calculated by comparing the ROS production in the presence of the potentiator and this compound to the ROS production with the potentiator alone.
In Planta Bacterial Growth Assay
This assay assesses the effect of this compound on the proliferation of pathogenic bacteria within the plant tissue.
-
Bacterial Culture: Pseudomonas syringae pv. tomato DC3000 (Pto DC3000) strains (wild-type and mutants deficient in this compound production) are grown to a concentration of 1 x 10^5 CFU/mL in 10 mM MgCl2.
-
Plant Infiltration: The bacterial suspension is infiltrated into the leaves of 4- to 5-week-old plants using a needleless syringe.
-
Incubation: The infiltrated plants are incubated under standard growth conditions (e.g., 22°C, 12-hour light/12-hour dark cycle) for 3 to 4 days.
-
Bacterial Titer Determination: Leaf discs are collected from the infiltrated areas, homogenized in 10 mM MgCl2, and the resulting suspension is serially diluted and plated on appropriate growth media.
-
Data Analysis: The number of bacterial colonies is counted after incubation to determine the bacterial titer (CFU/cm^2 of leaf tissue). The virulence contribution of this compound is determined by comparing the growth of the wild-type bacteria to that of the this compound-deficient mutant.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-species activity and the proposed signaling pathway of this compound.
Caption: Experimental workflow for testing the cross-species activity of this compound.
Caption: Proposed signaling pathway interference by this compound.
References
Phevamine A: A Virulence Factor, Not a Siderophore in Iron Uptake
Phevamine A, a small molecule produced by phytopathogenic bacteria such as Pseudomonas syringae, functions as a virulence factor that suppresses plant immune responses. Contrary to the iron-scavenging role of siderophores, experimental evidence demonstrates that this compound does not bind ferric iron and therefore does not act as a siderophore in iron uptake. This guide provides a comparative analysis of this compound and established siderophores, supported by experimental data and methodologies, to clarify their distinct biological roles.
Executive Summary
This compound's primary role is to enhance bacterial virulence by dampening the plant's defense mechanisms, specifically by inhibiting the potentiation of the reactive oxygen species (ROS) burst that is a key component of the plant's immune response.[1][2] In contrast, siderophores are high-affinity iron chelators secreted by microorganisms to sequester iron from the environment, a crucial process for their survival and growth. A direct experimental test using the Chrome Azurol S (CAS) assay, a standard method for detecting siderophores, revealed no significant binding of this compound to ferric iron.[3] This finding strongly indicates that this compound is not involved in iron acquisition.
Comparison of this compound and Siderophores
The following table summarizes the key differences between this compound and representative siderophores, Enterobactin and Pyoverdine.
| Feature | This compound | Enterobactin | Pyoverdine |
| Primary Function | Suppression of host plant immunity[1][2] | Iron acquisition[4][5][6][7][8] | Iron acquisition, virulence factor[9][10][11][12] |
| Mechanism of Action | Inhibits spermidine and L-arginine potentiation of ROS burst[1][3] | High-affinity chelation of ferric iron (Fe³⁺)[4][5][7] | High-affinity chelation and transport of ferric iron[9][10][12] |
| Iron Binding (Fe³⁺) | No significant binding observed in CAS assay[3] | Extremely high affinity (K_f ≈ 10⁵² M⁻¹)[5] | Very high affinity (K_f ≈ 10³² M⁻¹)[10] |
| Producing Organisms | Pseudomonas syringae and other phytopathogens[1][2] | Gram-negative bacteria (e.g., E. coli, Salmonella)[5][7] | Pseudomonas species[9][10] |
Experimental Evidence
Chrome Azurol S (CAS) Assay for Siderophore Detection
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[13] It relies on the principle of competition for iron between the siderophore and the CAS dye complex. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore with a high affinity for iron is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.[13][14]
Experimental Protocol: Chrome Azurol S (CAS) Agar Plate Assay
This protocol is adapted from the method described by Schwyn and Neilands (1987).
-
Preparation of CAS Agar:
-
Prepare a basal agar medium (e.g., LB agar) and autoclave.
-
Separately, prepare the CAS reagent by mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a fresh solution of FeCl₃.[15]
-
Aseptically add the CAS reagent to the cooled basal agar medium (to approximately 50°C) and pour into petri plates.[15]
-
-
Inoculation:
-
Inoculate the CAS agar plates with the bacterial strain to be tested. This can be done by spotting a liquid culture or streaking a single colony.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.
-
-
Observation:
-
The production of siderophores is indicated by the formation of a yellow to orange halo around the bacterial growth against the blue background of the agar.[16]
-
Results for this compound:
When this compound was tested using a CAS assay, no significant binding to ferric iron was observed.[3] This lack of a color change indicates that this compound does not chelate iron and therefore does not function as a siderophore.
Signaling Pathways and Mechanisms
The functional differences between this compound and siderophores are rooted in their distinct molecular interactions and the cellular pathways they modulate.
This compound's Role in Suppressing Plant Immunity
This compound acts on the plant's defense signaling pathway. When a plant recognizes a pathogen, it triggers an immune response that includes a rapid production of reactive oxygen species (ROS), often referred to as the "oxidative burst." This ROS burst is a key defense mechanism. This compound interferes with this process by suppressing the potentiation of the ROS burst that is mediated by polyamines like spermidine and L-arginine.[1][3]
References
- 1. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterobactin - Wikipedia [en.wikipedia.org]
- 6. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 7. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enterobactin: an archetype for microbial iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyoverdine - Wikipedia [en.wikipedia.org]
- 10. The biosynthesis of pyoverdines [microbialcell.com]
- 11. Pyoverdine, the Major Siderophore in Pseudomonas aeruginosa, Evades NGAL Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyoverdine, a siderophore from Pseudomonas aeruginosa, translocates into C. elegans, removes iron, and activates a distinct host response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Siderophore Detection assay [protocols.io]
- 16. tsijournals.com [tsijournals.com]
Unmasking the Molecular Sabotage: A Comparative Guide to Phevamine A's Downstream Targets in Plant Cells
For Immediate Release
This guide provides a comprehensive analysis of the current understanding of Phevamine A, a small-molecule virulence factor secreted by the phytopathogen Pseudomonas syringae. We delve into its mechanism of action, comparing its effects to other known molecules and outlining the experimental approaches used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant-pathogen interactions and the development of novel disease control strategies.
This compound is a key player in the molecular arms race between plants and pathogens. It effectively suppresses the plant's immune system, creating a more favorable environment for bacterial proliferation.[1][2][3] Specifically, this compound targets the potentiation of the reactive oxygen species (ROS) burst, a critical component of the plant's early defense response, which is triggered by the recognition of microbe-associated molecular patterns (MAMPs) like flagellin.[1][3]
Comparative Analysis of this compound's Effects
While the direct protein targets of this compound within the plant cell remain to be definitively identified, its effects on the MAMP-triggered immunity (MTI) signaling pathway have been characterized. The following table summarizes these effects and draws comparisons with other relevant molecules.
| Compound/Effector | Mechanism of Action | Effect on MAMP-induced ROS Burst | Effect on Callose Deposition | Known/Proposed Target(s) |
| This compound | Suppresses the potentiation of the ROS burst by spermidine and L-arginine.[1][3] | Inhibition of potentiation | Suppression | Unknown; acts downstream of Ca2+ influx.[1][2] |
| Phaseolotoxin | Inhibits ornithine carbamoyltransferase and ornithine decarboxylase, targeting arginine and polyamine biosynthesis.[1][2] | Indirectly suppresses ROS burst by limiting precursors for potentiation. | Not explicitly stated | Ornithine carbamoyltransferase, Ornithine decarboxylase.[1][2] |
| Coronatine | A jasmonate mimic that reopens stomata, facilitating bacterial entry and suppressing salicylic acid-mediated defenses. | Suppression | Suppression | Jasmonate receptor COI1. |
| AvrPto (Type III Effector) | A bacterial effector protein that targets and inhibits pattern recognition receptor kinases (e.g., FLS2, EFR). | Direct inhibition | Suppression | FLS2, EFR, and other receptor kinases. |
Deciphering the Signaling Cascade: this compound's Point of Intervention
This compound intervenes at a crucial juncture in the plant's defense signaling pathway. The following diagram illustrates the known MAMP-triggered immunity (MTI) pathway and the proposed point of action for this compound.
Experimental Protocols
The characterization of this compound's function has relied on a combination of genetic, biochemical, and metabolomic approaches. Below are detailed methodologies for key experiments.
Reactive Oxygen Species (ROS) Burst Assay
This assay is crucial for quantifying the inhibitory effect of this compound on the MAMP-induced ROS burst.
-
Plant Material: Leaf discs from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana.
-
Procedure:
-
Float leaf discs in sterile water overnight in a 96-well plate.
-
Replace water with a solution containing luminol and horseradish peroxidase.
-
Add the MAMP elicitor (e.g., flg22 peptide) with or without the potentiating agent (spermidine or L-arginine) and this compound at various concentrations.
-
Immediately measure luminescence using a plate reader over a period of 60-90 minutes.
-
-
Data Analysis: The total photon count over the measurement period is integrated to quantify the ROS burst.
Callose Deposition Assay
This method visualizes a late defense response that is suppressed by this compound.
-
Plant Material: Leaves of Arabidopsis thaliana.
-
Procedure:
-
Infiltrate leaves with a solution containing a MAMP elicitor and/or this compound.
-
After 12-24 hours, clear the chlorophyll from the leaves using an ethanol series.
-
Stain the leaves with aniline blue, which specifically binds to callose.
-
Visualize callose deposits using fluorescence microscopy with UV excitation.
-
-
Data Analysis: The number and size of callose deposits are quantified using image analysis software.
Proposed Experimental Workflow for Target Identification
Identifying the direct molecular targets of this compound is the next critical step. The following workflow outlines a potential strategy using affinity-based chemical proteomics.
Future Directions
The identification of this compound's direct downstream targets is a key area for future research. Elucidating these targets will not only provide a more complete picture of its mechanism of action but could also reveal novel nodes in the plant immune signaling network. Such knowledge would be invaluable for the development of new strategies to protect crops from devastating bacterial diseases. The use of advanced techniques such as photoaffinity labeling and genetic screens for this compound-insensitive mutants will be instrumental in achieving this goal.
References
Comparative Transcriptomics: Unraveling the Impact of Phevamine A on Plant Defense Signaling
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic analysis of plant tissue treated with the bacterial virulence factor Phevamine A against a well-established elicitor of plant immunity, flg22. While direct transcriptomic data for this compound is not yet publicly available, this guide leverages our understanding of its mode of action to draw comparisons with the robust transcriptomic changes induced by flg22, a bacterial flagellin peptide that triggers a strong defense response in plants. By contrasting the genetic reprogramming during a full-blown immune response with the suppressive effects of this compound, we can infer the transcriptomic landscape of a compromised defense system.
This compound: A Suppressor of Plant Immunity
This compound is a small molecule produced by the plant pathogen Pseudomonas syringae. It acts as a virulence factor by suppressing key aspects of the plant's pattern-triggered immunity (PTI). Specifically, this compound has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is induced by microbe-associated molecular patterns (MAMPs) like flg22, a process amplified by polyamines such as spermidine and L-arginine. This suppression of early defense signaling allows the pathogen to successfully colonize the host.
The Flg22-Induced Transcriptome: A Benchmark for Plant Defense
To understand what this compound suppresses, we first need to examine the powerful transcriptomic reprogramming initiated by MAMPs. The bacterial peptide flg22 is a well-studied elicitor that triggers a strong defense response in the model plant Arabidopsis thaliana. Treatment with flg22 leads to the differential expression of thousands of genes involved in signaling, defense, and metabolism.
Quantitative Data Summary: Flg22-Induced Differentially Expressed Genes (DEGs) in Arabidopsis thaliana
The following table summarizes a representative set of up- and down-regulated genes in Arabidopsis thaliana seedlings 30 minutes after treatment with 1 µM flg22, as identified in a comparative RNA-seq analysis.[1][2][3][4] This provides a snapshot of the rapid and extensive genetic reprogramming that constitutes the plant's first line of defense.
| Gene ID | Gene Symbol | Log2 Fold Change (flg22 vs. Mock) | Description |
| Top Upregulated Genes | |||
| AT2G17740 | NHL10 | 7.3 | NDR1/HIN1-like 10 |
| AT1G75040 | FRK1 | 6.8 | FLG22-INDUCED RECEPTOR-LIKE KINASE 1 |
| AT4G23550 | WRKY29 | 6.5 | WRKY DNA-BINDING PROTEIN 29 |
| AT5G47240 | - | 6.2 | P-loop containing nucleoside triphosphate hydrolase superfamily protein |
| AT2G19190 | - | 6.1 | Cysteine-rich receptor-like protein kinase |
| Top Downregulated Genes | |||
| AT1G29930 | SAUR16 | -4.5 | SMALL AUXIN UP RNA 16 |
| AT4G38900 | - | -4.2 | Probable inactive purple acid phosphatase 25 |
| AT1G29940 | SAUR15 | -4.1 | SMALL AUXIN UP RNA 15 |
| AT5G18030 | - | -3.9 | Auxin-responsive protein, family member |
| AT1G75170 | - | -3.8 | Probable xyloglucan endotransglucosylase/hydrolase protein 9 |
Data is illustrative and compiled from publicly available datasets. Exact fold changes may vary between experiments.
Infection with pathogenic Pseudomonas syringae leads to a complex interplay of gene expression changes, with the plant mounting a defense response while the pathogen's virulence factors, including this compound, attempt to suppress it. A meta-analysis of Arabidopsis infected with P. syringae revealed the upregulation of stress and stimulus response genes and the downregulation of genes involved in cellular and biosynthetic processes.[5] Key transcription factors like WRKY22, WRKY29, and WRKY33 are notably upregulated during this interaction.[6]
Comparative Analysis: The this compound Effect
Based on its known function, this compound treatment would be expected to dampen or reverse the transcriptomic signature induced by flg22. This would likely involve:
-
Suppression of Early Defense Genes: A significant reduction in the upregulation of key early defense signaling genes, including FRK1, NHL10, and various WRKY transcription factors.
-
Altered Hormone Signaling: Given the downregulation of auxin-related genes during a strong immune response, this compound might prevent these changes, thereby maintaining a cellular environment more favorable to the pathogen.
-
Reduced Expression of Defense Compound Biosynthesis Genes: Genes involved in the production of antimicrobial compounds like phytoalexins would likely show reduced induction.
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomics experiment to investigate the effects of this compound.
Plant Growth and Treatment
Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle at 22°C. For transcriptomic analysis, 10-day-old seedlings are transferred to liquid MS medium for 24 hours to acclimate. The seedlings are then treated with one of the following:
-
Mock: Control solution (e.g., water or a buffer).
-
flg22: 1 µM flg22 peptide.
-
This compound: An effective concentration of this compound.
-
This compound + flg22: Pre-treatment with this compound followed by flg22.
Leaf tissue is harvested at various time points (e.g., 30 minutes, 1 hour, 6 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from the frozen tissue using a commercially available plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.
-
Sequencing: The cDNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences and low-quality reads are trimmed.
-
Mapping: The cleaned reads are aligned to the Arabidopsis thaliana reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differentially expressed genes between the different treatment groups are identified using statistical packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the lists of DEGs to identify over-represented biological processes, molecular functions, and cellular components.
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: this compound suppresses the flg22-induced ROS burst in plant cells.
Caption: A typical workflow for a comparative transcriptomics experiment.
References
- 1. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 2. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 3. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
Functional Redundancy in Bacterial Warfare: A Comparative Guide to Phevamine A and its Counterparts
For researchers, scientists, and drug development professionals, understanding the diverse strategies bacterial pathogens employ to overcome host defenses is paramount. This guide provides a detailed comparison of Phevamine A, a small-molecule virulence factor from Pseudomonas syringae, and other bacterial effectors that exhibit functional redundancy, with a primary focus on the well-established case of phaseolotoxin.
Introduction: The Arms Race Between Bacteria and Plants
Bacterial phytopathogens deploy a sophisticated arsenal of virulence factors, including secreted effector proteins and small molecules, to suppress plant immunity and promote infection. A key battleground is the plant's ability to mount a rapid defense response upon detecting pathogen-associated molecular patterns (PAMPs), such as the bacterial flagellin peptide flg22. This response includes the production of reactive oxygen species (ROS) and the reinforcement of cell walls through callose deposition.[1] Some bacteria have evolved effectors that specifically target these immune responses. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is one such small-molecule effector that suppresses plant immune responses.[2][3]
This compound and Phaseolotoxin: A Classic Case of Functional Redundancy
Evidence strongly suggests that this compound and the phytotoxin phaseolotoxin are functionally redundant, meaning they fulfill a similar role in virulence despite having different mechanisms of action. This is primarily supported by the observation of genomic anticorrelation : the biosynthetic gene clusters for this compound (hsv operon) and phaseolotoxin rarely co-occur in the same P. syringae strain. This pattern suggests that possessing one of these effectors provides a sufficient virulence advantage, making the other obsolete.
Both effectors ultimately disrupt the plant's polyamine-related defense signaling. Polyamines, such as spermidine, and the amino acid L-arginine act as potent anplifiers of the PAMP-triggered ROS burst.[2] this compound and phaseolotoxin interfere with this process through distinct strategies:
-
This compound: Directly counteracts the potentiating effect of spermidine and L-arginine on the flg22-induced ROS burst.[2]
-
Phaseolotoxin: Inhibits the host enzymes ornithine carbamoyltransferase and ornithine decarboxylase, key enzymes in the biosynthetic pathways of arginine and polyamines, respectively.[4] This effectively depletes the plant of the molecules required for the full potentiation of the ROS response.
The following sections provide a detailed comparison of their effects based on available experimental data.
Quantitative Comparison of Effector Performance
While direct side-by-side quantitative comparisons of this compound and phaseolotoxin in the same experimental systems are currently lacking in published literature, we can compile the available data for this compound and infer the expected effects of phaseolotoxin based on its known mechanism.
Suppression of PAMP-Triggered Reactive Oxygen Species (ROS) Burst
The production of ROS is a rapid and crucial component of plant defense. The following table summarizes the known quantitative effects of this compound on the flg22-induced ROS burst in Nicotiana benthamiana.
| Effector | Plant System | Assay Condition | Concentration | Observed Effect on ROS Burst | Citation |
| This compound | Nicotiana benthamiana | flg22 (50 nM) + Spermidine (400 µM) | 400 µM | Significant suppression of spermidine-potentiated ROS burst. | [2] |
| Phaseolotoxin | - | - | - | No direct quantitative data available for flg22-induced ROS burst. | - |
Inference for Phaseolotoxin: Given that phaseolotoxin inhibits the synthesis of polyamines and arginine, it is expected to significantly reduce the potentiation of the flg22-induced ROS burst that is dependent on these molecules. However, without direct experimental data, a quantitative comparison of its potency relative to this compound is not possible.
Inhibition of Callose Deposition
Callose deposition is a later immune response that reinforces the plant cell wall to prevent pathogen ingress.
| Effector/Gene Cluster | Plant System | Assay Condition | Observed Effect on Callose Deposition | Citation |
| hsv operon (this compound biosynthesis) | Arabidopsis thaliana | Infection with Pseudomonas fluorescens expressing T3SS | Suppression of T3SS-induced callose deposition. | [2] |
| Phaseolotoxin | - | - | No direct quantitative data available. | - |
Inference for Phaseolotoxin: By suppressing a key upstream signaling event (the potentiated ROS burst), it is plausible that phaseolotoxin would also lead to a downstream reduction in callose deposition. However, this has not been experimentally quantified.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and phaseolotoxin converge on the disruption of polyamine-dependent immune signaling.
Signaling pathway showing the distinct targets of this compound and Phaseolotoxin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted for measuring the flg22-induced ROS burst in Nicotiana benthamiana leaf discs.
Materials:
-
Nicotiana benthamiana plants (4-5 weeks old)
-
flg22 peptide
-
Spermidine and/or L-arginine
-
This compound or other test compounds
-
Luminol (e.g., L-012)
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare leaf discs (4 mm diameter) from healthy N. benthamiana leaves.
-
Float the leaf discs in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.
-
On the day of the experiment, replace the water with the assay solution containing luminol and HRP.
-
Add the test compounds (e.g., this compound) and/or potentiators (spermidine, L-arginine) to the respective wells.
-
Initiate the reaction by adding flg22 to a final concentration of 50-100 nM.
-
Immediately place the microplate in a luminometer and measure luminescence over a time course of 30-60 minutes.
-
Data is typically presented as relative light units (RLU) over time.
Experimental workflow for the ROS burst assay.
Callose Deposition Assay
This protocol describes the visualization and quantification of callose deposition in Arabidopsis thaliana leaves.
Materials:
-
Arabidopsis thaliana plants (3-5 weeks old)
-
Bacterial suspension (e.g., Pseudomonas syringae or P. fluorescens strains)
-
10 mM MgCl₂
-
96% Ethanol
-
Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Infiltrate A. thaliana leaves with the bacterial suspension in 10 mM MgCl₂ using a needleless syringe.
-
Allow the infection to proceed for 12-24 hours.
-
Excise the infiltrated leaves and clear the chlorophyll by incubating in 96% ethanol overnight at 37°C.
-
Rehydrate the leaves by washing with sterile water.
-
Stain the leaves with the aniline blue solution for 2-4 hours at room temperature in the dark.
-
Mount the stained leaves on a microscope slide in the staining solution.
-
Visualize callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope.
-
Quantify the number of callose deposits per unit area using image analysis software.
Other Potential Functionally Redundant Effectors
While the case for this compound and phaseolotoxin is well-supported, the search for other bacterial effectors that specifically target the polyamine pathway to suppress plant immunity is an active area of research. It is plausible that other pathogens have evolved distinct effectors that either inhibit polyamine biosynthesis, catabolize polyamines, or interfere with their signaling function. The identification of such effectors would provide further insights into the critical role of polyamines in plant defense and the co-evolutionary arms race between plants and their pathogens.
Conclusion and Future Directions
The functional redundancy of this compound and phaseolotoxin exemplifies the concept of convergent evolution in bacterial virulence strategies. Both effectors effectively neutralize a specific branch of plant immunity by targeting the polyamine signaling pathway, albeit through different molecular mechanisms. This guide highlights the importance of a multi-faceted approach, combining genomics, biochemistry, and quantitative cell biology, to unravel the intricate interactions between bacterial effectors and their host targets.
A significant gap in our current understanding is the lack of direct quantitative comparisons between these and potentially other functionally redundant effectors. Future research should focus on side-by-side analyses of these molecules in standardized assays to accurately gauge their relative potencies and potential synergistic or antagonistic interactions. Such studies will be invaluable for a more comprehensive understanding of bacterial pathogenesis and for the development of novel strategies to protect crops from devastating diseases.
References
- 1. Sensitivity to Flg22 Is Modulated by Ligand-Induced Degradation and de Novo Synthesis of the Endogenous Flagellin-Receptor FLAGELLIN-SENSING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule that suppresses plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule that suppresses plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Virulence in Wild-Type Pseudomonas syringae and its Type III Secretion System Deficient Mutants
A comprehensive guide for researchers, scientists, and drug development professionals on the role of the Hrp system in the pathogenicity of Pseudomonas syringae.
Pseudomonas syringae, a Gram-negative bacterium, is a prolific plant pathogen responsible for a wide range of diseases in various host plants. A key determinant of its virulence is the Type III Secretion System (T3SS), encoded by the hypersensitive response and pathogenicity (hrp) and hrp-conserved (hrc) genes. This system acts as a molecular syringe, injecting effector proteins directly into the host plant's cells to suppress defense responses and facilitate infection. Understanding the precise role of the T3SS is crucial for developing effective disease control strategies.
This guide provides an objective comparison of the virulence between wild-type P. syringae and its Δhrc/hrp mutants, which lack a functional T3SS. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Data Presentation: Quantitative Comparison of Virulence
Mutations in the hrp/hrc gene cluster, particularly in essential components like hrcC, lead to a dramatic reduction in the virulence of P. syringae. The following table summarizes quantitative data from studies comparing wild-type strains with their T3SS-deficient counterparts.
| Virulence Parameter | Wild-Type P. syringae | ΔhrcC Mutant | Reference |
| In Planta Bacterial Growth (CFU/cm²) | >10,000-fold increase in population in susceptible host leaves. | No significant multiplication; population may decline over time. | [1] |
| Disease Symptom Development | Development of characteristic disease symptoms (e.g., leaf spots, blight, cankers) on host plants. | Apathogenic; no disease symptoms are observed. | [2] |
| Hypersensitive Response (HR) in Non-Host Plants | Elicits a rapid, localized cell death (HR). | Fails to elicit an HR. | [2] |
| Electrolyte Leakage (µS/cm) | Significant increase in electrolyte leakage, indicative of host cell death. | Baseline levels of electrolyte leakage, similar to mock-inoculated controls. | [2] |
| Callose Deposition | Suppresses PAMP-triggered callose deposition. | Induces a high level of callose deposition in response to PAMPs. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Planta Bacterial Growth Assay
This assay quantifies the proliferation of P. syringae within plant leaves, providing a direct measure of its virulence.
1. Bacterial Culture Preparation:
-
Streak the desired P. syringae strain (wild-type or mutant) on a King's B (KB) agar plate with appropriate antibiotics and incubate at 28°C for 48 hours.
-
Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2 (approximately 1 x 10⁸ CFU/mL).
-
Prepare a final inoculum of 1 x 10⁵ CFU/mL by serial dilution in 10 mM MgCl₂.
2. Plant Inoculation:
-
Use a 1-mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old susceptible plants (e.g., Arabidopsis thaliana).
-
Infiltrate a sufficient number of leaves to allow for multiple sampling time points.
3. Quantification of Bacterial Population:
-
At designated time points (e.g., 0, 2, and 4 days post-inoculation), collect leaf discs (typically 1 cm in diameter) from the infiltrated areas using a cork borer.
-
Surface-sterilize the leaf discs by washing with 70% ethanol for 30 seconds followed by sterile distilled water.
-
Homogenize the leaf discs in 10 mM MgCl₂ using a sterile pestle or mechanical homogenizer.
-
Plate serial dilutions of the homogenate onto KB agar plates with appropriate antibiotics.
-
Incubate the plates at 28°C for 48 hours and count the colony-forming units (CFU).
-
Calculate the bacterial population as CFU per unit of leaf area (e.g., CFU/cm²).
Electrolyte Leakage Assay
This assay measures the extent of host cell membrane damage, which is a hallmark of the hypersensitive response and programmed cell death.
1. Plant Inoculation:
-
Prepare the bacterial inoculum as described for the in planta growth assay, but at a higher concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infiltrate the bacterial suspension into plant leaves.
2. Sample Collection and Measurement:
-
At various time points post-infiltration, collect leaf discs from the infiltrated areas.
-
Float the leaf discs on deionized water in a multi-well plate.
-
At regular intervals, measure the electrical conductivity of the water using a conductivity meter.
-
An increase in conductivity indicates the leakage of electrolytes from damaged plant cells.
Mandatory Visualization
Hrp Regulatory Pathway
The expression of the T3SS is tightly regulated by a signaling cascade involving the HrpR, HrpS, and HrpL proteins. Environmental cues within the plant apoplast are thought to initiate this cascade.
Caption: The Hrp regulatory cascade in Pseudomonas syringae.
Experimental Workflow for In Planta Bacterial Growth Assay
The following diagram illustrates the key steps in quantifying bacterial proliferation within plant tissues.
Caption: Workflow for the in planta bacterial growth assay.
References
- 1. A Pseudomonas syringae type III effector suppresses cell wall-based extracellular defense in susceptible Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overlapping Yet Response-Specific Transcriptome Alterations Characterize the Nature of Tobacco–Pseudomonas syringae Interactions [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Phevamine A
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phevamine A. The following procedures and data are critical for safe operational use and disposal in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plans: Handling and Storage
Strict adherence to the following procedures is mandatory for the safe handling and storage of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Dispensing : Avoid creating dust. If working with a powdered form, handle with care. Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Clean all equipment and the work area to prevent contamination.
-
Accidental Release : In case of a spill, collect the spillage to prevent it from entering drains and the environment.[1]
Storage Plan
Proper storage is crucial to maintain the stability of this compound and prevent accidental release.
| Condition | Requirement |
| Temperature | Store at -20°C (powder) or -80°C (in solvent).[1] |
| Container | Keep container tightly sealed.[1] |
| Location | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] |
| Incompatibilities | Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Environmental Precaution : Avoid release to the environment.[1]
-
Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.
Emergency Procedures
In case of exposure or emergency, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1] Separate eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
Visual Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
